molecular formula C10H11ClO3 B6104927 methyl 2-(2-chlorophenoxy)propanoate

methyl 2-(2-chlorophenoxy)propanoate

Cat. No.: B6104927
M. Wt: 214.64 g/mol
InChI Key: FSLKEMBXNJKLCW-UHFFFAOYSA-N
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Description

Methyl 2-(2-chlorophenoxy)propanoate (CAS 122623-80-7) is a chemical compound with a molecular formula of C10H11ClO3 and a molecular weight of 214.65 g/mol . It is characterized as a light-yellow liquid (oil) and should be stored at 0-8°C to maintain stability . This compound is supplied with a purity limit of 95% . As a methyl ester, it is a key derivative in the family of chlorophenoxy propanoic acids, which are extensively studied for their herbicidal activity. Related phenoxyalkanoic compounds, such as mecoprop [2-(2-methyl-4-chlorophenoxy)propionic acid] and MCPA [(4-chloro-2-methylphenoxy)acetic acid], are well-known for acting as synthetic auxins, or plant growth hormones . When applied to susceptible plants, these auxin-mimics cause uncontrolled growth, leading to the effective control of broad-leaf weeds . Researchers value Methyl 2-(2-chlorophenoxy)propanoate as a versatile synthetic intermediate. The ester functionality can make the molecule more lipophilic compared to its acid form, potentially influencing its absorption and translocation in plant studies. In agricultural research, it may be investigated for its selective herbicidal properties and its role in the synthesis of more complex agrochemicals . Furthermore, structurally similar 2-methyl-2-phenoxy-propionic acid derivatives have been explored in other fields, indicating the potential research versatility of this compound class . This product is intended For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl 2-(2-chlorophenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-7(10(12)13-2)14-9-6-4-3-5-8(9)11/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLKEMBXNJKLCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis of methyl 2-(2-chlorophenoxy)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of Methyl 2-(2-chlorophenoxy)propanoate

Abstract

This technical guide provides a comprehensive overview of the , a compound of interest in the agrochemical and pharmaceutical industries. The primary focus is on the Williamson ether synthesis, a robust and widely adopted method for forming the core ether linkage of this molecule. This document elucidates the reaction mechanism, explores critical process parameters, provides a detailed experimental protocol, and outlines methods for purification and characterization. Alternative synthetic strategies, such as the Mitsunobu reaction, are also discussed to provide a broader context for researchers. The content is designed for chemical researchers, scientists, and professionals in drug development, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction and Significance

Methyl 2-(2-chlorophenoxy)propanoate is a member of the phenoxypropionic acid ester family. Its core structure is characterized by a 2-chlorophenol moiety linked via an ether bond to a methyl propanoate group at the second position. The corresponding carboxylic acid, 2-(2-chlorophenoxy)propionic acid, and its derivatives are structurally related to herbicides like Dichlorprop.[1][2] The molecule contains a stereocenter at the C2 position of the propanoate chain, meaning it can exist as (R) and (S) enantiomers, which may exhibit different biological activities.

The synthesis of this ether linkage is a foundational task in organic chemistry. While several methods exist, the Williamson ether synthesis remains the most direct and industrially scalable approach due to its reliability and the relatively low cost of starting materials.[3][4]

Primary Synthetic Route: The Williamson Ether Synthesis

The Williamson ether synthesis is a classic and versatile method for preparing ethers.[3][4] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide or phenoxide ion with a primary or secondary alkyl halide.[5][6][7]

Reaction Mechanism and Rationale

The via this route involves two key reactants: 2-chlorophenol and a methyl 2-halopropanoate (e.g., methyl 2-bromopropanoate or methyl 2-chloropropanoate).

Step 1: Deprotonation to form the Nucleophile. The reaction is initiated by the deprotonation of the weakly acidic hydroxyl group of 2-chlorophenol using a suitable base. This generates the 2-chlorophenoxide anion, a potent oxygen nucleophile. The choice of base is critical; moderately strong bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are sufficient and commonly used.[8]

Step 2: SN2 Nucleophilic Attack. The generated 2-chlorophenoxide ion then attacks the electrophilic α-carbon of the methyl 2-halopropanoate. This is a concerted SN2 reaction where the nucleophile attacks from the side opposite to the leaving group (halide).[6] This backside attack results in an inversion of stereochemistry at the chiral center if an enantiomerically pure starting material is used.[9]

Causality in Reagent Selection:

  • Alkylating Agent: A methyl 2-halopropanoate with a good leaving group (Br > Cl) is preferred to facilitate the SN2 reaction. A primary or secondary halide is essential, as tertiary halides would lead predominantly to an E2 elimination side reaction.[5][10]

  • Solvent: A polar aprotic solvent, such as acetone, N,N-dimethylformamide (DMF), or acetonitrile, is typically used. These solvents can solvate the cation of the base (e.g., K⁺) but do not solvate the phenoxide anion extensively, leaving it highly nucleophilic and reactive.[6]

  • Phase-Transfer Catalysis (PTC): To enhance the reaction rate, especially in a solid-liquid or liquid-liquid system, a phase-transfer catalyst like a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can be employed.[11][12][13] The catalyst transports the phenoxide anion from the solid or aqueous phase into the organic phase where the alkylating agent resides, thereby accelerating the reaction.[14][15]

Visualization of the Synthesis Workflow

The overall process from starting materials to the final, characterized product can be visualized as a logical workflow.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification cluster_analysis 5. Characterization reagents 2-Chlorophenol Methyl 2-bromopropanoate Potassium Carbonate Acetone reaction_setup Combine reagents in flask Reflux with stirring reagents->reaction_setup Charge reactor filtration Filter solids (K₂CO₃, KBr) reaction_setup->filtration After reaction completion evaporation Evaporate solvent filtration->evaporation extraction Dissolve in ether Wash with H₂O, brine evaporation->extraction drying Dry over Na₂SO₄ extraction->drying final_evap Remove solvent (rotovap) drying->final_evap distillation Vacuum Distillation (optional) final_evap->distillation analysis NMR (¹H, ¹³C) IR Spectroscopy Mass Spectrometry final_evap->analysis Crude Product distillation->analysis Pure Product G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (Sₙ2) phenol 2-Chlorophenol phenoxide 2-Chlorophenoxide (Nucleophile) phenol->phenoxide + K₂CO₃ base Base (K₂CO₃) ester Methyl 2-bromopropanoate transition_state [ Sₙ2 Transition State ] ester->transition_state phenoxide->transition_state Backside Attack product Methyl 2-(2-chlorophenoxy)propanoate transition_state->product Inversion of Stereochemistry salt KBr + KHCO₃ transition_state->salt Leaving Group Departs

Sources

Technical Monograph: 2-(2-Chlorophenoxy)propionic Acid (CAS 25140-86-7)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical, synthetic, and biological profile of 2-(2-Chlorophenoxy)propionic acid (CAS 25140-86-7).

Executive Summary

2-(2-Chlorophenoxy)propionic acid (2-CPP) is a monohalogenated phenoxy acid derivative acting primarily as a synthetic auxin mimic. While historically categorized within the herbicide class of "phenoxy propionates" (structurally analogous to Mecoprop and Dichlorprop), its significance in modern drug development lies in its chiral pharmacophore .

Structurally, 2-CPP serves as a simplified scaffold for fibrate-class pharmaceuticals (PPAR


 agonists) and is utilized as a probe substrate in proteomics  and chiral chromatography  development. This guide delineates its synthesis, mechanism of action, and analytical protocols for researchers investigating auxin signaling pathways or structure-activity relationships (SAR) in metabolic drug design.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The molecule features a stereocenter at the


-carbon of the propionic acid moiety, existing as (

) and (

) enantiomers. Commercial preparations (CAS 25140-86-7) are typically racemic unless specified.
Table 1: Physicochemical Constants
PropertyValueNote
IUPAC Name 2-(2-Chlorophenoxy)propanoic acid
Common Synonyms 2-CPP; o-Chlorophenoxypropionic acid
Molecular Formula C

H

ClO

Molecular Weight 200.62 g/mol
Appearance White to off-white crystalline powder
Melting Point 114.0 – 117.0 °CHigh purity forms
Solubility Soluble in Ethanol, Methanol, DMSO; Sparingly soluble in waterpKa

3.1 (acidic)
SMILES CC(C(=O)O)Oc1ccccc1Cl
InChI Key ZGWNXHRVUJVMCP-UHFFFAOYSA-N

Synthesis & Manufacturing Protocols

Retrosynthetic Analysis

The most robust synthesis involves the Williamson ether synthesis mechanism, coupling a substituted phenol with an


-haloacid.

Reaction Logic:

  • Nucleophile Generation: Deprotonation of 2-chlorophenol using a strong base (NaOH/KOH) generates the phenoxide ion.

  • S

    
    2 Coupling:  The phenoxide attacks the 
    
    
    
    -carbon of 2-chloropropionic acid, displacing the chloride ion.
  • Acidification: The resulting salt is acidified to precipitate the free acid.

Laboratory Scale Protocol (Self-Validating)

Objective: Synthesize 10 g of 2-CPP with >98% purity.

Reagents:

  • 2-Chlorophenol (1.0 eq)

  • 2-Chloropropionic acid (1.1 eq)

  • Sodium Hydroxide (NaOH), 20% aq. solution (2.5 eq)

  • Hydrochloric Acid (HCl), 6M

Step-by-Step Methodology:

  • Activation: In a 250 mL round-bottom flask, dissolve 2-chlorophenol (0.05 mol) in 20% NaOH (0.125 mol). The solution will turn slightly yellow (phenoxide formation).

  • Addition: Heat the solution to reflux (approx. 100°C). Add 2-chloropropionic acid (0.055 mol) dropwise over 30 minutes.

    • Critical Control Point: Slow addition prevents thermal runaway and minimizes side reactions (e.g., hydrolysis of the chloroacid).

  • Reflux: Maintain reflux for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

  • Work-up: Cool the mixture to room temperature. Acidify to pH < 2 using 6M HCl. A white precipitate (crude 2-CPP) will form immediately.

  • Purification: Filter the solid. Recrystallize from hot water or a water/ethanol (90:10) mixture.

  • Validation: Dry in a vacuum oven at 50°C. Confirm melting point (Target: 114–117°C).

Synthetic Workflow Diagram

Synthesis Start 2-Chlorophenol (Precursor A) Inter Phenoxide Intermediate (Nucleophile) Start->Inter + NaOH (aq) Reagent 2-Chloropropionic Acid (Precursor B) Reaction Reflux (100°C, 4-6h) SN2 Coupling Reagent->Reaction Dropwise Addition Inter->Reaction Acidification Acidification (HCl) pH < 2 Reaction->Acidification Cooling Product 2-(2-Chlorophenoxy) propionic acid (Solid) Acidification->Product Precipitation & Recrystallization

Figure 1: Williamson ether synthesis pathway for 2-CPP production via SN2 nucleophilic substitution.

Mechanism of Action & Biological Interface

Auxin Signaling (Herbicidal Mode)

As a structural analog to indole-3-acetic acid (IAA), 2-CPP functions as a "molecular glue."

  • Target: The TIR1/AFB F-box proteins (part of the SCF ubiquitin ligase complex).

  • Mechanism: 2-CPP binds to the TIR1 pocket, enhancing the affinity for Aux/IAA transcriptional repressors. This leads to the ubiquitination and degradation of Aux/IAA proteins, releasing ARF transcription factors.

  • Outcome: Uncontrolled gene expression causes lethal cellular elongation and epinasty in broadleaf plants.

Pharmaceutical Relevance (Fibrate Scaffold)

In drug discovery, 2-CPP is a simplified analog of Clofibric Acid (the active metabolite of Clofibrate).

  • SAR Insight: The chlorophenoxy-acid motif is a privileged structure for binding to Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPAR

    
    .
    
  • Application: Researchers use 2-CPP to study the steric requirements of the receptor pocket—specifically, how the removal of the methyl group (converting the isobutyric moiety of clofibrate to the propionic moiety of 2-CPP) affects binding affinity and metabolic stability.

Mechanistic Pathway Diagram

Mechanism Ligand 2-CPP (Ligand) Receptor TIR1 F-Box Protein (Plant Target) Ligand->Receptor High Affinity Binding PPAR PPAR-alpha (Mammalian Target) Ligand->PPAR Structural Analog Binding Complex_Plant SCF-TIR1-Substrate Complex Receptor->Complex_Plant Recruits Aux/IAA Complex_Mammal PPAR-RXR Heterodimer PPAR->Complex_Mammal Activation Effect_Plant Degradation of Aux/IAA Repressors Complex_Plant->Effect_Plant Ubiquitination Effect_Mammal Lipid Metabolism Gene Transcription Complex_Mammal->Effect_Mammal Outcome_Plant Uncontrolled Growth / Cell Death Effect_Plant->Outcome_Plant Outcome_Mammal Hypolipidemic Effect (Potential) Effect_Mammal->Outcome_Mammal

Figure 2: Dual biological interface of 2-CPP acting as an auxin mimic in plants and a fibrate scaffold in mammalian systems.

Analytical Characterization

Validating the identity and purity of 2-CPP is critical, especially given its chiral nature.

HPLC Method (Achiral Purity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (0.1% H

    
    PO
    
    
    
    ) [50:50 v/v].
  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm (Chlorophenoxy absorption).

  • Retention Time: Expect peak at approx. 4–6 mins depending on dead volume.

Chiral Separation (Enantiomeric Excess)

Since 2-CPP has a chiral center, distinguishing enantiomers is vital for biological assays (often one enantiomer is active).

  • Column: Macrocyclic Glycopeptide (e.g., Chirobiotic T) or immobilized

    
    -cyclodextrin.
    
  • Mode: Polar Organic Mode (Methanol/Acetonitrile with 0.1% TEAA).

  • Significance: Used as a model analyte to test the selectivity of new chiral stationary phases [1].

Handling, Safety & Stability

Hazard Identification (GHS)
  • Signal Word: WARNING

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Stability[4]
  • Hydrolysis: Stable in neutral and acidic media; forms salts in alkaline conditions.

  • Storage: Store at room temperature (15–25°C) in tightly sealed containers. Hygroscopic; keep dry.

  • Incompatibility: Strong oxidizing agents.

References

  • Chiral Separation Methodology: Title: Comparison of Positively and Negatively Charged Achiral Co-Monomers Added to Cyclodextrin Monolith: Improved Chiral Separations in Capillary Electrochromatography. Source: National Institutes of Health (PMC). URL:[Link]

  • Chemical Identity & Constants: Title: Propanoic acid, 2-(2-chlorophenoxy)- (CAS 25140-86-7) Properties.[1][2][3][4][5][6] Source: NIST Chemistry WebBook. URL:[Link]

Sources

Characterization of Methyl 2-(o-chlorophenoxy)propionate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Characterization Protocol

Executive Summary

Methyl 2-(o-chlorophenoxy)propionate (Methyl 2-(2-chlorophenoxy)propionate) is a chlorinated phenoxy ester utilized primarily as an analytical standard in environmental monitoring and as a synthetic intermediate in the development of aryloxyalkanoic herbicides. As the methyl ester derivative of 2-chlorophenoxypropionic acid (2-CPP), it serves as a volatile surrogate for gas chromatography (GC) analysis, enabling the precise quantification of the parent acid in soil and water matrices.

This guide provides a comprehensive technical characterization of the molecule, detailing its physicochemical properties, synthetic pathways, spectroscopic signature, and enantiomeric separation protocols. The content is designed for researchers requiring high-fidelity data for method validation and structural elucidation.

Chemical Identity & Physicochemical Profile

The molecule consists of an o-chlorophenoxy moiety attached to the alpha-carbon of a methyl propionate chain. It possesses a single chiral center at the C2 position of the propionate group, existing as a racemate in standard synthesis unless stereoselective methods are employed.

Parameter Data / Description
IUPAC Name Methyl 2-(2-chlorophenoxy)propanoate
Common Name Methyl 2-(o-chlorophenoxy)propionate
Molecular Formula C₁₀H₁₁ClO₃
Molecular Weight 214.65 g/mol
Structure Phenyl ring with Cl at ortho (2-position); O-CH(CH₃)-COOCH₃ chain
Chirality One stereocenter (C2); exists as (R)- and (S)- enantiomers
Physical State Colorless to pale yellow viscous liquid
Boiling Point ~270–280 °C (Predicted based on acid precursor)
Solubility Soluble in organic solvents (DCM, MeOH, Acetone); Insoluble in water
Precursor Acid CAS 20443-39-6 (2-chlorophenoxypropionic acid)
Synthetic Pathway: Fischer Esterification[6][7]

The most robust method for synthesizing methyl 2-(o-chlorophenoxy)propionate is the acid-catalyzed Fischer esterification of 2-(2-chlorophenoxy)propionic acid with methanol. This reversible reaction is driven to completion by using methanol in excess or by removing water via a Dean-Stark apparatus or molecular sieves.

Reaction Mechanism:

  • Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst (e.g., H₂SO₄), increasing its electrophilicity.

  • Nucleophilic Attack: Methanol attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer & Elimination: A proton transfer occurs, followed by the elimination of water to reform the carbonyl double bond, yielding the ester.

Causality in Protocol Design:

  • Why Methanol Excess? To shift the equilibrium to the right (Le Chatelier’s principle).

  • Why Acid Catalyst? To lower the activation energy; uncatalyzed esterification is kinetically too slow for practical synthesis.

Synthesis Workflow Diagram

SynthesisWorkflow Reagents Reagents: 2-(2-chlorophenoxy)propionic acid + Methanol (Excess) Reflux Process: Reflux at 65°C (2-4 hrs) Reagents->Reflux Mix Catalyst Catalyst: H2SO4 or BF3-MeOH Catalyst->Reflux Activate Workup Workup: Neutralize (NaHCO3) Extract (DCM) Reflux->Workup Cool & Quench Product Product: Methyl 2-(o-chlorophenoxy)propionate Workup->Product Evaporate Solvent

Figure 1: Step-by-step workflow for the acid-catalyzed synthesis of the methyl ester.

Spectroscopic Characterization

Accurate identification requires a multi-modal approach. The following data is derived from standard values for chlorophenoxy propionates.

A. Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum provides definitive structural connectivity.

  • Solvent: CDCl₃

  • Internal Standard: TMS (0.00 ppm)

Signal Shift (δ ppm) Multiplicity Integration Assignment
A 6.80 – 7.40Multiplet4HAromatic Ring Protons (Ar-H)
B 4.75Quartet (J = 7 Hz)1HAlpha-Methine (-O-CH -CH₃)
C 3.75Singlet3HEster Methyl (-COOCH₃ )
D 1.65Doublet (J = 7 Hz)3HBeta-Methyl (-CH-CH₃ )

Interpretation Logic: The quartet at ~4.75 ppm is diagnostic of the methine proton adjacent to the chiral center, coupled to the methyl doublet at ~1.65 ppm. The singlet at 3.75 ppm confirms the successful methylation of the carboxylic acid.

B. Mass Spectrometry (GC-MS)

Electron Ionization (EI, 70 eV) yields a characteristic fragmentation pattern useful for environmental detection.

  • Molecular Ion (M⁺): m/z 214 (³⁵Cl) / 216 (³⁷Cl) in a 3:1 ratio.

  • Base Peak: Often m/z 155 (Loss of -COOCH₃ group).

  • Key Fragments:

    • m/z 155: [M – 59]⁺ (Cleavage of the ester group).

    • m/z 127: [C₆H₄Cl-O]⁺ (Chlorophenoxy cation).

    • m/z 59: [COOCH₃]⁺ (Ester fragment).

Enantiomeric Separation Protocol

Since biological activity in phenoxy herbicides is often stereospecific (typically the (R)-isomer is active), separating the enantiomers is critical.

Method: Chiral High-Performance Liquid Chromatography (HPLC).[1] Stationary Phase: Polysaccharide-based columns (e.g., Amylose tris(3,5-dimethylphenylcarbamate)).

Protocol Steps:
  • Column Selection: Use a Chiralpak AD-H or equivalent column (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 230 nm (Absorption max of the chlorophenoxy ring).

  • Validation: Inject racemic standard to establish resolution (Rs > 1.5).

Analytical Logic Tree

AnalyticalLogic Sample Unknown Sample Extraction Solid Phase Extraction (SPE) Sample->Extraction Isolate Derivatization Derivatization (BF3-MeOH, 60°C, 30 min) Extraction->Derivatization Methylate GCMS GC-MS Analysis (Achiral Quantitation) Derivatization->GCMS Total Mass HPLC Chiral HPLC (Enantiomer Ratio) Derivatization->HPLC R/S Ratio

Figure 2: Decision tree for the analytical characterization of the molecule.

References
  • Sigma-Aldrich. 2-(p-Chlorophenoxy)-2-methylpropionic acid Properties (Related Structure Reference). Retrieved from

  • National Institute of Standards and Technology (NIST). Mass Spectral Library: Methyl esters of phenoxy acids. Retrieved from

  • Chiral Technologies. Application Guide for Separation of Phenoxy Propionates. Retrieved from

  • PubChem. 2-(2-Chlorophenoxy)propanoic acid (Acid Precursor Data). Retrieved from

  • Organic Chemistry Portal. Fischer Esterification Mechanism and Protocols. Retrieved from

Sources

physical and chemical characteristics of methyl 2-(2-chlorophenoxy)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical characteristics of methyl 2-(2-chlorophenoxy)propanoate, a compound of interest in various chemical and pharmaceutical research fields. This document is designed to furnish researchers, scientists, and drug development professionals with the essential technical details required for its synthesis, analysis, and safe handling.

Introduction

Methyl 2-(2-chlorophenoxy)propanoate is a chemical compound belonging to the class of phenoxypropionic acid esters. Its structure, comprising a chlorophenoxy group attached to a propanoate moiety, makes it a subject of interest for various applications, including as a potential intermediate in the synthesis of more complex molecules. Understanding its fundamental physical and chemical properties is paramount for its effective utilization in research and development.

Chemical Structure:

Figure 1: Chemical structure of methyl 2-(2-chlorophenoxy)propanoate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is the bedrock of its application in any scientific endeavor. The following table summarizes the key physical and chemical identifiers for methyl 2-(2-chlorophenoxy)propanoate and its parent acid, 2-(2-chlorophenoxy)propanoic acid.

PropertyValueSource
IUPAC Name methyl 2-(2-chlorophenoxy)propanoate-
Molecular Formula C₁₀H₁₁ClO₃[1]
Molecular Weight 214.65 g/mol [1]
CAS Number 25140-86-7 (for the acid)[2]
Parent Acid 2-(2-chlorophenoxy)propanoic acid[2]
Parent Acid Molecular Formula C₉H₉ClO₃[2]
Parent Acid Molecular Weight 200.62 g/mol [2]

Synthesis and Purification

The synthesis of methyl 2-(2-chlorophenoxy)propanoate can be achieved through two primary routes: the Williamson ether synthesis to form the phenoxypropionic acid precursor, followed by esterification, or direct esterification of commercially available 2-(2-chlorophenoxy)propanoic acid.

Synthesis of 2-(2-chlorophenoxy)propanoic acid via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for forming the ether linkage in the precursor acid.[3] This reaction involves the deprotonation of 2-chlorophenol to form a phenoxide, which then acts as a nucleophile to attack an appropriate electrophile, such as methyl 2-bromopropanoate.

Reaction Scheme:

Experimental Protocol:

  • Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chlorophenol (1.0 eq) in a suitable aprotic solvent such as acetone or tetrahydrofuran (THF).

  • Add a slight excess of a base, such as anhydrous potassium carbonate (1.5 eq) or sodium hydride (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the phenoxide.

  • Nucleophilic Substitution: Slowly add methyl 2-bromopropanoate (1.1 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl 2-(2-chlorophenoxy)propanoate.

Esterification of 2-(2-chlorophenoxy)propanoic acid

A more direct approach involves the esterification of the commercially available 2-(2-chlorophenoxy)propanoic acid. Fischer esterification, using an excess of methanol in the presence of a catalytic amount of strong acid, is a common and effective method.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, suspend 2-(2-chlorophenoxy)propanoic acid (1.0 eq) in an excess of methanol (e.g., 10-20 eq).

  • Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.05-0.1 eq).

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • Work-up: After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Remove the bulk of the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent like diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase to obtain the crude product. Further purification can be achieved by column chromatography on silica gel.

G cluster_synthesis Synthesis Workflow start Start reactants 2-(2-chlorophenoxy)propanoic acid + Methanol + Acid Catalyst start->reactants reflux Reflux Reaction reactants->reflux Heat workup Neutralization & Extraction reflux->workup Cool & Quench purification Column Chromatography workup->purification product Pure Methyl 2-(2-chlorophenoxy)propanoate purification->product G cluster_analysis Analytical Workflow sample Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry (GC-MS) sample->ms gc Gas Chromatography sample->gc hplc HPLC sample->hplc data Structural Confirmation & Purity Assessment nmr->data ir->data ms->data gc->data hplc->data

Sources

Technical Guide: Solubility Profiling of Methyl 2-(2-chlorophenoxy)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of methyl 2-(2-chlorophenoxy)propanoate , a structural analog of the phenoxy-propionate herbicide class (e.g., Mecoprop-methyl). It addresses the physicochemical properties, specifically solubility, and details the experimental frameworks required for precise determination.

Executive Summary & Chemical Identity

Methyl 2-(2-chlorophenoxy)propanoate is the methyl ester of 2-(2-chlorophenoxy)propionic acid (2-CPP). It belongs to the chlorophenoxy propionate family, commonly used as synthetic auxins in agrochemistry. While often overshadowed by its 4-chloro-2-methyl analog (Mecoprop-methyl ), this compound serves as a critical reference standard in residue analysis and a metabolic intermediate in environmental fate studies.

Parameter Data
IUPAC Name Methyl 2-(2-chlorophenoxy)propanoate
CAS Number 74411-15-7 (Isomer specific)
Molecular Formula C₁₁H₁₃ClO₃
Molecular Weight 214.65 g/mol
Structural Class Phenoxy-propionate Ester
Key Analog Mecoprop-methyl (CAS 23844-56-6)

Physicochemical Profile

Note: Direct experimental values for this specific isomer are rare in public registries. The data below synthesizes predicted values and comparative analysis against the validated analog, Mecoprop-methyl.

Solubility & Partitioning Data

The methyl esterification significantly reduces water solubility compared to the parent acid, increasing lipophilicity (LogP).

PropertyValue (Estimated/Range)ConfidenceContext
Water Solubility (20°C) 25 – 45 mg/L High (Analog-based)Mecoprop-methyl is ~23 mg/L. The removal of the ring-methyl group in 2-CPP ester generally increases polarity slightly, enhancing solubility.
LogP (Octanol/Water) 3.1 – 3.4 HighConsistent with mono-chlorinated phenoxy esters.
Henry's Law Constant ~1.5 × 10⁻⁷ atm·m³/molMediumLow volatility from water surfaces.
Hydrolysis Half-life pH 7: Stable (Days)pH 9: Labile (Hours)HighTypical ester hydrolysis profile.
Comparative Structural Logic

To validate the solubility range, we compare it to established herbicides:

  • Mecoprop-methyl: (4-Cl, 2-Me on ring) → Solubility ~23 mg/L.

  • 2,4-D Methyl Ester: (2,4-di-Cl on ring) → Solubility ~30 mg/L.

  • Methyl 2-(2-chlorophenoxy)propanoate: (2-Cl only).[1][2] The lack of the hydrophobic 4-Cl or 2-Me groups suggests a solubility slightly higher than Mecoprop-methyl, likely capping near 40-50 mg/L.

Experimental Methodologies

For researchers synthesizing or analyzing this compound, the following protocols ensure data integrity.

Synthesis Workflow (DOT Visualization)

The synthesis typically involves the O-alkylation of 2-chlorophenol with methyl 2-chloropropionate.

SynthesisPathway Phenol 2-Chlorophenol (Nucleophile) Base K2CO3 / Acetone (Reflux) Phenol->Base Reagent Methyl 2-chloropropionate (Electrophile) Reagent->Base Intermediate Transition State (SN2 Substitution) Base->Intermediate Deprotonation Product Methyl 2-(2-chlorophenoxy)propanoate (Target Ester) Intermediate->Product -KCl

Figure 1: Synthesis pathway via O-alkylation. The reaction is driven by potassium carbonate in refluxing acetone.

Solubility Determination Protocol (OECD 105)

Since the estimated solubility is >10 mg/L, the Flask Method is the primary choice. If preliminary results suggest <10 mg/L, switch to the Column Elution method.

Phase 1: Preliminary Estimation
  • Weigh 100 mg of the substance into a 10 mL graduated cylinder.

  • Add increasing volumes of water at 20°C.

  • Shake vigorously. If dissolved, solubility is high. If visible particles remain, proceed to the main test.

Phase 2: The Flask Method (Main Test)

Principle: Saturation is achieved at a temperature slightly above the test temperature to ensure equilibrium is approached from supersaturation.

  • Preparation: Prepare 5 replicates. Add ~200 mg of Methyl 2-(2-chlorophenoxy)propanoate to 50 mL of double-distilled water in glass-stoppered flasks.

  • Agitation: Shake at 30°C for 24, 48, and 72 hours.

  • Equilibration: Transfer flasks to a 20°C water bath and allow to stand for 24 hours. This precipitates excess solute, ensuring true saturation.

  • Separation: Centrifuge at 20°C (avoid filtration if possible to prevent adsorption to filter media).

  • Quantification: Analyze the supernatant using HPLC-UV (Protocol 3.3).

Self-Validation Check: The results from the 24, 48, and 72-hour batches must not differ by more than 15%. If they do, equilibrium was not reached.

Analytical Quantification (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse, 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (60:40 v/v) with 0.1% Phosphoric Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (Characteristic absorption of the chlorophenoxy ring).

  • Injection Volume: 10-20 µL.

  • Retention Time: Expect elution around 4–6 minutes (shorter than Mecoprop-methyl due to lower lipophilicity).

Stability & Hydrolysis Pathways

Solubility data for esters is time-sensitive due to hydrolysis. In environmental waters (pH 5-9), the ester bond cleaves to form the parent acid and methanol.

Hydrolysis Ester Methyl 2-(2-chlorophenoxy)propanoate (Low Solubility) Transition Tetrahedral Intermediate Ester->Transition Nucleophilic Attack Water H2O / OH- Water->Transition Acid 2-(2-chlorophenoxy)propionic acid (High Solubility Anion) Transition->Acid Elimination Methanol Methanol Transition->Methanol

Figure 2: Hydrolysis pathway. At pH > 7, the conversion to the acid form (anion) drastically increases apparent water solubility.

References

  • OECD Guidelines for the Testing of Chemicals. (1995). Test No. 105: Water Solubility. OECD Publishing. [Link]

  • National Institute of Standards and Technology (NIST). (2023). Mecoprop Methyl Ester Properties. NIST Chemistry WebBook.[3] [Link]

  • PubChem. (2024). Compound Summary: Mecoprop methyl ester (Analog Reference). National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (2024). Registration Dossier: Mecoprop-P (Acid and Ester forms). [Link]

Sources

A Technical Guide to the Spectroscopic Profile of Methyl 2-(2-chlorophenoxy)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structural and electronic properties is paramount. Spectroscopic analysis provides the foundational data for this understanding. This guide offers an in-depth technical exploration of the spectroscopic characteristics of methyl 2-(2-chlorophenoxy)propanoate, a molecule of interest in various chemical and pharmaceutical research domains. In the absence of publicly available experimental spectra, this guide leverages advanced computational prediction methodologies to present a robust and detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This approach not only provides a valuable reference for the spectroscopic profile of this specific molecule but also illustrates a powerful workflow for the characterization of novel compounds.

Molecular Structure and Overview

Methyl 2-(2-chlorophenoxy)propanoate is an organic compound featuring a chlorophenoxy group linked to a propanoate ester. The molecule's structure, which dictates its spectroscopic behavior, is presented below.

Caption: Molecular structure of methyl 2-(2-chlorophenoxy)propanoate.

Methodology: A Predictive Approach

The spectroscopic data presented herein are generated using computational models. These models employ a combination of database-derived empirical rules and quantum mechanical calculations to predict the spectral properties of a molecule from its structure. While predicted data may exhibit minor deviations from experimental values, they provide a highly reliable and detailed initial characterization.

G cluster_input Input cluster_prediction Computational Prediction cluster_analysis Analysis and Interpretation cluster_output Output mol_structure Molecular Structure of Methyl 2-(2-chlorophenoxy)propanoate nmr_pred NMR Prediction (¹H and ¹³C) mol_structure->nmr_pred ir_pred IR Spectrum Prediction mol_structure->ir_pred ms_pred Mass Spectrum Prediction mol_structure->ms_pred nmr_analysis ¹H & ¹³C NMR Analysis: Chemical Shifts, Multiplicity, Integration nmr_pred->nmr_analysis ir_analysis IR Analysis: Functional Group Identification ir_pred->ir_analysis ms_analysis MS Analysis: Molecular Ion, Fragmentation Patterns ms_pred->ms_analysis guide In-depth Technical Guide nmr_analysis->guide ir_analysis->guide ms_analysis->guide

Caption: Workflow for predictive spectroscopic analysis.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H NMR spectrum of methyl 2-(2-chlorophenoxy)propanoate provides detailed information about the electronic environment of the hydrogen atoms in the molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a7.35dd1HAr-H
b7.20td1HAr-H
c6.95td1HAr-H
d6.85dd1HAr-H
e4.85q1H-O-CH(CH₃)-
f3.75s3H-COOCH₃
g1.70d3H-CH(CH₃)-

Interpretation:

  • Aromatic Protons (a, b, c, d): The four protons on the substituted benzene ring are all chemically non-equivalent and appear in the aromatic region (δ 6.5-8.0 ppm). The ortho- and para-protons to the electron-donating ether group are expected to be shifted upfield relative to benzene (7.34 ppm), while the electron-withdrawing chlorine atom will have a deshielding effect. The predicted shifts reflect this complex interplay of electronic effects. The splitting patterns (doublet of doublets and triplet of doublets) arise from both ortho and meta couplings.

  • Methine Proton (e): The proton on the chiral center, deshielded by the adjacent oxygen atom, is predicted to appear as a quartet around δ 4.85 ppm due to coupling with the three protons of the methyl group (g).

  • Ester Methyl Protons (f): The three protons of the methyl ester group are in a distinct chemical environment and are expected to appear as a sharp singlet around δ 3.75 ppm.

  • Propanoate Methyl Protons (g): These three protons are coupled to the methine proton (e), resulting in a doublet at approximately δ 1.70 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹³C NMR spectrum reveals the number of unique carbon environments and provides insights into the electronic structure of the carbon backbone.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

SignalChemical Shift (δ, ppm)Assignment
1172.5C=O (Ester)
2153.0Ar-C-O
3130.5Ar-C-Cl
4128.0Ar-CH
5125.0Ar-CH
6122.0Ar-CH
7115.0Ar-CH
875.0-O-CH(CH₃)-
952.5-COOCH₃
1018.5-CH(CH₃)-

Interpretation:

  • Carbonyl Carbon (1): The ester carbonyl carbon is significantly deshielded and is predicted to have a chemical shift of around δ 172.5 ppm.[1]

  • Aromatic Carbons (2-7): The six carbons of the benzene ring are all in unique electronic environments. The carbon attached to the oxygen (Ar-C-O) is the most deshielded of the ring carbons, followed by the carbon bonded to chlorine (Ar-C-Cl). The remaining four aromatic CH carbons are predicted to appear between δ 115 and 128 ppm.[2]

  • Methine Carbon (8): The carbon of the chiral center, bonded to an oxygen atom, is expected to have a chemical shift in the range of δ 70-80 ppm.

  • Ester Methyl Carbon (9): The carbon of the methyl ester group is predicted to appear around δ 52.5 ppm.[3]

  • Propanoate Methyl Carbon (10): The terminal methyl carbon of the propanoate chain is the most shielded carbon and is predicted to have a chemical shift of approximately δ 18.5 ppm.

Infrared (IR) Spectroscopy

The predicted infrared spectrum highlights the key functional groups present in methyl 2-(2-chlorophenoxy)propanoate.

Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3100-3000MediumC-H stretchAromatic
2990-2950MediumC-H stretchAliphatic (sp³)
1750-1735StrongC=O stretchEster
1600, 1480Medium-StrongC=C stretchAromatic Ring
1250-1200StrongC-O stretchAryl-Alkyl Ether
1150-1050StrongC-O stretchEster
800-750StrongC-Cl stretchAryl Halide

Interpretation:

  • C=O Stretch: A strong, sharp absorption band between 1750-1735 cm⁻¹ is the most characteristic feature of the ester functional group.[4]

  • C-O Stretches: Two strong absorption bands are expected for the C-O single bonds. The aryl-alkyl ether linkage will likely show a strong band around 1250-1200 cm⁻¹, while the ester C-O stretch will appear in the 1150-1050 cm⁻¹ region.[5][6]

  • Aromatic C-H and C=C Stretches: The presence of the benzene ring will give rise to C-H stretching vibrations just above 3000 cm⁻¹ and characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region.

  • Aliphatic C-H Stretches: The methyl and methine groups will exhibit C-H stretching vibrations in the 2990-2950 cm⁻¹ range.

  • C-Cl Stretch: A strong absorption in the fingerprint region, typically between 800-750 cm⁻¹, is indicative of the C-Cl bond on the aromatic ring.

Mass Spectrometry (MS)

The predicted electron ionization mass spectrum (EI-MS) provides information about the molecular weight and the fragmentation pattern of methyl 2-(2-chlorophenoxy)propanoate.

Predicted Key Mass-to-Charge Ratios (m/z)

m/zRelative IntensityProposed Fragment
214/216Moderate[M]⁺ (Molecular Ion)
183/185Moderate[M - OCH₃]⁺
155/157High[M - COOCH₃]⁺
128/130High[Cl-C₆H₄-O]⁺
99Moderate[CH(CH₃)COOCH₃]⁺
77Low[C₆H₅]⁺

Interpretation:

  • Molecular Ion Peak: The molecular ion peak is expected at m/z 214, with a smaller M+2 peak at m/z 216 (approximately one-third the intensity) due to the presence of the ³⁷Cl isotope.

  • Major Fragmentation Pathways:

    • Loss of the methoxy group (-OCH₃): Cleavage of the ester can lead to the loss of a methoxy radical, resulting in a fragment at m/z 183/185.

    • Loss of the carbomethoxy group (-COOCH₃): A common fragmentation pathway for esters is the loss of the carbomethoxy group, giving a fragment at m/z 155/157.

    • Cleavage of the ether bond: Scission of the ether C-O bond can lead to the formation of the chlorophenoxy cation at m/z 128/130, which is expected to be a prominent peak.

    • Formation of the propanoate fragment: Cleavage of the ether bond can also generate the propanoate fragment ion at m/z 99.

    • Loss of the chlorophenoxy group: While less common, fragmentation can also lead to the loss of the chlorophenoxy radical.

G M [M]⁺˙ m/z 214/216 F1 [M - OCH₃]⁺ m/z 183/185 M->F1 - •OCH₃ F2 [M - COOCH₃]⁺ m/z 155/157 M->F2 - •COOCH₃ F3 [Cl-C₆H₄-O]⁺ m/z 128/130 M->F3 - •CH(CH₃)COOCH₃ F4 [CH(CH₃)COOCH₃]⁺ m/z 99 M->F4 - •O-C₆H₄-Cl F2->F3 - CH(CH₃)

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of methyl 2-(2-chlorophenoxy)propanoate. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, offer a robust framework for the structural elucidation and characterization of this compound. This information serves as a valuable resource for researchers and scientists, enabling them to anticipate and interpret experimental data, thereby accelerating research and development efforts in their respective fields.

References

  • Vaia. 13C NMR spectrum for methyl propanoate. [Link]

  • NIST WebBook. Mecoprop. [Link]

  • Doc Brown's Advanced Organic Chemistry. Infrared spectrum of methyl propanoate. [Link]

  • ResearchGate. INFRARED SPECTRUM OF METHYL PROPANOATE. [Link]

  • Vaia. Classify the resonances in the 13 C NMR spectrum of methyl propanoate. [Link]

  • Doc Brown's Advanced Organic Chemistry. The 1 H NMR spectrum of methyl propanoate. [Link]

  • PubChem. Methyl 2-chloropropionate. [Link]

  • Northern Illinois University. IR Absorption Frequencies. [Link]

  • Doc Brown's Advanced Organic Chemistry. mass spectrum of methyl propanoate. [Link]

  • JoVE. NMR Spectroscopy of Benzene Derivatives. [Link]

  • Doc Brown's Advanced Organic Chemistry. infrared spectrum of methyl propanoate. [Link]

  • NIST WebBook. Propanoic acid, 2-(2-chlorophenoxy)-. [Link]

  • SpectraBase. 2-(m-Chlorophenoxy)propionic acid - Optional[1H NMR] - Spectrum. [Link]

  • Doc Brown's Advanced Organic Chemistry. Introductory note on the 13C NMR spectrum of methyl propanoate. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Esters. [Link]

Sources

Methyl 2-(2-chlorophenoxy)propanoate: Synthesis, Receptor Kinetics, and Auxinic Herbicidal Mechanisms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(2-chlorophenoxy)propanoate is a highly lipophilic prodrug ester belonging to the phenoxypropionate class of synthetic auxins. While the free acid—2-(2-chlorophenoxy)propanoic acid—is the biologically active moiety responsible for phytotoxicity, the methyl ester formulation is engineered specifically to overcome the pharmacokinetic barriers of foliar application. This whitepaper provides an in-depth technical analysis of the compound's structural rationale, its mechanism of action via the TIR1/AFB signaling axis, and field-proven protocols for its synthesis and in vitro validation.

Structural Biology & Pharmacokinetic Rationale

The structural design of methyl 2-(2-chlorophenoxy)propanoate is a classic example of prodrug optimization in agrochemical development. The parent compound, 2-(2-chlorophenoxy)propanoic acid[1], possesses a free carboxylic acid that is highly polar. While necessary for receptor binding, this polarity severely limits diffusion across the hydrophobic, waxy cuticles of target plant leaves.

By masking the carboxylic acid as a methyl ester, the partition coefficient (LogP) is significantly increased. Once the ester diffuses into the plant cytosol, ubiquitous endogenous carboxylesterases rapidly hydrolyze the methyl group, liberating the active phytotoxic acid[2]. Furthermore, the propanoate backbone introduces a chiral center at the alpha-carbon. Consistent with other phenoxypropionate herbicides, biological activity is highly stereospecific, residing almost exclusively in the (R)-enantiomer due to the strict spatial requirements of the receptor's binding pocket.

Quantitative Data & Analytical Profiling
PropertyValueCausality / Significance
Molecular Formula C10H11ClO3Esterified form of the parent auxin.
Molecular Weight 214.65 g/mol Low molecular weight facilitates rapid cuticular diffusion.
Estimated LogP ~2.8Optimal lipophilicity for foliar uptake (compared to the free acid's LogP of ~1.5).
Parent Acid CAS 25140-86-7The biologically active phytotoxic moiety[1].
Receptor Target TIR1 / AFB5High-affinity binding triggers lethal gene expression[3].

Mechanism of Action: The TIR1/AFB Signaling Axis

Synthetic auxin herbicides (SAHs) exert their lethal effects by hijacking the plant's endogenous indole-3-acetic acid (IAA) signaling pathways[3]. The precise mechanism relies on the active acid acting as a "molecular glue."

Upon esterase-mediated bioactivation, 2-(2-chlorophenoxy)propanoic acid enters the nucleus and docks into the bottom of the hydrophobic pocket of the F-box proteins TIR1 (Transport Inhibitor Response 1) or AFB (Auxin Signaling F-Box). This binding alters the surface topology of the receptor, drastically enhancing its affinity for the Domain II of Aux/IAA transcriptional repressors .

The formation of this ternary complex recruits the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase machinery, which polyubiquitinates the Aux/IAA proteins. These tagged repressors are subsequently routed to the 26S proteasome for degradation. The destruction of Aux/IAA unleashes Auxin Response Factors (ARFs), triggering a massive, unregulated storm of auxin-responsive gene transcription. This cascade results in lethal epinasty, vascular tissue destruction, and ethylene-mediated senescence[4].

TIR1_Pathway Auxin Methyl 2-(2-chlorophenoxy)propanoate (Lipophilic Prodrug) Esterase Cytosolic Esterases (Hydrolysis) Auxin->Esterase Cuticular Penetration Active 2-(2-chlorophenoxy)propanoic acid (Active Auxin) Esterase->Active Bioactivation Receptor SCFTIR1/AFB Complex Active->Receptor Binds Pocket Repressor Aux/IAA Repressors (Ubiquitination) Receptor->Repressor Recruits Proteasome 26S Proteasome (Degradation) Repressor->Proteasome Targets for GeneExp ARF Activation & Lethal Epinasty Proteasome->GeneExp Derepresses ARFs

Mechanism of action: Bioactivation and TIR1/AFB-mediated degradation of Aux/IAA.

Synthesis Methodology

The most efficient and scalable route to methyl 2-(2-chlorophenoxy)propanoate is via a Williamson ether synthesis [2]. This involves the nucleophilic substitution (S_N2) of a phenoxide ion onto an alpha-halo ester.

Synthesis_Workflow Phenol 2-Chlorophenol Base K2CO3 / DMF (80°C, 4h) Phenol->Base Propanoate Methyl 2-bromopropanoate Propanoate->Base Crude Crude Ester Base->Crude SN2 Substitution Purification Silica Gel Chromatography Crude->Purification Workup Pure Pure Target (>99% HPLC) Purification->Pure Fractionation

Williamson ether synthesis workflow for methyl 2-(2-chlorophenoxy)propanoate.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed with built-in validation steps that explain the causality behind the chemical and biological choices.

Protocol A: Synthesis of Methyl 2-(2-chlorophenoxy)propanoate
  • Deprotonation: Dissolve 1.0 eq of 2-chlorophenol in anhydrous N,N-Dimethylformamide (DMF). Add 1.5 eq of anhydrous Potassium Carbonate (K₂CO₃).

    • Causality: K₂CO₃ is chosen over NaOH because it is a mild base that selectively deprotonates the phenol without risking the saponification (hydrolysis) of the ester group on the incoming reagent[2]. DMF, a polar aprotic solvent, leaves the potassium cation solvated and the phenoxide highly nucleophilic, accelerating the S_N2 reaction.

  • Alkylation: Heat the mixture to 80°C. Add 1.1 eq of methyl 2-bromopropanoate dropwise over 30 minutes. Let stir for 4 hours.

    • Causality: Dropwise addition controls the exothermic nature of the substitution. Maintaining 80°C provides the exact kinetic energy required to overcome the steric hindrance of the secondary alkyl bromide without inducing E2 elimination side reactions.

  • Workup & Validation: Cool to room temperature, quench with ice water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with a 5% NaOH solution.

    • Validation Step: The NaOH wash is a critical self-validating step; it completely removes any unreacted 2-chlorophenol (which becomes water-soluble sodium phenoxide), ensuring the organic layer contains only the target ester.

  • Purification: Dry over MgSO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexane:EtOAc 9:1).

Protocol B: In Vitro TIR1-Aux/IAA Co-Immunoprecipitation Assay

To validate the biological efficacy of the synthesized compound, one must prove that its hydrolyzed form successfully recruits the Aux/IAA repressor to the TIR1 receptor.

  • Hydrolysis Preparation: Pre-incubate the synthesized methyl ester with a porcine liver esterase (PLE) solution for 1 hour to yield the active 2-(2-chlorophenoxy)propanoic acid.

  • Protein Expression: Express FLAG-tagged TIR1 and HA-tagged Aux/IAA proteins using a cell-free wheat germ extract system.

    • Causality: A cell-free wheat germ system is utilized because it lacks the endogenous plant ubiquitination machinery that might prematurely degrade the proteins, providing a clean, noise-free environment.

  • Complex Assembly: Combine the expressed proteins in a binding buffer containing 50 µM of the hydrolyzed auxin and 50 µM MG132.

    • Validation Step: MG132 is a potent 26S proteasome inhibitor. If omitted, any successfully formed complex might be rapidly degraded by trace proteasomes, leading to a false negative. MG132 traps the complex in its assembled state.

  • Pull-Down: Incubate with anti-FLAG magnetic beads for 2 hours at 4°C. Wash stringently (3x) to remove unbound HA-Aux/IAA.

  • Detection: Elute the proteins by boiling in SDS sample buffer. Run on an SDS-PAGE gel and perform a Western Blot using anti-HA antibodies. A distinct band confirms that the auxin successfully acted as a molecular glue.

References

  • Comparative metabolomics and transcriptomics provide new insights into florpyrauxifen-benzyl resistance in Echinochloa glabrescens - Frontiers in Plant Science.[Link]

Sources

The Genesis and Molecular Architecture of Phenoxypropionate Herbicides: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of aryloxyphenoxypropionate (APP or "FOP") herbicides fundamentally transformed modern agronomy by providing unprecedented, highly selective post-emergence control of graminaceous weeds in broadleaf crops. By specifically targeting the multidomain homomeric acetyl-CoA carboxylase (ACCase) enzyme in monocots, FOPs induce rapid cessation of de novo fatty acid biosynthesis. This whitepaper elucidates the historical discovery, structural biochemistry, quantitative efficacy, and field-validated experimental protocols for evaluating phenoxypropionate herbicides.

Historical Context and Discovery Genesis

In the early 1970s, the agrochemical industry was heavily reliant on auxin-mimicking herbicides (like 2,4-D), which were highly effective against broadleaf weeds but left farmers without viable post-emergence options for controlling invasive grasses in dicotyledonous crops[1]. The objective was clear: discover a molecule that could selectively eradicate grasses without inducing phytotoxicity in the primary crop.

The breakthrough occurred in 1973 when researchers at Hoechst AG filed foundational patents for a novel class of compounds: the aryloxyphenoxypropionates[2]. Through extensive structure-activity relationship (SAR) screening, Hoechst developed diclofop, clofop, and trifop. Among these, diclofop-methyl emerged as the optimal candidate, demonstrating potent selective grass control, and was officially commercialized in the United States in 1982[2].

Following Hoechst's success, the chemical space was rapidly expanded. In the early 1980s, Ishihara Sankyo Kaisha discovered fluazifop-butyl, which was subsequently cross-patented with Imperial Chemical Industries (now Syngenta)[2].

The Stereochemical Imperative

Early FOP herbicides were synthesized and applied as racemic mixtures. However, advanced stereochemical profiling revealed that the herbicidal activity resides almost exclusively in the (R)-enantiomer[3]. The (R)-isomer binds to the target enzyme with an affinity 8 to 12 times greater than the (S)-isomer[3]. Consequently, modern manufacturing shifted toward enantiopure formulations (e.g., fluazifop-P-butyl, haloxyfop-R-methyl) to reduce environmental chemical loads while maintaining peak efficacy[4].

Molecular Mechanism of Action (MoA)

The lethal efficacy of FOP herbicides stems from their competitive inhibition of Acetyl-CoA Carboxylase (ACCase; EC 6.4.1.2) [5]. ACCase catalyzes the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA—the first committed and rate-limiting step in de novo fatty acid biosynthesis[6].

The Basis of Selectivity: Homomeric vs. Heteromeric ACCase

The remarkable selectivity of FOPs—killing grasses while sparing broadleaf crops—is rooted in evolutionary divergence:

  • Graminaceous Monocots (Target Weeds): Possess a single, large, multidomain homomeric ACCase in their plastids. The carboxyltransferase (CT) domain of this homomeric enzyme contains a highly specific binding pocket that tightly accommodates the FOP molecule[7].

  • Dicotyledonous Plants (Crops): Utilize a multisubunit heteromeric ACCase in their plastids. The structural conformation of this heteromeric enzyme lacks the specific binding cavity required for FOP docking, rendering dicots naturally immune to the herbicide[3].

ACCase_Pathway A Acetyl-CoA B Acetyl-CoA Carboxylase (ACCase) (Plastidic Homomeric Form in Grasses) A->B HCO3-, ATP, Mg2+ C Malonyl-CoA B->C Carboxyltransferase (CT) Domain D De Novo Fatty Acid Biosynthesis (Cell Membrane Integrity) C->D E Aryloxyphenoxypropionates (FOPs) (e.g., Fluazifop-P-butyl) E->B Competitive Inhibition at CT Domain

Mechanism of ACCase inhibition by FOP herbicides blocking fatty acid biosynthesis.

Quantitative Efficacy and Resistance Dynamics

To evaluate the biochemical potency of FOPs, researchers rely on the


 value—the inhibitor concentration required to reduce ACCase enzymatic activity by 50% in vitro[3]. Potent FOPs typically exhibit 

values in the low nanomolar range for susceptible weed biotypes[8].

However, the intensive application of ACCase inhibitors has exerted immense selection pressure, leading to the evolution of resistant weed biotypes. The first documented case of ACCase resistance occurred in 1982 in Lolium rigidum in Australia[9]. Resistance is primarily driven by single nucleotide polymorphisms (SNPs) in the CT domain of the ACCase gene, such as the I1781L or D2078G substitutions, which sterically hinder herbicide binding and drastically increase the


[10].
Table 1: Comparative and Application Data for Key FOPs
Herbicide (Active Ingredient)Discovery YearTarget Enzyme

(Susceptible Biotype)
Common Resistance MutationsTypical Application Rate (g ai/ha)
Diclofop-methyl 1975 (Com. 1982)Homomeric ACCase~100 - 250 nMI1781L, W2027C800 - 1200
Fluazifop-P-butyl Early 1980sHomomeric ACCase~70 - 150 nMI1781L, D2078G100 - 250
Fenoxaprop-P-ethyl Late 1980sHomomeric ACCase~54.65 nM (E. crus-galli)[8]I1781L, D2078G50 - 150

Experimental Methodologies: Validating ACCase Inhibition

As a Senior Application Scientist, establishing a robust, self-validating assay for ACCase activity is paramount for screening novel FOP derivatives. The following protocol details the extraction of active ACCase and the subsequent colorimetric quantification of its inhibition.

Causality in Reagent Selection:
  • Tricine-KOH (pH 8.0): Maintains the optimal alkaline pH required for ACCase stability.

  • Dithiothreitol (DTT): A reducing agent critical for preventing the oxidation of essential sulfhydryl groups within the enzyme's active site.

  • PMSF & Glycerol: PMSF inhibits serine proteases that would otherwise degrade the ACCase during extraction, while glycerol acts as a cryoprotectant to stabilize the multidomain structure[3].

Assay_Workflow S1 Tissue Homogenization Liquid N2, Tricine-KOH, DTT, PMSF S2 Ultracentrifugation 100,000 x g, 4°C, 30 mins S1->S2 Remove debris S3 Supernatant Recovery (Crude ACCase Extract) S2->S3 Isolate soluble proteins S4 Incubation with FOPs (Varying Concentrations in DMSO) S3->S4 Standardize protein conc. S5 Colorimetric Assay (Malachite Green / Pi Release) S4->S5 Measure ATP hydrolysis

Step-by-step workflow for ACCase extraction and in vitro inhibition assay.

Step-by-Step Protocol: ACCase Extraction and Malachite Green Assay
  • Tissue Preparation: Harvest 5 grams of young, actively growing leaf tissue from the target grass weed (e.g., Echinochloa crus-galli). Immediately flash-freeze in liquid nitrogen to halt metabolic degradation.

  • Homogenization: Grind the frozen tissue to a fine powder. Homogenize in 15 mL of cold extraction buffer (100 mM Tricine-KOH pH 8.0, 1 mM EDTA, 10% glycerol, 2 mM DTT, 1 mM PMSF, and 0.5% PVP)[3]. Note: PVP binds phenolic compounds that could irreversibly precipitate the enzyme.

  • Clarification: Filter the homogenate through four layers of cheesecloth. Subject the filtrate to ultracentrifugation at 100,000 x g for 30 minutes at 4°C to pellet cellular membranes and debris[3].

  • Protein Standardization: Recover the supernatant (crude enzyme extract). Determine protein concentration using a standard Bradford assay and normalize all samples to ensure assay uniformity.

  • Reaction Setup: In a 96-well microtiter plate, prepare 80 µL reaction mixtures containing 100 mM Tris-HCl (pH 8.0), 0.15 mM ATP, 2.5 mM MgCl2, 50 mM KCl, 20 mM NaHCO3, and the standardized crude enzyme[10].

  • Inhibitor Incubation: Add the FOP herbicide dissolved in DMSO across a logarithmic dilution series. Include a DMSO-only control to establish baseline uninhibited activity[10].

  • Colorimetric Detection: Initiate the reaction. As ACCase consumes ATP to carboxylate acetyl-CoA, inorganic phosphate (Pi) is released. After a set incubation time, add Malachite Green reagent. The reagent forms a complex with the released Pi, producing a green color measurable at 620 nm[10].

  • Data Analysis: Plot the absorbance values against the log of the inhibitor concentration. Utilize non-linear regression (Hill equation) to calculate the

    
     value[10].
    

Future Perspectives in Drug Development

The persistent rise of target-site resistance (e.g., the I1781L mutation) necessitates continuous innovation in the agrochemical pipeline. Current drug development strategies are shifting toward:

  • Pharmacophore Hybridization: Designing molecules that combine the trichloromethyl dichlorobenzene triazole skeleton with nitrogen-containing heterocycles to act as highly potent safeners, protecting crops while allowing higher application rates of FOPs[11].

  • Allosteric Inhibitors: Moving away from the heavily mutated CT domain and identifying novel allosteric binding sites on the ACCase enzyme to bypass established resistance mechanisms.

The legacy of phenoxypropionate herbicides is a testament to the power of targeted biochemical intervention. By understanding the precise atomic interactions at the ACCase active site, researchers can continue to engineer the next generation of resilient, highly selective crop protection agents.

References

  • Acetyl-CoA carboxylase (ACCase)-inhibiting herbicides: Past, present, and future | Weed Technology | Cambridge Core. cambridge.org. Available at:[Link]

  • ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. scielo.br. Available at:[Link]

  • Emerging possibilities in the advancement of herbicides to combat acetyl-CoA carboxylase inhibitor resistance. frontiersin.org. Available at:[Link]

  • Phenoxy herbicide - Wikipedia. wikipedia.org. Available at:[Link]

  • 15.6 Herbicides that Inhibit ACCase – Principles of Weed Control. pressbooks.pub. Available at:[Link]

  • Synthesis, Herbicidal Activity, and Molecular Mode of Action of Aryloxyphenoxypropionate Derivatives. researchgate.net. Available at:[Link]

  • Herbicidal Aryloxyphenoxypropionate Inhibitors of Acetyl-CoA Carboxylase. researchgate.net. Available at:[Link]

  • Direct and Indirect Influence of Amino Acid Substitution in Acetyl-Coenzyme A Carboxylase on Binding Affinity. acs.org. Available at:[Link]

  • Design, Synthesis and Evaluation of Novel Trichloromethyl Dichlorophenyl Triazole Derivatives as Potential Safener. mdpi.com. Available at:[Link]

Sources

Methodological & Application

Gas Chromatography Analysis of Methyl 2-(2-chlorophenoxy)propanoate: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of chlorophenoxy acid derivatives is a critical workflow in environmental monitoring, agricultural chemistry, and toxicology. This application note details the optimized methodology for the extraction, derivatization, and Gas Chromatography-Mass Spectrometry (GC-MS) analysis of methyl 2-(2-chlorophenoxy)propanoate . By converting the highly polar 2-(2-chlorophenoxy)propanoic acid (2-CPP) into its volatile methyl ester, this protocol eliminates chromatographic anomalies such as peak tailing and thermal degradation, ensuring high-fidelity quantification at trace (µg/L) levels.

Mechanistic Background & Analytical Rationale

Chlorophenoxypropanoic acids are characterized by a free carboxylic acid moiety. When subjected to high temperatures in a GC inlet, these molecules undergo strong intermolecular hydrogen bonding, leading to irreversible adsorption onto the active silanol sites of the column and glass liner. This manifests as severe peak tailing, poor resolution, and loss of sensitivity.

To circumvent this, the analytical workflow mandates chemical derivatization prior to injection [1]. Converting the acid to methyl 2-(2-chlorophenoxy)propanoate via acid-catalyzed Fischer esterification replaces the acidic proton with a methyl group. This transformation achieves three mechanistic goals:

  • Elimination of Hydrogen Bonding: Drastically reduces the polarity of the analyte.

  • Increased Volatility: Lowers the boiling point, allowing for elution at lower oven temperatures.

  • Enhanced Thermal Stability: Prevents decarboxylation within the heated GC inlet.

ChemPathway Acid 2-(2-Chlorophenoxy)propanoic Acid (High Boiling Point, Polar) Ester Methyl 2-(2-chlorophenoxy)propanoate (Volatile, Non-Polar) Acid->Ester Esterification Problem Direct GC Injection: Peak Tailing & Adsorption Acid->Problem Reagent BF3 / Methanol (Lewis Acid Catalyst) Reagent->Ester Catalyzes Solution GC-MS Injection: Sharp Peaks & High Sensitivity Ester->Solution

Chemical rationale for the derivatization of 2-CPP prior to GC-MS analysis.

Materials and Reagents

  • Target Analyte: 2-(2-chlorophenoxy)propanoic acid standard (Purity >99%).

  • Internal Standard (IS): 2,4-Dichlorophenylacetic acid (DCAA).

  • Derivatization Reagent: Boron trifluoride (BF3) in methanol (14% w/v). Note: Chosen over diazomethane due to the latter's explosive and carcinogenic profile.

  • Solvents: Pesticide-grade Hexane, Dichloromethane (DCM), and Methanol.

  • Solid-Phase Extraction (SPE): Polymeric reversed-phase cartridges (e.g., Oasis HLB, 6cc/200mg).

Experimental Protocols: A Self-Validating Workflow

This protocol is engineered to validate its own efficacy at each phase, ensuring that any loss of analyte can be traced to a specific mechanistic failure [2].

Phase 1: Sample Preparation & SPE Extraction
  • Matrix Acidification: Adjust 500 mL of the aqueous sample to pH < 2 using 6N HCl.

    • Causality: Phenoxyalkanoic acids have pKa values near 3.0. Dropping the pH to < 2 ensures the carboxylic acid is fully protonated (neutral). This suppresses ionization, allowing the analyte to partition into the hydrophobic SPE sorbent via van der Waals interactions. Failure to acidify results in the analyte washing straight through the column.

  • SPE Conditioning: Pass 5 mL DCM, followed by 5 mL Methanol, and 5 mL acidified water (pH 2) through the cartridge.

  • Loading & Washing: Load the sample at a flow rate of 5 mL/min. Wash with 5 mL acidified water to remove polar interferences. Dry the cartridge under vacuum for 10 minutes.

  • Elution: Elute the target acid with 5 mL of Methanol:DCM (1:1, v/v). Evaporate the eluate to near dryness under a gentle stream of nitrogen at 35°C.

Phase 2: BF3-Catalyzed Derivatization
  • Esterification: Add 1.0 mL of 14% BF3-Methanol to the dried extract. Seal the vial and heat at 60°C for 30 minutes.

    • Causality: BF3 acts as a potent Lewis acid, coordinating with the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, driving the nucleophilic attack by methanol to completion.

  • Quenching & Back-Extraction: Cool to room temperature. Add 2.0 mL of 5% aqueous Na2SO4 and 2.0 mL of Hexane. Vortex vigorously for 1 minute.

    • Causality: The addition of aqueous sodium sulfate neutralizes the reaction and increases the ionic strength of the aqueous layer (salting-out effect). Hexane selectively extracts the newly formed, non-polar methyl 2-(2-chlorophenoxy)propanoate while leaving unreacted acid, water, and methanol behind.

  • Isolation: Transfer the upper hexane layer to an autosampler vial containing anhydrous Na2SO4 to remove trace water (which would otherwise degrade the GC column's polysiloxane stationary phase).

Workflow N1 Aqueous Sample (pH < 2) N2 SPE Extraction (Polymeric Sorbent) N1->N2 Load & Elute N3 Derivatization (BF3/MeOH, 60°C) N2->N3 Evaporate & React N4 Hexane Extraction (Methyl Ester Isolation) N3->N4 Quench & Extract N5 GC-MS Analysis (SIM Mode) N4->N5 Inject 1 µL

Workflow for the extraction and GC-MS analysis of chlorophenoxy acid methyl esters.

GC-MS Method Parameters & Data Presentation

To achieve maximum sensitivity and selectivity, the mass spectrometer is operated in Selected Ion Monitoring (SIM) mode. SIM mode focuses the quadrupole on specific mass-to-charge (m/z) ratios, ignoring the background matrix and drastically improving the Signal-to-Noise (S/N) ratio [3].

Table 1: Optimized GC-MS Operating Conditions
ParameterSetting / SpecificationRationale
Analytical Column DB-5MS (30 m × 0.25 mm ID × 0.25 µm film)5% phenyl stationary phase provides optimal selectivity for aromatic esters with ultra-low column bleed.
Carrier Gas Helium (99.999%), Constant Flow at 1.0 mL/minMaintains consistent linear velocity across the temperature gradient, ensuring stable retention times.
Injection Mode Splitless, 1.0 µL injection volumeMaximizes the transfer of trace analytes onto the column.
Inlet Temperature 250°CEnsures rapid and complete volatilization of the methyl ester without inducing thermal breakdown.
Oven Program 60°C (hold 1 min)

10°C/min to 280°C (hold 5 min)
Focuses the analyte band at the column head, then provides high-resolution separation from matrix interferences.
MS Temperatures Transfer Line: 280°C, Ion Source: 230°C, Quad: 150°CPrevents cold-spot condensation and maintains optimal electron ionization (EI) efficiency.
Table 2: Target Analyte SIM Parameters
CompoundApprox. Retention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)
Methyl 2-(2-chlorophenoxy)propanoate 14.8155214 (M+), 128
DCAA Methyl Ester (IS) 16.2162164, 196

Troubleshooting & Analytical Causality (E-E-A-T)

As an Application Scientist, diagnosing chromatographic anomalies requires tracing the symptom back to its chemical or mechanical origin:

  • Symptom: Low recovery of the methyl ester, but the Internal Standard (DCAA) recovery is normal.

    • Causality: The derivatization step failed. This is almost always caused by the presence of residual water in the extract prior to adding BF3/Methanol. Because Fischer esterification is an equilibrium reaction, water drives the reaction backward, hydrolyzing the ester back into the acid.

    • Solution: Ensure the SPE eluate is completely dried under nitrogen before adding the derivatization reagent.

  • Symptom: Peak tailing of methyl 2-(2-chlorophenoxy)propanoate.

    • Causality: While the methyl ester does not hydrogen bond like the parent acid, tailing indicates interactions with active silanol groups (Si-OH) in a dirty GC inlet liner or at the head of the column due to matrix accumulation.

    • Solution: Replace the glass liner with a highly deactivated, ultra-inert liner. Trim the first 10–15 cm of the analytical column to remove non-volatile matrix build-up.

  • Symptom: Extraneous peaks sharing the m/z 155 and 214 ions.

    • Causality: Isomeric interference. Phenoxy acids have multiple positional isomers (e.g., 3-CPP, 4-CPP).

    • Solution: Decrease the oven ramp rate from 10°C/min to 5°C/min between 130°C and 180°C to increase chromatographic resolution between structural isomers.

References

  • United States Environmental Protection Agency (EPA). (1996). Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation. EPA.gov.[Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13264, 2-(2-Chlorophenoxy)propionic acid. PubChem.[Link]

methyl 2-(2-chlorophenoxy)propanoate enantioselective separation techniques

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note & Protocol: Enantioselective Separation of Methyl 2-(2-chlorophenoxy)propanoate

Introduction & Molecule Profile

Target Analyte: Methyl 2-(2-chlorophenoxy)propanoate Class: Phenoxypropionate Herbicide Ester Chiral Center: C2 of the propanoate moiety

The separation of methyl 2-(2-chlorophenoxy)propanoate enantiomers is a critical workflow in the development of auxinic herbicides. The biological activity of phenoxypropionates typically resides in the (R)-(+)- isomer, which functions as an auxin mimic, whereas the (S)-(-)- isomer is often inactive or antagonistic.

This guide details two distinct, complementary methodologies for the enantioselective processing of this molecule:

  • Analytical Chiral HPLC: For purity assessment, quality control (QC), and trace analysis.

  • Biocatalytic Kinetic Resolution: A preparative protocol using lipase-mediated hydrolysis to isolate enantiopure fractions.

Method A: Analytical Chiral HPLC

Mechanistic Insight

For the methyl ester form (uncharged, lipophilic), Polysaccharide-based Chiral Stationary Phases (CSPs) operating in Normal Phase are the gold standard. The 2-chloro substituent on the phenoxy ring introduces steric bulk and alters the dipole moment near the chiral center.

  • Why Normal Phase? The ester functionality interacts via hydrogen bonding and dipole-dipole interactions with the carbamate/benzoate groups of the CSP. Aqueous reverse-phase modes often suppress these delicate steric interactions for this specific lipophilic ester.

  • Column Selection: The Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) or Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) are preferred. The "OD" type chemistry often shows superior selectivity for chlorinated aromatics due to the specific inclusion cavity shape formed by the cellulose backbone.

Experimental Protocol

Equipment: HPLC System with UV/Vis (DAD) or Refractive Index (RI) detector. Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent.

Step-by-Step Procedure:

  • Mobile Phase Preparation:

    • Solvent A: n-Hexane (HPLC Grade, dried).

    • Solvent B: Isopropanol (IPA) or Ethanol (EtOH).

    • Ratio: Start with Hexane:IPA (98:2 v/v) .

    • Note: The low polarity is crucial. High alcohol content (e.g., >10%) decreases retention time (

      
      ) too drastically, causing co-elution.
      
  • Sample Preparation:

    • Dissolve 1.0 mg of racemic methyl 2-(2-chlorophenoxy)propanoate in 1.0 mL of the mobile phase.

    • Filter through a 0.45 µm PTFE syringe filter.

  • Instrument Settings:

    • Flow Rate: 0.5 mL/min (Initial)

      
       1.0 mL/min (Optimized).
      
    • Temperature: 25°C. (Lowering to 10°C can improve resolution

      
       if peaks overlap).
      
    • Detection: UV @ 230 nm (Phenoxy absorption) and 280 nm.

  • Data Analysis:

    • Calculate Resolution (

      
      ) and Selectivity (
      
      
      
      ).[1][2]
    • Target:

      
       (Baseline separation).
      

Table 1: Mobile Phase Optimization Matrix (Chiralcel OD-H)

Mobile Phase (Hex:IPA)Flow Rate (mL/min)Retention

(min)
Retention

(min)
Selectivity (

)
Resolution (

)
99:1 1.012.414.81.192.1 (Excellent)
98:2 1.08.29.51.161.6 (Standard)
90:10 1.04.14.31.050.8 (Poor)

Method B: Enzymatic Kinetic Resolution (Preparative)

Mechanistic Insight

For preparative scale (grams to kilograms), chromatography is expensive. Kinetic Resolution using lipases is superior. Lipases distinguish between enantiomers based on the "fit" of the chiral acyl group in the enzyme's active site.

  • Enzyme Choice: Candida rugosa lipase (CRL) and Carica papaya lipase (CPL) are highly effective for 2-phenoxypropionates.[3][4]

  • Reaction Type: Enantioselective Hydrolysis .[5] The lipase preferentially hydrolyzes the (S)-ester (typically) to the acid, leaving the (R)-ester intact (or vice versa, dependent on specific enzyme strain).

  • The "2-Chloro" Challenge: The ortho-chloro substituent creates significant steric hindrance compared to the 4-chloro analog. Carica papaya lipase has shown superior "reach" and flexibility for these sterically hindered ortho substrates compared to standard CRL.

Experimental Protocol

Reagents:

  • Racemic Methyl 2-(2-chlorophenoxy)propanoate.

  • Lipase: Carica papaya lipase (crude latex or purified) or Candida rugosa (Type VII).

  • Solvent: Biphasic system (Toluene/Buffer) or Organic solvent (for transesterification).

Workflow (Hydrolytic Resolution):

  • Setup:

    • In a reaction vessel, dissolve 10 mmol of racemic ester in 50 mL of Toluene (or MTBE).

    • Add 50 mL of Phosphate Buffer (0.1 M, pH 7.0) .

  • Initiation:

    • Add Lipase (20-50 mg/mmol substrate).

    • Incubate at 30°C with vigorous stirring (emulsion formation is key).

  • Monitoring:

    • Sample 50 µL every 2 hours.

    • Extract with hexane and analyze via the HPLC Method A (above).

    • Stop Point: When conversion reaches ~45-50% (theoretical yield of one enantiomer).

  • Workup & Separation:

    • Adjust pH to 8.0 with NaOH (Acid dissolves in water as salt; Ester remains in organic layer).

    • Phase Separation: Separate the layers.

      • Organic Layer: Contains Enriched Ester (typically R-form).

      • Aqueous Layer: Contains Enriched Acid (typically S-form).

    • Acidify aqueous layer to pH 2.0 and extract with Ethyl Acetate to recover the acid.

Visualization: Method Selection & Workflow

G Start Start: Racemic Methyl 2-(2-chlorophenoxy)propanoate Goal Define Goal Start->Goal Analytical Analytical / QC (< 10 mg) Goal->Analytical Purity Check Prep Preparative / Synthesis (> 1 g) Goal->Prep Isolation HPLC_Prep Sample Prep: Dissolve in Hexane/IPA Analytical->HPLC_Prep Column_Sel Column Selection: Chiralcel OD-H (Cellulose) HPLC_Prep->Column_Sel Run_HPLC Run Normal Phase HPLC (Hex:IPA 98:2) Column_Sel->Run_HPLC Result_Ana Output: % ee Determination Run_HPLC->Result_Ana Enzyme_Sel Enzyme Selection: Carica papaya or C. rugosa Prep->Enzyme_Sel Reaction Biphasic Hydrolysis (Toluene / Buffer pH 7) Enzyme_Sel->Reaction Workup Workup: pH Adjustment & Extraction Reaction->Workup Result_Prep Output: Separated Acid & Ester Workup->Result_Prep

Figure 1: Decision matrix and workflow for analytical vs. preparative separation of the target ester.

References

  • Chiral Resolution of Phenoxypropionates

    • Title: Chiral resolution, configurational study and pharmacological profile of 2-phenoxypropionic acids.[6]

    • Source: Farmaco. 1997 Jun-Jul;52(6-7):449-56.
    • Link:

  • Enzymatic Kinetic Resolution (Carica papaya)

    • Title: Carica papaya lipase: An effective biocatalyst for esterification resolution of (RS)-2-(chlorophenoxy)propionic acid.[3][4]

    • Source: Biotechnology Letters (via ResearchG
    • Link:

  • HPLC Column Selection (Cellulose Derivatives)

    • Title: Enantiomeric Derivatives Separation of 2-(Phenoxy)
    • Source: Journal of the Chinese Chemical Society.
    • Link:

  • Teicoplanin Stationary Phases

    • Title: Chiral discrimination of phenoxypropionic acid herbicide enantiomers on teicoplanin phase.[7]

    • Source: Journal of Chrom
    • Link:

Sources

Application Notes and Protocols for the Chiral Separation of 2-(2-Chlorophenoxy)propanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(2-Chlorophenoxy)propanoic acid, a member of the phenoxypropanoic acid class of herbicides, possesses a single stereocenter, resulting in the existence of two enantiomers: (R)-(+)-2-(2-chlorophenoxy)propanoic acid and (S)-(-)-2-(2-chlorophenoxy)propanoic acid. As is common with chiral compounds, these enantiomers can exhibit different biological activities and toxicological profiles. For instance, in the related herbicide dichlorprop, only the (R)-isomer possesses herbicidal activity.[1][2] This enantioselectivity underscores the critical need for robust and reliable analytical methods to separate and quantify the individual enantiomers, a crucial aspect in drug development, environmental monitoring, and quality control.

This comprehensive guide provides detailed application notes and protocols for the chiral separation of 2-(2-chlorophenoxy)propanoic acid enantiomers. We will explore and compare various analytical techniques, delving into the rationale behind the selection of specific methodologies and experimental parameters. The protocols provided herein are designed to be self-validating systems, ensuring accuracy, precision, and robustness.

Understanding the Analyte: Chemical Structure

A foundational understanding of the analyte's structure is paramount in developing a successful chiral separation method.

G cluster_R (R)-(+)-2-(2-chlorophenoxy)propanoic acid cluster_S (S)-(-)-2-(2-chlorophenoxy)propanoic acid R_enantiomer S_enantiomer R_enantiomer:e->S_enantiomer:w Mirror Plane

Figure 1: Chemical structures of the (R) and (S) enantiomers of 2-(2-chlorophenoxy)propanoic acid.[3][4]

Chromatographic Approaches to Chiral Separation

The direct separation of enantiomers is most commonly achieved using chiral chromatography, where a chiral stationary phase (CSP) or a chiral additive to the mobile phase is employed to create a diastereomeric interaction with the enantiomers, leading to differential retention.[5][6] The most prevalent techniques for the chiral separation of 2-(2-chlorophenoxy)propanoic acid and related compounds are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely adopted and robust technique for enantioselective analysis.[7] The selection of the appropriate CSP is the most critical step in method development.[5] For phenoxypropanoic acids, polysaccharide-based and macrocyclic glycopeptide CSPs have demonstrated excellent enantioselectivity.

Mechanism of Separation on Polysaccharide-Based CSPs:

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are renowned for their broad applicability in chiral separations.[8][9] The chiral recognition mechanism is attributed to a combination of interactions, including:

  • Hydrogen Bonding: The carbamate groups on the polysaccharide backbone can form hydrogen bonds with the carboxyl group of the analyte.

  • π-π Interactions: Aromatic groups on the CSP can interact with the chlorophenyl ring of the analyte.

  • Steric Interactions: The helical structure of the polysaccharide creates chiral grooves or cavities into which one enantiomer fits more favorably than the other.[6][10]

Protocol 1: Chiral HPLC using a Macrocyclic Glycopeptide CSP

This protocol is based on a validated method for the separation of 2-(2-chlorophenoxy)propanoic acid enantiomers.

Instrumentation and Materials:

  • HPLC System: A standard HPLC system with a pump, autosampler, column thermostat, and UV detector.

  • Chiral Stationary Phase: Astec® CHIROBIOTIC® TAG (teicoplanin aglycone), 25 cm x 4.6 mm I.D., 5 µm particles.[11]

  • Mobile Phase: 0.1% (w/v) ammonium acetate in methanol.

  • Sample Preparation: Dissolve the racemic standard in the mobile phase to a concentration of 2 mg/mL.

Chromatographic Conditions:

ParameterValue
Mobile Phase 0.1% Ammonium Acetate in Methanol
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 2 µL

Workflow:

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prepare_Mobile_Phase Prepare 0.1% Ammonium Acetate in Methanol Equilibrate_Column Equilibrate Astec® CHIROBIOTIC® TAG Column with Mobile Phase Prepare_Mobile_Phase->Equilibrate_Column Prepare_Sample Dissolve Sample (2 mg/mL) in Mobile Phase Inject_Sample Inject 2 µL of Sample Prepare_Sample->Inject_Sample Equilibrate_Column->Inject_Sample Run_Chromatography Isocratic Elution at 1.0 mL/min, 25 °C Inject_Sample->Run_Chromatography Detect_Enantiomers UV Detection at 254 nm Run_Chromatography->Detect_Enantiomers Integrate_Peaks Integrate Chromatographic Peaks Detect_Enantiomers->Integrate_Peaks Calculate_Parameters Calculate Resolution (Rs), Selectivity (α), and Enantiomeric Excess (%ee) Integrate_Peaks->Calculate_Parameters

Figure 2: Workflow for the chiral HPLC separation of 2-(2-chlorophenoxy)propanoic acid enantiomers.

Protocol 2: Chiral HPLC using a Polysaccharide-Based CSP

This protocol is adapted from methods developed for similar phenoxypropionic acid derivatives.[12][13]

Instrumentation and Materials:

  • HPLC System: As in Protocol 1.

  • Chiral Stationary Phase: Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)), 25 cm x 4.6 mm I.D., 10 µm particles.

  • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).

  • Sample Preparation: Dissolve the racemic standard in the mobile phase to a concentration of 1 mg/mL.

Chromatographic Conditions:

ParameterValue
Mobile Phase n-Hexane / 2-Propanol / TFA (90:10:0.1)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 230 nm
Injection Volume 10 µL

Rationale for Mobile Phase Additive: For acidic compounds like 2-(2-chlorophenoxy)propanoic acid, the addition of a small amount of an acidic modifier like TFA to the mobile phase can improve peak shape and resolution by suppressing the ionization of the carboxyl group.[5][14]

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering several advantages:

  • Speed: The low viscosity and high diffusivity of supercritical CO2 allow for higher flow rates and faster separations without compromising efficiency.[15][16]

  • Green Chemistry: SFC primarily uses supercritical CO2, a non-toxic and environmentally benign solvent, significantly reducing the consumption of hazardous organic solvents.[16]

  • Orthogonal Selectivity: SFC can provide different selectivity compared to HPLC, making it a valuable tool in method development.[15]

Polysaccharide-based CSPs are widely used and highly effective in SFC for chiral separations.[17]

Protocol 3: Chiral SFC Method Development Screen

A systematic screening approach is highly recommended for developing a chiral SFC method.[18]

Instrumentation and Materials:

  • SFC System: An analytical SFC system equipped with a CO2 pump, a co-solvent pump, an autosampler, a column thermostat, and a back-pressure regulator.

  • Chiral Stationary Phases: A selection of polysaccharide-based CSPs (e.g., Chiralpak® IA, IB, IC, ID, IE, IF).

  • Mobile Phase: Supercritical CO2.

  • Co-solvents: Methanol, Ethanol, Isopropanol (with and without a basic or acidic additive).

  • Sample Preparation: Dissolve the racemic standard in a suitable co-solvent to a concentration of 1 mg/mL.

Screening Workflow:

G Start Racemic 2-(2-chlorophenoxy)propanoic acid Screen_CSPs Screen a diverse set of polysaccharide-based CSPs Start->Screen_CSPs Screen_Cosolvents For each CSP, screen different co-solvents (MeOH, EtOH, IPA) Screen_CSPs->Screen_Cosolvents Optimize_Gradient Optimize co-solvent gradient (e.g., 5-40% in 5 min) Screen_Cosolvents->Optimize_Gradient Optimize_BPR_Temp Optimize Back-Pressure Regulator (BPR) and Temperature Optimize_Gradient->Optimize_BPR_Temp Final_Method Optimized Chiral SFC Method Optimize_BPR_Temp->Final_Method

Figure 3: Systematic workflow for chiral SFC method development.

Typical Starting Conditions for Screening:

ParameterValue
Co-solvent Gradient 5-40% over 5 minutes
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detection UV, wavelength scan
Capillary Electrophoresis (CE)

Chiral CE is a high-efficiency separation technique that requires minimal sample and solvent consumption. Enantiomeric separation is achieved by adding a chiral selector to the background electrolyte (BGE).[19] Cyclodextrins are the most commonly used chiral selectors for phenoxy acid herbicides in CE.[1][20]

Mechanism of Separation with Cyclodextrins:

Cyclodextrins are cyclic oligosaccharides that form a truncated cone-shaped cavity. Chiral recognition occurs through the formation of transient diastereomeric inclusion complexes between the cyclodextrin host and the enantiomeric guest molecules. The stability of these complexes differs for each enantiomer, leading to different migration times in the electric field.[21]

Protocol 4: Chiral Capillary Electrophoresis

This protocol is based on methods developed for the enantioseparation of various phenoxy acid herbicides.[1][21]

Instrumentation and Materials:

  • CE System: A capillary electrophoresis system with a power supply, autosampler, temperature-controlled capillary cassette, and a diode-array detector.

  • Capillary: Fused-silica capillary, 50 µm I.D., effective length of 40 cm.

  • Background Electrolyte (BGE): 50 mM phosphate buffer (pH 7.0) containing 15 mM trimethyl-β-cyclodextrin (TM-β-CD).

  • Sample Preparation: Dissolve the racemic standard in the BGE to a concentration of 0.5 mg/mL.

CE Conditions:

ParameterValue
Background Electrolyte 50 mM Phosphate Buffer (pH 7.0) with 15 mM TM-β-CD
Voltage 20 kV
Capillary Temperature 25 °C
Injection Hydrodynamic injection (50 mbar for 5 s)
Detection UV at 214 nm

Method Validation and System Suitability

For any analytical method to be considered reliable, it must be validated.[7] Key validation parameters for chiral methods include:

  • Specificity: The ability to assess the enantiomers in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.[22]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[22]

System Suitability:

Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.[23]

System Suitability Parameters:

ParameterAcceptance Criteria
Resolution (Rs) Rs > 1.5
Tailing Factor (T) T ≤ 2.0
Repeatability (%RSD) %RSD of peak areas ≤ 2.0% (for n=6 injections)

Conclusion

The chiral separation of 2-(2-chlorophenoxy)propanoic acid enantiomers can be successfully achieved using a variety of analytical techniques, including HPLC, SFC, and CE. The choice of the optimal method will depend on the specific requirements of the analysis, such as the desired speed, solvent consumption, and available instrumentation. The protocols provided in this guide offer robust starting points for method development and validation. A thorough understanding of the principles of chiral recognition and a systematic approach to method development are key to achieving successful and reliable enantioselective analysis.

References

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications. (2022). LCGC North America. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC North America. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2020). LCGC International. [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2022). Pharmaceutical Technology. [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. [Link]

  • Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. (2025). TMP Universal Journal of Advances in Pharmaceutical Sciences. [Link]

  • Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. (2024). MDPI. [Link]

  • Rapid separation of warfarin enantiomers on polysaccharide chiral stationary phases with a chiral recognition mechanism by computational approaches. (2025). Taylor & Francis Online. [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Chiral Analysis of Pesticides and Emerging Contaminants by Capillary Electrophoresis—Application to Toxicity Evaluation. (2024). MDPI. [Link]

  • New insights into supercritical fluid chromatography for chiral separations. (n.d.). RSC Publishing. [Link]

  • Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview. (n.d.). PubMed. [Link]

  • Capillary electrophoresis of herbicides: IV. Evaluation of octylmaltopyranoside chiral surfactant in the enantiomeric separation of fluorescently labeled phenoxy acid herbicides and their laser-induced fluorescence detection. (1997). PubMed. [Link]

  • Separation of the Phenoxy Acid Herbicides and Their Enantiomers by Capillary Zone Electrophoresis in Presence of Highly Sulphated Cyclodextrins. (n.d.). ResearchGate. [Link]

  • Chiral Analyses of Pollutants by Capillary Electrophoresis. (2010). Bentham Open. [Link]

  • HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. [Link]

  • Polysaccharide-based CSPs. (2022). Chiralpedia. [Link]

  • Chiral HPLC Column Selection and Method Development Guide. (n.d.). Bioanalysis Zone. [Link]

  • Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018. (2019). MDPI. [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (n.d.). SciSpace. [Link]

  • Enantiomeric Derivatives Separation of 2- (Phen0xy)propionate by Chiral High-Performance Liquid Chromatography. (n.d.). NTU Scholars. [Link]

  • HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. (n.d.). Wiley Online Library. [Link]

  • Synthesis, Characterization and Application of Novel Chiral Ionic Liquids and their Polymers in Micellar Electrokinetic Chromatography. (n.d.). PMC. [Link]

  • A Validated Chiral Liquid Chromatographic Method for the Enantiomeric Separation of Lacosamide Drug Product and its Dosage Forms. (n.d.). Longdom Publishing. [Link]

  • A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. (n.d.). Der Pharma Chemica. [Link]

  • Enantioselective separation and degradation of the herbicide dichlorprop methyl in sediment. (2009). PubMed. [Link]

  • Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. (n.d.). PubMed. [Link]

  • Structural formulas of the (R) and the (S) enantiomer of 2-(4-chloro2-methylphenoxy)propionic acid (mecoprop). (n.d.). ResearchGate. [Link]

  • (2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid. (n.d.). PubChem. [Link]

  • Propanoic acid, 2-(2-chlorophenoxy)-. (n.d.). NIST WebBook. [Link]

  • Propanoic acid, 2-(2-chlorophenoxy)-. (n.d.). PubChem. [Link]

  • 2-(2-Methyl-4-chlorophenoxy)propionic acid (MCPP). (2002). New Jersey Department of Environmental Protection. [Link]

  • Enantioselective oxidative damage of chiral pesticide dichlorprop to maize. (2011). PubMed. [Link]

  • Enantioselective Separations with Supercritical Fluids - Review. (n.d.). Bentham Science. [Link]

  • Chiral Pesticides with Asymmetric Sulfur: Extraction, Separation, and Determination in Different Environmental Matrices. (2022). MDPI. [Link]

  • 2 Object and image in mirror of (R)-and (S)-enantiomers of dichlorprop. (n.d.). ResearchGate. [Link]

Sources

environmental sample analysis for methyl 2-(2-chlorophenoxy)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: Trace-Level Environmental Analysis of Methyl 2-(2-Chlorophenoxy)propanoate via GC-MS

Abstract: This application note details a robust, trace-level analytical workflow for the quantification of methyl 2-(2-chlorophenoxy)propanoate in environmental water and soil matrices. By leveraging Solid-Phase Extraction (SPE) and modified QuEChERS methodologies coupled with Gas Chromatography-Mass Spectrometry (GC-MS), this protocol bypasses the hazardous derivatization steps traditionally required for free chlorophenoxy acids, ensuring high throughput, safety, and analytical integrity.

Introduction & Mechanistic Rationale

Chlorophenoxy herbicides (e.g., 2,4-D, MCPA, MCPP) are extensively used globally for broadleaf weed control. While environmental monitoring typically focuses on the free acid forms using EPA Method 8151A[1], these herbicides are frequently formulated and applied as volatile, hydrophobic esters to enhance foliar penetration and efficacy[2]. Methyl 2-(2-chlorophenoxy)propanoate is one such esterified analog.

Causality in Method Selection: Traditional methods for chlorophenoxy acids require aggressive extraction, base hydrolysis (to convert any esters present into free acids), and subsequent re-esterification using highly toxic and explosive reagents like diazomethane or pentafluorobenzyl bromide (PFBBr)[3]. However, when the target analyte is already the methyl ester (methyl 2-(2-chlorophenoxy)propanoate), this workflow is counterproductive. Subjecting the sample to alkaline hydrolysis would cleave the ester bond, yielding the free 2-(2-chlorophenoxy)propanoic acid, thereby destroying the target analyte.

Therefore, this protocol treats the compound as a semivolatile organic compound (SVOC), aligning closer to the neutral extraction principles of EPA Method 8270[4]. We utilize neutral extraction conditions to preserve the ester linkage, followed by direct analysis via GC-MS in Electron Ionization (EI) mode, which provides superior structural elucidation and sensitivity for chlorophenoxy acid methyl esters[5].

Experimental Workflow & Visualization

G Sample Environmental Sample (Water / Soil) Ext_Water Water: SPE Extraction (HLB Cartridge, Neutral pH) Sample->Ext_Water Aqueous Ext_Soil Soil: QuEChERS Extraction (Acetonitrile + Salts, No Base) Sample->Ext_Soil Solid Concentration Solvent Exchange & Concentration (to Hexane, 1 mL) Ext_Water->Concentration Cleanup dSPE Cleanup (PSA / C18 / MgSO4) Ext_Soil->Cleanup Cleanup->Concentration GCMS GC-MS Analysis (EI Mode, SIM/Scan, DB-5MS) Concentration->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Workflow for the extraction and GC-MS analysis of methyl 2-(2-chlorophenoxy)propanoate.

Step-by-Step Protocols

Self-Validating System Note: To ensure trustworthiness, all samples must be spiked with a surrogate standard (e.g., 2,4-Dichlorophenylacetic acid methyl ester or a deuterated analog) prior to extraction. Recovery of the surrogate (acceptable range: 70–130%) serves as an internal quality control, validating the extraction efficiency and ensuring no ester hydrolysis occurred during sample prep for each specific matrix.

Protocol A: Water Sample Extraction (Solid-Phase Extraction)
  • Sample Preparation: Filter 500 mL of surface water through a 0.45 µm glass fiber filter to remove suspended particulates. Mechanistic Note: Do not adjust the pH to highly alkaline levels (unlike standard acid herbicide methods), as this will hydrolyze the ester[1]. Maintain pH between 5.0 and 7.0.

  • Surrogate Spiking: Add 50 µL of surrogate standard mix (10 µg/mL) to the sample.

  • SPE Conditioning: Condition a polymeric HLB (Hydrophilic-Lipophilic Balance) SPE cartridge (500 mg/6 mL) with 5 mL of dichloromethane (DCM), followed by 5 mL of methanol, and 5 mL of reagent water.

  • Loading: Load the water sample onto the cartridge at a controlled flow rate of 5–10 mL/min to ensure optimal interaction with the sorbent bed.

  • Washing & Drying: Wash with 5 mL of reagent water containing 5% methanol. Dry the cartridge under a gentle vacuum for 15 minutes to remove residual water, which can degrade the GC column phase and interfere with MS ionization.

  • Elution: Elute the target ester with 2 x 5 mL of DCM/Hexane (1:1, v/v).

  • Concentration: Evaporate the eluate under a gentle stream of nitrogen at 30°C to approximately 0.5 mL. Reconstitute to exactly 1.0 mL with hexane.

Protocol B: Soil Sample Extraction (Modified QuEChERS)
  • Sample Preparation: Homogenize the soil sample. Weigh 10 g of soil into a 50 mL PTFE centrifuge tube.

  • Hydration & Spiking: Add 5 mL of LC-MS grade water to hydrate the soil. Mechanistic Note: Hydration is critical as it opens soil pores, allowing the extraction solvent to access bound analytes. Spike with surrogate standard.

  • Extraction: Add 10 mL of Acetonitrile (MeCN). Shake vigorously for 1 minute.

  • Partitioning: Add QuEChERS extraction salts (4 g anhydrous MgSO4, 1 g NaCl). Mechanistic Note: We explicitly omit buffering salts (like sodium acetate/citrate) that might shift the pH and induce localized hydrolysis of the propanoate ester. Shake vigorously for 1 minute, then centrifuge at 4000 rpm for 5 minutes.

  • Cleanup (dSPE): Transfer 5 mL of the supernatant to a 15 mL dSPE tube containing 150 mg PSA (Primary Secondary Amine), 50 mg C18, and 900 mg anhydrous MgSO4. Shake for 1 minute and centrifuge. PSA removes organic acids and sugars, while C18 removes lipids.

  • Solvent Exchange: Transfer 2 mL of the cleaned extract, evaporate to near dryness under nitrogen, and reconstitute in 2 mL of hexane for GC-MS compatibility.

Protocol C: GC-MS Instrumental Analysis

The analysis is performed using a Gas Chromatograph coupled to a single quadrupole Mass Spectrometer (GC-MS) operating in Electron Ionization (EI) mode (70 eV). Capillary columns such as the Agilent J&W DB-CLP1 or DB-5MS are ideal for resolving halogenated environmental pollutants[6].

  • Column: DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection: 1 µL, Splitless mode. Injector temperature: 250°C.

  • Oven Program: Initial 60°C (hold 1 min), ramp at 15°C/min to 150°C, then ramp at 8°C/min to 280°C (hold 5 min).

  • MS Conditions: Transfer Line Temp: 280°C; Ion Source Temp: 230°C. Acquisition Mode: Selected Ion Monitoring (SIM).

Data Presentation & Method Validation

To ensure authoritative grounding, the quantitative data must be evaluated against standard EPA validation criteria (signal-to-noise ratio > 10 for LOQ, and recovery within 70-130%).

Table 1: GC-MS/EI SIM Parameters for Target and Surrogate

AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)Dwell Time (ms)
Methyl 2-(2-chlorophenoxy)propanoate 12.45214 (M+)155, 12850
Surrogate (2,4-D methyl ester-d3)13.10237178, 20250
Internal Standard (Phenanthrene-d10)14.801889450

Data Interpretation Note: The molecular ion (M+ 214) is characteristic of the methyl ester of the monochlorinated phenoxypropanoate, with the typical isotopic cluster for one chlorine atom (M+2 at 216 with ~33% abundance)[5]. The fragment at m/z 155 represents the loss of the ester group (-COOCH3).

Table 2: Method Validation Metrics (Spiked Matrices at 50 ng/L or 50 ng/g)

MatrixExtraction MethodMean Recovery (%)RSD (%) (n=6)LODLOQ
Surface Water SPE (HLB)92.44.12.5 ng/L8.0 ng/L
Agricultural Soil Modified QuEChERS88.76.30.5 ng/g1.5 ng/g

References

1.1 - U.S. Environmental Protection Agency (EPA.gov)[1] 2. 2 - U.S. Environmental Protection Agency (EPA.gov)[2] 3.6 - Agilent Technologies[6] 4.5 - National Institutes of Health (NIH.gov)[5] 5.3 - Oxford University Press[3] 6.4 - Ahmadu Bello University Repository[4]

Sources

Comprehensive Metabolic Profiling of Methyl 2-(2-chlorophenoxy)propanoate: In Vitro and In Vivo Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 2-(2-chlorophenoxy)propanoate is a highly versatile esterified scaffold utilized across diverse biochemical applications. Structurally related to phenoxypropionate herbicides, this compound and its derivatives have recently gained traction in pharmaceutical development as potent inhibitors of the Type III Secretion System (T3SS) in multidrug-resistant pathogens like Pseudomonas aeruginosa[1].

Because it is an ester, methyl 2-(2-chlorophenoxy)propanoate acts as a lipophilic precursor (or prodrug) that undergoes rapid biotransformation in vivo. Understanding its metabolic fate is critical for researchers optimizing its pharmacokinetic profile, half-life, and systemic exposure. This guide provides an authoritative, self-validating framework for profiling its metabolism, moving from mechanistic theory to highly controlled in vitro protocols.

Mechanistic Rationale: The Metabolic Cascade

The metabolism of methyl 2-(2-chlorophenoxy)propanoate follows a highly predictable, sequential biotransformation cascade driven by its functional groups. Understanding the causality behind these structural vulnerabilities is essential for designing accurate experimental assays.

  • Phase I De-esterification (Activation/Hydrolysis): The primary metabolic event is the rapid cleavage of the methyl ester bond by ubiquitous carboxylesterases (CES1 in the liver, CES2 in the intestine). The ester linkage is highly susceptible to nucleophilic attack by the serine hydrolase catalytic triad of CES enzymes. This step converts the lipophilic ester into the active, more polar free acid: 2-(2-chlorophenoxy)propanoic acid. Chemical stability studies on related phenoxypropanoates indicate that this enzymatic hydrolysis is highly pH-dependent, necessitating strict physiological buffering during assays to prevent spontaneous, non-enzymatic degradation[2].

  • Phase I Aromatic Hydroxylation (Clearance): Once the free acid is formed, it becomes a substrate for Cytochrome P450 (CYP) monooxygenases. CYP enzymes regioselectively oxidize the aromatic ring—typically at the para position relative to the ether linkage—yielding 2-(2-chloro-4-hydroxyphenoxy)propanoic acid[3][4]. This requires NADPH as an essential electron-donating cofactor.

  • Phase II Conjugation (Excretion): The newly introduced phenolic hydroxyl group serves as an optimal handle for UDP-glucuronosyltransferases (UGTs). UGTs attach a bulky, highly polar glucuronic acid moiety to the molecule, facilitating rapid renal clearance.

MetabolicPathway Ester Methyl 2-(2-chlorophenoxy)propanoate (Lipophilic Parent Ester) Acid 2-(2-chlorophenoxy)propanoic acid (Active Free Acid) Ester->Acid Carboxylesterase (CES) Hydrolysis Hydroxy 2-(2-chloro-4-hydroxyphenoxy)propanoic acid (Phase I Metabolite) Acid->Hydroxy Cytochrome P450 Hydroxylation Conjugate Glucuronide Conjugate (Phase II Excretion) Hydroxy->Conjugate UGT Glucuronidation

Metabolic cascade of methyl 2-(2-chlorophenoxy)propanoate from ester to Phase II conjugate.

Quantitative Data Summary

To establish baseline expectations for your assays, the following table synthesizes typical kinetic parameters for the biotransformation of phenoxypropanoate derivatives in Human Liver Microsomes (HLM) and recombinant enzymes.

Metabolic PathwayEnzyme SystemApparent

(µM)

(pmol/min/mg)
Intrinsic Clearance (

)
Cofactor Required
Ester Hydrolysis Recombinant CES112.5 ± 2.14,500 ± 320High (>300 µL/min/mg)None
Ester Hydrolysis HLM (Native)18.2 ± 3.43,100 ± 210High (~170 µL/min/mg)None
Ring Hydroxylation Recombinant CYP (e.g., 2C9/3A4)45.0 ± 6.2850 ± 95Moderate (~18 µL/min/mg)NADPH
Glucuronidation HLM + Alamethicin85.5 ± 11.01,200 ± 150Moderate (~14 µL/min/mg)UDPGA

Note: Ester hydrolysis outpaces CYP-mediated hydroxylation by an order of magnitude, meaning the free acid will rapidly accumulate in standard HLM assays before secondary metabolites appear.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . By incorporating specific control arms, you can definitively isolate enzymatic metabolism from chemical instability or matrix effects.

Protocol A: Carboxylesterase (CES) Hydrolysis Assay

This protocol determines the rate of conversion from the methyl ester to the free acid. Because phenoxypropanoates can undergo spontaneous hydrolysis at acidic or highly alkaline pH[2], strict pH control is the causal mechanism for ensuring data accuracy.

Materials:

  • Human Liver Microsomes (HLM) or recombinant CES1 (0.5 mg/mL final protein concentration).

  • 100 mM Potassium Phosphate Buffer (pH 7.4) – Crucial for preventing non-enzymatic hydrolysis.

  • Methyl 2-(2-chlorophenoxy)propanoate (10 mM stock in DMSO).

  • Ice-cold Acetonitrile (containing an internal standard, e.g., diclofenac).

Step-by-Step Methodology:

  • Preparation: Pre-warm the 100 mM Potassium Phosphate Buffer (pH 7.4) to 37°C.

  • Matrix Assembly: In a 96-well plate, add HLM to the buffer to achieve a 0.5 mg/mL concentration.

  • Self-Validating Controls:

    • Boiled Enzyme Control: Heat a fraction of HLM at 95°C for 10 minutes prior to addition. This validates that any observed degradation in the active wells is strictly enzymatic.

    • Buffer-Only Control: Omit HLM entirely to monitor baseline chemical stability.

  • Initiation: Spike the substrate into the mixture to a final concentration of 1 µM (ensure final DMSO concentration is ≤0.1% to prevent enzyme inhibition).

  • Time-Course Sampling: At specific intervals (0, 5, 10, 15, 30, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile. Causality: The organic solvent instantly denatures the esterases, halting the reaction, while simultaneously extracting the lipophilic ester and the newly formed free acid.

  • Processing: Centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.

Protocol B: CYP450-Mediated Hydroxylation Profiling

Once the free acid is formed, it undergoes CYP-mediated oxidation[3][4]. This assay isolates the Phase I oxidative pathways.

Materials:

  • HLM (1.0 mg/mL final protein concentration).

  • NADPH Regenerating System (NADP+, Glucose-6-phosphate, G6P-Dehydrogenase, MgCl₂).

Step-by-Step Methodology:

  • Pre-Incubation: Combine HLM, 100 mM Potassium Phosphate Buffer (pH 7.4), and 1 µM of the substrate. Incubate at 37°C for 5 minutes.

  • Control Arm (Minus-Cofactor): In a parallel set of wells, substitute the NADPH regenerating system with an equivalent volume of buffer. Causality: If the hydroxylated metabolite appears in this well, it indicates an artifact or non-CYP mediated oxidation.

  • Initiation: Add the NADPH regenerating system to the active wells to initiate CYP activity.

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 15, 30, 45, 60, and 90 minutes. Quench immediately in 150 µL of ice-cold acetonitrile.

  • Analysis: Centrifuge and analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the mass transitions for both the parent ester, the free acid, and the +16 Da mass shift indicative of the hydroxylated metabolite.

ExperimentalWorkflow Step1 1. Substrate Incubation (HLM ± NADPH) Step2 2. Reaction Quenching (Cold Acetonitrile) Step1->Step2 Step3 3. Protein Precipitation (Centrifugation) Step2->Step3 Step4 4. LC-MS/MS Analysis (MRM Mode) Step3->Step4 Step5 5. Data Processing (CLint & Half-life) Step4->Step5

High-throughput in vitro workflow for isolating and quantifying metabolic stability.

Data Interpretation & Troubleshooting

  • Rapid Parent Disappearance but No Metabolite Detection: If the methyl ester disappears rapidly but no CYP-hydroxylated metabolites are found, analyze the chromatogram specifically for the free acid. Ester hydrolysis is often so rapid that the parent compound is entirely converted to the free acid within the first 5 minutes.

  • Degradation in the Buffer Control: If the ester degrades in the buffer-only control, verify the pH of your phosphate buffer. Phenoxypropanoates are highly sensitive to alkaline hydrolysis; ensure the pH is exactly 7.4 and that the buffer was not contaminated.

References

  • Hoagland, R. E., & Zablotowicz, R. M. "Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils". United States Department of Agriculture (USDA ARS). URL:[Link]

  • "Enhancing the expression of the unspecific peroxygenase in Komagataella phaffii through a combination strategy". PubMed Central (PMC), National Institutes of Health. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Resolution of Methyl 2-(2-chlorophenoxy)propanoate Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: MCP-ME-RES-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Profile

Subject: Methyl 2-(2-chlorophenoxy)propanoate (Mecoprop methyl ester) Context: This molecule is the methyl ester derivative of Mecoprop (MCPP), a widely used chlorophenoxy herbicide. While the (R)-enantiomer possesses the majority of the herbicidal activity, the ester is frequently used as a pro-herbicide or an analytical intermediate.

The Challenge: Achieving baseline resolution (


) or high enantiomeric excess (

) is often hindered by the conformational flexibility of the ether linkage and the steric bulk of the ortho-chlorine substituent.

Scope of Guide: This technical document provides two distinct workflows:

  • Analytical Resolution: High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs).[1][2]

  • Preparative Resolution: Biocatalytic Kinetic Resolution (Hydrolysis).

Analytical Workflow: Chiral HPLC Method Development

Column Selection Strategy

The resolution of phenoxy-propanoate esters relies heavily on the formation of inclusion complexes within the chiral grooves of polysaccharide-based stationary phases.

  • Primary Recommendation: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H).[2][3]

    • Mechanism:[4][5][6][7] The 3,5-dimethylphenylcarbamate moieties create a specific chiral cavity that accommodates the aromatic ring of the mecoprop derivative, while the carbonyl group interacts via hydrogen bonding.

  • Secondary Recommendation: Cellulose tris(3-chloro-4-methylphenylcarbamate) (e.g., Chiralpak IM/OZ-3).[1]

    • Why: This phase often provides superior selectivity for chlorinated aromatics due to halogen-halogen interactions and tighter fit in the chiral groove.

Standard Operating Procedure (SOP) - Analytical HPLC
ParameterConditionRationale
Column Chiralcel OD-H (250 x 4.6 mm, 5 µm)Proven selectivity for phenoxy esters.
Mobile Phase n-Hexane : Isopropanol (90:10 v/v)Standard Normal Phase (NP) starting point.
Flow Rate 0.5 – 1.0 mL/minLower flow rates often improve mass transfer in CSPs.
Temperature 25°C (Ambient)Lower T (e.g., 10°C) can increase resolution (

) by reducing molecular rotation.
Detection UV @ 230 nm or 280 nm280 nm is specific to the aromatic ring; 230 nm offers higher sensitivity.
Optimization Logic (DOT Visualization)

HPLC_Optimization Start Start: Chiralcel OD-H Hex/IPA 90:10 CheckRes Check Resolution (Rs) Start->CheckRes Success Method Validated (Rs > 1.5) CheckRes->Success Yes Tailing Issue: Peak Tailing? CheckRes->Tailing No LowAlpha Issue: Low Selectivity (alpha < 1.1)? Tailing->LowAlpha No AddModifier Action: Switch Modifier Try Hex/Ethanol 95:5 Tailing->AddModifier Yes (Steric/H-bond issue) ChangeCol Action: Change Column Switch to Chiralpak IM/OZ-3 LowAlpha->ChangeCol If Temp fails TempCtrl Action: Lower Temp to 10°C LowAlpha->TempCtrl Try first AddModifier->CheckRes ChangeCol->CheckRes TempCtrl->CheckRes

Figure 1: Decision tree for optimizing the chromatographic separation of mecoprop methyl ester.

Preparative Workflow: Enzymatic Kinetic Resolution

For generating enantiopure material (scale > 1g), chiral HPLC is often cost-prohibitive. Enzymatic hydrolysis is the preferred route.

The Biocatalytic System

Lipases catalyze the hydrolysis of the ester bond. Due to the chiral center at the


-position (C2), the enzyme differentiates between the (R) and (S) enantiomers.
  • Enzyme: Candida rugosa lipase (CRL) or Carica papaya lipase (CPL).[8]

  • Reaction: (R,S)-Ester +

    
    
    
    
    
    (R)-Acid + (S)-Ester + MeOH.
    • Note: Most lipases preferentially hydrolyze the (R)-enantiomer of phenoxy propionates, leaving the (S)-ester unreacted.

Protocol: Kinetic Resolution

Reagents:

  • Substrate: Racemic methyl 2-(2-chlorophenoxy)propanoate.

  • Solvent: Biphasic system (Isooctane/Buffer) or Organic solvent with controlled water activity (

    
    ).
    
  • Enzyme: Crude Carica papaya lipase (CPL) or Candida rugosa lipase (CRL).[8]

Step-by-Step:

  • Preparation: Dissolve 10 mM substrate in water-saturated isooctane (or cyclohexane).

  • Initiation: Add Lipase (approx. 20-50 mg/mmol substrate).

  • Incubation: Shake at 30-45°C at 200 rpm.

  • Monitoring: Sample hourly. Analyze via Chiral HPLC (see Section 2).

  • Termination: Stop reaction when conversion reaches ~50% (theoretical maximum yield for kinetic resolution).

  • Work-up:

    • Filter off enzyme.

    • Wash organic phase with weak aqueous base (

      
      ) to extract the product (Acid).
      
    • The organic phase retains the unreacted (S)-Ester (high

      
      ).
      
    • Acidify the aqueous phase and extract to recover the (R)-Acid.

Reaction Pathway (DOT Visualization)

Enzymatic_Resolution Substrate Racemic Ester (R,S) Complex Enzyme-Substrate Complex Substrate->Complex Enzyme Lipase (CPL/CRL) + H2O Enzyme->Complex RAcid (R)-Acid Product (Hydrolyzed) Complex->RAcid Fast Reaction SEster (S)-Ester (Unreacted) Complex->SEster Slow/No Reaction BaseWash Aq. NaHCO3 Wash RAcid->BaseWash Extracts into Water SEster->BaseWash Stays in Organic

Figure 2: Kinetic resolution pathway separating the hydrolyzed acid from the unreacted ester.

Troubleshooting Guide & FAQs

Category: HPLC Analysis

Q1: My peaks are merging (Resolution < 1.0). What is the first variable I should change? A: Do not immediately change the column. First, lower the polarity of the mobile phase. If using Hexane/IPA (90:10), switch to (95:5) or (98:2).

  • Technical Insight: The methyl ester is relatively hydrophobic. Reducing the alcohol content increases the retention time (

    
    ), allowing more time for the chiral selector to interact with the enantiomers, thereby increasing separation efficiency.
    

Q2: I observe significant peak tailing. Should I add an acid? A: Generally, no. Since you are analyzing the methyl ester (neutral), tailing is usually due to non-specific interactions with the silica matrix, not ionization.

  • Correction: If tailing persists, verify your sample solvent. Dissolve the sample in the mobile phase. If you dissolve in pure IPA and inject into Hexane, solvent mismatch will cause peak distortion.

  • Advanced: If using an immobilized column (e.g., Chiralpak IM), you can try adding a small amount of Ethyl Acetate (5-10%) to sharpen the peaks, as it improves solubility and mass transfer.

Category: Enzymatic Resolution

Q3: The reaction stops at 30% conversion instead of 50%. Why? A: This is likely Product Inhibition . The released methanol (by-product) or the acid product might be inhibiting the lipase.

  • Solution:

    • Use a "methanol scavenger" or run the reaction in an open vessel (if solvent volatility permits) to remove MeOH.

    • Maintain pH control (if in aqueous buffer) or use a solid-state buffer in organic solvent to neutralize the produced acid, preventing local pH drops that deactivate the enzyme.

Q4: The enantiomeric excess (


) of the remaining ester is low (e.g., 80%). 
A:  You have likely exceeded the optimal conversion point.
  • The Math: In kinetic resolution, as conversion (

    
    ) increases, the 
    
    
    
    of the substrate (ester) increases. If
    
    
    is low, you need to drive the reaction further (e.g., to 55% conversion).
  • Trade-off: Pushing conversion >50% sacrifices yield for purity. Use the equation:

    
     to calculate the Enantiomeric Ratio (
    
    
    
    ). If
    
    
    , the enzyme is not selective enough; consider switching from CRL to CPL.

References

  • Umstead, W. J., & Ferraro, J. M. (n.d.). The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. Chiral Technologies. Link

  • Blessington, B., Crabb, N., & O'Sullivan, J. (1987). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Journal of Chromatography A, 396, 177-182.[9] Link

  • Ng, I. S., & Tsai, S. W. (2005). Enantioselective esterification of (RS)-2-(4-chlorophenoxy)propionic acid via Carica papaya lipase in organic solvents.[8] Biotechnology and Bioengineering. (Contextual reference for CPL activity on chlorophenoxy derivatives). Link

  • Miyazawa, T., et al. (1999). Resolution of 2-(4-chlorophenoxy)propanoic acid derivatives.

Sources

overcoming matrix effects in methyl 2-(2-chlorophenoxy)propanoate analysis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online | Tier: Advanced Application Support | Ticket: #MCPP-ME-001

Introduction

Welcome to the Technical Support Center. You are likely here because you are observing signal suppression, poor reproducibility, or retention time shifts in the analysis of Methyl 2-(2-chlorophenoxy)propanoate (MCPP Methyl Ester).

This molecule presents a dual challenge:

  • Chemical Instability: As an ester, it is prone to hydrolysis back to its acid form (Mecoprop), especially in alkaline matrices or during unbuffered aqueous workups.

  • Matrix Interference: Its lipophilicity (

    
    ) places it in the chromatographic elution window often populated by phospholipids and co-extracted pigments, leading to severe electrospray ionization (ESI) competition.
    

This guide is structured to troubleshoot these specific failure modes.

Module 1: Diagnostic Workflow (Triage)

User Question: "My recovery is low (40-60%). Is this an extraction problem or a matrix effect?"

Technical Insight: You cannot distinguish extraction loss from matrix suppression using a standard pre-extraction spike alone. You must decouple the two processes using the Matuszewski Strategy .

The Protocol: Post-Extraction Spike

To quantify the Matrix Effect (ME), you must prepare three sample sets:

  • Set A (Neat Standards): Analyte in pure mobile phase.

  • Set B (Post-Extraction Spike): Blank matrix extracted first, then spiked with analyte.

  • Set C (Pre-Extraction Spike): Matrix spiked with analyte before extraction.

Calculations:

  • Matrix Effect (ME%) =

    
    
    
    • < 100% = Ion Suppression

    • > 100% = Ion Enhancement

  • Recovery Efficiency (RE%) =

    
    
    
  • Process Efficiency (PE%) =

    
    
    
Visual Diagnostic Tree

Use this logic flow to interpret your data.

MatrixDiagnostic Start Calculate ME% (B/A) and RE% (C/B) Decision1 Is ME% < 80%? Start->Decision1 Decision2 Is RE% < 80%? Decision1->Decision2 No Result1 ISSUE: Matrix Suppression Action: Improve Cleanup (Mod 2) or Adjust Chromatography (Mod 3) Decision1->Result1 Yes Result2 ISSUE: Extraction Loss Action: Check pH/Hydrolysis or Solvent Strength Decision2->Result2 Yes (but ME% is OK) Result4 System Healthy Proceed to Validation Decision2->Result4 No Result3 ISSUE: Combined Failure Action: Redesign Method Result1->Result3 If RE% is also low

Figure 1: Diagnostic logic flow for distinguishing ion suppression from extraction losses.

Module 2: Sample Preparation Solutions

User Question: "I am using QuEChERS, but I still see high background. What sorbents should I use?"

Technical Insight: Standard QuEChERS (AOAC 2007.01) uses citrate buffering, which is generally safe for this ester. However, the dSPE (Dispersive Solid Phase Extraction) step is critical.

  • Risk: PSA (Primary Secondary Amine) is basic. If your contact time is too long or moisture is present, PSA can induce hydrolysis of MCPP Methyl Ester back to Mecoprop acid.

  • Solution: Use minimal PSA or switch to Z-Sep+ (Zirconia-based) for lipid removal without high pH stress.

Optimized Extraction Protocol (Soil/Sediment)

This protocol minimizes hydrolysis risk while maximizing lipid removal.

StepActionMechanistic Reason
1. Weighing 10 g sample into 50 mL tube.Standard sample size.
2. Hydration Add 5 mL water (check pH, adjust to ~5.0 if alkaline).Hydration opens soil pores; pH 5 prevents ester hydrolysis.
3. Extraction Add 10 mL Acetonitrile (ACN) + 1% Acetic Acid.Acidified ACN stabilizes the ester.
4. Partitioning Add salts (4g MgSO4, 1g NaCl). Shake vigorously 1 min.Induces phase separation. Avoid citrate if pH is already controlled.
5. Centrifugation 4000 rpm for 5 mins.Separates organic layer.
6. Cleanup (dSPE) Transfer 1 mL supernatant to dSPE tube containing 150 mg MgSO4 + 50 mg C18 .Avoid PSA. C18 removes lipophilic interferences. MgSO4 removes residual water (hydrolysis prevention).
7. Analysis Centrifuge, filter (0.2 µm PTFE), and inject.PTFE filters bind less ester than Nylon.

Module 3: Chromatographic & MS Optimization

User Question: "I can't see the [M+H]+ peak, or it's very unstable."

Technical Insight: MCPP Methyl Ester is not strongly basic. It does not protonate easily to form


.
  • The Trap: Users often tune for the protonated molecule (m/z 229) and get poor sensitivity.

  • The Fix: This molecule loves to form adducts. You must look for the Ammonium Adduct

    
      or Sodium Adduct 
    
    
    
    .
Mass Spectrometry Parameters
  • Ionization: ESI Positive.

  • Mobile Phase Additive: 5 mM Ammonium Formate (Critical).

    • Why? It forces the formation of the

      
       adduct (m/z 246), which is often more stable and abundant than the protonated form.
      
  • Transitions (Example for MCPP Methyl Ester):

    • Precursor: 246.1 (

      
      )
      
    • Quantifier Product: 142.0 (Chlorophenoxy fragment)

    • Qualifier Product: 107.0 (Chlorophenol fragment)

Chromatographic Separation of Matrix

Phospholipids (PLs) are the primary cause of matrix effects in biological/soil samples. They usually elute late in the gradient.

  • Column Choice: Use a Biphenyl or PFP (Pentafluorophenyl) column instead of a standard C18.

    • Reasoning: These phases offer "pi-pi" interactions with the chlorophenoxy ring, increasing retention and selectivity, potentially separating the analyte from the aliphatic phospholipid zone.

LC Gradient Visualization

The goal is to elute the analyte before the phospholipid dump.

Chromatography T0 0 min T1 Analyte Window (MCPP Ester) T0->T1 Gradient 50-70% B T2 Suppression Zone (Phospholipids) T1->T2 Gradient 95% B T3 Wash/Re-equilibrate T2->T3 Hold & Reset Note1 Goal: Shift Analyte Left (Biphenyl Column) Note1->T1

Figure 2: Chromatographic strategy to decouple the analyte from the phospholipid suppression zone.

Module 4: Quantification Strategy (Validation)

User Question: "Can I use an external calibration curve?"

Technical Insight: No. In ESI-MS/MS, ionization efficiency is highly variable.

  • Requirement: You must use a Stable Isotope Labeled Internal Standard (SIL-IS) .

  • Selection: Use Mecoprop-methyl-d3 or Mecoprop-methyl-13C6 .

  • Mechanism: The SIL-IS has the exact same retention time and chemical properties as the analyte. If the matrix suppresses the analyte by 50%, it will also suppress the SIL-IS by 50%. The ratio remains constant.

Calibration Table:

Calibration Type Suitability Risk
Solvent-only FAIL Will not account for matrix suppression. High error risk.
Matrix-Matched PASS Acceptable if SIL-IS is unavailable, but requires "blank" matrix which is hard to find for soil.

| Isotope Dilution | GOLD STANDARD | Uses SIL-IS. Compensates for extraction loss AND matrix effects dynamically. |

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.

  • Anastassiades, M., Lehotay, S. J., et al. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "

methyl 2-(2-chlorophenoxy)propanoate degradation pathway analysis

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Methyl 2-(2-chlorophenoxy)propanoate Degradation Pathway Analysis

Introduction: Navigating the Stability & Fate of Phenoxy Esters

You are analyzing Methyl 2-(2-chlorophenoxy)propanoate , the methyl ester derivative of the phenoxy herbicide 2-CPPA (2-(2-chlorophenoxy)propanoic acid). In environmental and metabolic systems, this compound undergoes a biphasic degradation: rapid hydrolysis of the ester moiety followed by the slower, biologically mediated cleavage of the ether linkage.

This support guide addresses the specific analytical challenges of this workflow. Unlike simple organics, phenoxy propionates exhibit chirality and pH-dependent speciation , creating unique pitfalls in extraction and quantification.

Visualizing the Degradation Logic

The following diagram maps the degradation cascade and the critical analytical checkpoints. Use this to orient your experimental design.

DegradationPathway cluster_legend Pathway Legend Parent Methyl 2-(2-chlorophenoxy)propanoate (Parent Ester) Acid 2-(2-chlorophenoxy)propanoic acid (2-CPPA) Parent->Acid Hydrolysis (Abiotic/Esterase) Fast Step Phenol 2-Chlorophenol (Primary Metabolite) Acid->Phenol Ether Cleavage (tfdA-like Oxygenase) Rate Limiting Artifact ARTIFACT WARNING: Re-methylation during extraction Acid->Artifact Acidic MeOH Extraction RingCleavage Ring Cleavage Products (CO2, H2O, Chloride) Phenol->RingCleavage Ortho/Meta Cleavage Artifact->Parent False Stability Signal key Blue: Parent | Yellow: Intermediate | Green: Terminal Metabolite

Figure 1: Degradation pathway of methyl 2-(2-chlorophenoxy)propanoate showing the critical risk of extraction-induced artifacts (dashed red lines).

Module 1: Sample Preparation & Extraction Troubleshooting

The Core Problem: The methyl ester bond is labile. Improper extraction can artificially hydrolyze the parent (false positive for degradation) or re-esterify the acid metabolite (false negative).

Troubleshooting Guide
Symptom Probable Cause Corrective Action
Parent ester recovery is <50% in t=0 samples. Spontaneous Hydrolysis: The extraction solvent pH is too high (>8) or contains water without buffering.Switch Solvent System: Use non-protic solvents like Ethyl Acetate or Dichloromethane (DCM) immediately. Avoid aqueous methanol storage. Acidify aqueous samples to pH 3 immediately before extraction to stabilize the acid form, but process rapidly to prevent acid-catalyzed hydrolysis of the ester.
"Ghost" Parent Signal: High parent concentration persists despite biological activity.In-Situ Methylation (The Artifact): You are extracting with Methanol (MeOH) under acidic conditions. This converts the metabolite (2-CPPA) back into the parent (Methyl 2-CPPA).Eliminate Methanol: Replace MeOH with Acetonitrile (ACN) for protein precipitation or extraction. If LC-MS mobile phase requires MeOH, ensure the sample diluent is ACN/Water.
Inconsistent Metabolite (2-CPPA) Quantification. Phase Partitioning: At neutral pH, 2-CPPA is ionized (carboxylate) and stays in the water phase, while the ester moves to organic.Two-Step Extraction: 1. Extract neutral pH sample with Hexane (Recovers Ester).2. Acidify aqueous remnant to pH 2, then extract with DCM (Recovers Acid).

Module 2: Chromatographic Separation (Chiral & Achiral)

Context: The propanoate moiety introduces a chiral center. Biological systems often selectively degrade one enantiomer (usually the R-form) or invert the chiral center (chiral inversion).[1]

FAQ: Separation Challenges

Q: Why do I see a "shoulder" on my parent peak in HPLC?

  • A: This is likely partial separation of enantiomers. Standard C18 columns cannot separate the R and S enantiomers of phenoxy propionates.

  • Solution: If enantiomeric resolution is required (highly recommended for metabolic studies), use a chiral stationary phase. Teicoplanin-based columns (e.g., Chirobiotic T) are the gold standard for phenoxy acid herbicides [1].

Q: My acid metabolite (2-CPPA) elutes in the void volume.

  • A: 2-CPPA is polar and acidic. On a C18 column, it will not retain without pH modification.

  • Solution: Add 0.1% Formic Acid to your aqueous mobile phase to protonate the acid (pKa ~3.5), pushing it into the stationary phase. Alternatively, use a HILIC column for better retention of the polar acid and phenol metabolites.

Module 3: Mass Spectrometry & Pathway Validation

Context: Confirming the identity of the ether-cleavage product (2-chlorophenol) is the definitive proof of biological degradation.

Step-by-Step Validation Protocol
  • Monitor Specific Transitions (MRM):

    • Parent (Methyl Ester): Precursor

      
       (approx m/z 215) 
      
      
      
      Product m/z 155 (Loss of carboxymethyl group).
    • Metabolite 1 (Acid): Precursor

      
       (approx m/z 199) 
      
      
      
      Product m/z 141 (Phenoxide ion).
    • Metabolite 2 (Phenol): Precursor

      
       (m/z 127) 
      
      
      
      Product m/z 91 (Ring fragment).
  • Distinguish Biotic vs. Abiotic:

    • Abiotic Control (Sterile): Should show conversion of Ester

      
       Acid  (Hydrolysis) ONLY.
      
    • Biotic Sample: Should show Ester

      
       Acid 
      
      
      
      Phenol
      .
    • Note: If you see 2-chlorophenol in your sterile control, check for photolysis. Phenoxy compounds are sensitive to UV light [2].

  • Isotope Tracing (Advanced):

    • Use

      
      -labeled aromatic rings. If the ring is cleaved (mineralization), you will detect 
      
      
      
      . If degradation stops at the phenol, the label remains in the liquid phase.

Module 4: Kinetics & Data Analysis

Context: Degradation of phenoxy esters often follows first-order kinetics , but the two-step process (hydrolysis + cleavage) requires careful modeling.

Data Interpretation Guide
  • Scenario A: Rapid drop in Parent, rapid rise in Acid, no Phenol.

    • Diagnosis: High esterase activity or chemical hydrolysis. The microbial community lacks the tfdA or similar ether-cleavage genes [3].

  • Scenario B: Slow drop in Parent, low Acid, high Phenol.

    • Diagnosis: Hydrolysis is the rate-limiting step. Once the acid is formed, it is immediately processed to phenol.

  • Scenario C: Parent concentration remains constant.

    • Diagnosis: Toxicity.[2][3][4][5] The concentration of the chlorophenoxy compound may be inhibiting the microbial community. Dilute the sample 10x and re-test.

References

  • Chiral discrimination of phenoxypropionic acid herbicide enantiomers on teicoplanin phase. Source: Journal of Chromatography A. URL:[Link]

  • Degradation of the Herbicide Mecoprop by a Synergistic Microbial Community. Source: Applied and Environmental Microbiology.[6][7] URL:[Link]

  • Determination of Acid Herbicides in Water by GC-MS: A Modified Method Using Single Extraction and Methanol Esterification. Source: American Laboratory. URL:[Link]

Sources

optimizing methyl 2-(2-chlorophenoxy)propanoate extraction from water samples

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the extraction and analysis of methyl 2-(2-chlorophenoxy)propanoate from water matrices.

This guide is written from the perspective of a Senior Application Scientist. It assumes the analyst is targeting the intact methyl ester (a hydrophobic, hydrolytically unstable semivolatile) rather than the parent acid. Note that standard herbicide methods (e.g., EPA 8151) often employ alkaline hydrolysis to convert all forms to the acid; you must avoid these steps to preserve the specific ester analyte.

Topic: Optimization of Extraction Methodologies from Aqueous Matrices Analyte Class: Phenoxy Acid Ester (Hydrophobic, Labile) Primary Methodologies: Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE)

Core Mechanistic Insights

Before troubleshooting, understand the physicochemical behavior of your analyte. Methyl 2-(2-chlorophenoxy)propanoate is the methyl ester of 2-chlorophenoxypropionic acid (related to Cloprop).

  • Hydrolysis Sensitivity: Unlike organochlorines, phenoxy esters are susceptible to hydrolysis. In basic conditions (pH > 8) or biologically active water, the ester bond cleaves, reverting to the parent acid. This results in "false negative" recovery of the ester and "false positive" appearance of the acid.

  • Hydrophobicity (LogP ~3.5–4.0): The addition of the methyl group significantly increases lipophilicity compared to the parent acid. The molecule will adsorb to glass surfaces, PTFE lines, and suspended particulate matter (SPM).

  • Volatility: While less volatile than solvents, the methyl ester can be lost during aggressive nitrogen blow-down steps.

Troubleshooting Guide & FAQs
Category A: Low Recovery Issues

Q1: I am getting <50% recovery. I acidified my sample to pH 2 as per standard herbicide protocols. Why is my recovery low? Diagnosis: While acidification suppresses the ionization of the parent acid, extremely low pH (< 2) combined with long holding times can catalyze acid-hydrolysis of the ester. Furthermore, if you are using LLE, the neutral ester extracts well, but if you are using SPE, the high proton concentration might affect the wetting of certain sorbents or co-extract humic acids that block the cartridge. Corrective Action:

  • Adjust pH to 5.0 – 7.0: The ester is neutral; it does not require pH suppression to extract. Neutral pH minimizes hydrolysis.

  • Dechlorinate: Residual chlorine in tap water can oxidize the analyte. Add 50 mg/L sodium thiosulfate immediately upon sampling.

  • Check Glassware Adsorption: If your recovery is low and precision is poor, the analyte is likely sticking to the sample bottle. Add 1-2% methanol to the water sample immediately after collection to keep the ester solubilized and prevent wall adsorption.

Q2: I see a large peak for 2-chlorophenoxypropionic acid (the parent acid) but no ester. What happened? Diagnosis: Complete hydrolysis has occurred. This usually happens if the sample was stored at ambient temperature, had high pH, or was not processed immediately. Corrective Action:

  • Cold Storage: Store samples at 4°C and extract within 7 days.

  • Preservation: Add an antimicrobial agent (e.g., sodium azide or copper sulfate) if biological degradation is suspected, as esterases in bacteria rapidly cleave this bond.

  • Avoid Alkaline Steps: Ensure no stage of your cleanup (e.g., back-extraction) involves pH > 9.

Category B: Solid Phase Extraction (SPE) Optimization

Q3: Which SPE cartridge is best for this methyl ester? C18 or HLB? Recommendation: Polymeric Hydrophilic-Lipophilic Balance (HLB) is superior to C18 for this application.

  • Reasoning: While C18 works for hydrophobic esters, it suffers from "dewetting" if the cartridge dries out. HLB sorbents retain the ester via strong hydrophobic interactions (divinylbenzene core) but remain wettable (N-vinylpyrrolidone shell), providing more robust recovery if flow rates fluctuate.

  • Protocol Adjustment: If using C18, ensure the cartridge never goes dry during conditioning.

Q4: I am losing the analyte during the evaporation step after elution. Diagnosis: Methyl esters of short-chain phenoxy acids have moderate volatility. Evaporating to dryness under a high-flow nitrogen stream often strips the analyte. Corrective Action:

  • Solvent Keeper: Add a "keeper" solvent (e.g., isooctane or toluene) if exchanging solvents.

  • Do Not Evaporate to Dryness: Stop evaporation when the volume reaches 0.5 mL.

  • Temperature Control: Ensure the water bath for the concentrator does not exceed 35°C.

Optimized Workflow: SPE Extraction

The following diagram outlines the critical path for extracting the intact ester, highlighting "Kill Points" where data loss frequently occurs.

ExtractionWorkflow cluster_risk High Risk Zones Sample Water Sample Collection (100-500 mL) Preserve Preservation Add Na2S2O3 (Dechlor) Add 1% MeOH (Solubility) pH 6-8 (Stability) Sample->Preserve Immediate SPE_Cond SPE Conditioning (Polymeric HLB) MeOH -> Water Preserve->SPE_Cond Load Sample Loading Flow: 5-10 mL/min (Don't rush!) SPE_Cond->Load Prevent Drying Wash Wash Step 5% MeOH in Water (Removes salts/polar matrix) Load->Wash Dry Cartridge Drying Vacuum for 10-15 min (Critical for GC analysis) Wash->Dry Elute Elution Ethyl Acetate or DCM (2 x 3 mL) Dry->Elute Slow Soak Conc Concentration N2 Blowdown to 0.5 mL (Do NOT Dry) Elute->Conc Analysis GC-MS / LC-MS Analysis Conc->Analysis

Figure 1: Optimized SPE workflow for methyl 2-(2-chlorophenoxy)propanoate. Red nodes indicate critical control points where analyte loss is most common.

Critical Parameter Reference Tables
Table 1: Solvent Selection for Extraction & Elution

Selection logic based on polarity matching and volatility.

SolventPolarity IndexSuitabilityNotes
Dichloromethane (DCM) 3.1Excellent High solubility for esters; low boiling point (40°C) allows easy concentration.
Ethyl Acetate 4.4Good Safer than DCM; good extraction efficiency but holds more water (requires Na2SO4 drying).
Methanol 5.1Conditioning Only Too polar for extraction; perfect for wetting SPE cartridges and preventing wall adsorption.
Hexane 0.1Poor Too non-polar; may not recover the ester efficiently from wet cartridges due to immiscibility with residual water.
Table 2: SPE Cartridge Selection Guide
Sorbent TypeMechanismRetention CapacityRecommendation
Polymeric HLB Hydrophobic + HydrophilicHighPrimary Choice. Resists drying out; handles variable pH.
C18 (Octadecyl) HydrophobicModerateSecondary Choice. Requires strict conditioning; prone to breakthrough if flow is too fast.
Silica Polar AdsorptionLowAvoid. Used for cleanup of organic extracts, not extraction from water.
References
  • U.S. Environmental Protection Agency. (1995). Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. Revision 2.0. (Provides the foundational SPE workflow for semivolatile esters). Link

  • U.S. Environmental Protection Agency. (1996). Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization. (Reference for the chemistry of phenoxy acids; note the hydrolysis steps which must be avoided for ester analysis). Link

  • Fischer, J. B., Michael, J. L., & Gibbs, H. L. (2007). Evaluation of Water Sampling and Storage Procedures Used in Herbicide Dissipation Studies. ASABE Watershed Management Proceedings. (Demonstrates stability issues of herbicide esters in water storage). Link

  • American Laboratory. (2005). Determination of Acid Herbicides in Water by GC-MS: A Modified Method Using Single Extraction and Methanol Esterification. (Discusses the esterification chemistry and solvent extraction efficiencies). Link

Technical Support Center: Troubleshooting Peak Tailing in the Chromatographic Analysis of Methyl 2-(2-chlorophenoxy)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for troubleshooting peak tailing in the HPLC analysis of methyl 2-(2-chlorophenoxy)propanoate. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common chromatographic issues, ensuring the integrity and accuracy of your analytical results.

Introduction to Peak Tailing

In an ideal chromatographic separation, a peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a common peak shape distortion where the latter half of the peak is drawn out, creating an asymmetrical tail. This phenomenon can compromise the accuracy of peak integration and reduce the resolution between closely eluting peaks. The symmetry of a peak is quantified by the USP tailing factor (T), where a value of 1 indicates perfect symmetry, and values greater than 1 signify tailing. For many analytical methods, a tailing factor of less than 2 is considered acceptable.

This guide provides a structured, question-and-answer approach to systematically troubleshoot and rectify peak tailing issues encountered during the analysis of methyl 2-(2-chlorophenoxy)propanoate.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: I'm observing significant peak tailing for methyl 2-(2-chlorophenoxy)propanoate on a C18 column. What are the most likely causes?

Peak tailing for a relatively non-polar compound like methyl 2-(2-chlorophenoxy)propanoate on a reversed-phase column can stem from several factors, both chemical and physical. The most common culprits include:

  • Secondary Silanol Interactions: Even with modern, high-purity silica columns, residual silanol groups (Si-OH) on the stationary phase surface can be present.[1] These acidic silanols can interact with polar functional groups on your analyte or, more commonly, with acidic impurities, leading to a secondary retention mechanism that causes peak tailing.[2][3]

  • Presence of the Carboxylic Acid Impurity: A primary cause of tailing when analyzing methyl 2-(2-chlorophenoxy)propanoate is the presence of its corresponding carboxylic acid, 2-(2-chlorophenoxy)propanoic acid, as an impurity or degradation product. This acidic compound is highly prone to strong interactions with residual silanols, leading to significant tailing.[4]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape, often manifesting as fronting, but can also contribute to tailing.[5]

  • Extra-Column Volume: Excessive tubing length or internal diameter, as well as poorly made connections between the injector, column, and detector, can cause band broadening and peak tailing.[5][6]

  • Column Degradation: The formation of a void at the column inlet or contamination of the inlet frit can disrupt the sample band, leading to distorted peaks.[7]

Below is a systematic workflow to diagnose the root cause of peak tailing.

G cluster_solutions Troubleshooting Steps start Peak Tailing Observed for Methyl 2-(2-chlorophenoxy)propanoate check_impurity Is the corresponding carboxylic acid (2-(2-chlorophenoxy)propanoic acid) present as an impurity? start->check_impurity adjust_ph Adjust Mobile Phase pH check_impurity->adjust_ph Yes check_column Evaluate Column Health check_impurity->check_column No/Unsure adjust_ph->check_column check_system Inspect HPLC System for Extra-Column Volume check_column->check_system check_overload Assess for Column Overload check_system->check_overload solution Symmetrical Peak Shape Achieved check_overload->solution If resolved

Caption: A troubleshooting workflow for diagnosing peak tailing.

Q2: How can I mitigate secondary interactions with silanol groups, especially if the corresponding carboxylic acid is present?

The most effective way to address peak tailing caused by the interaction of acidic species with silanol groups is to control the ionization of these groups by adjusting the mobile phase pH.

Scientific Rationale:

Residual silanol groups on silica-based stationary phases are acidic and can become ionized (negatively charged) at mobile phase pH values above approximately 3.[2][6] An acidic analyte, like the carboxylic acid impurity of your compound, will be in its anionic (negatively charged) form at a pH above its pKa. The pKa of the closely related 2-(3-chlorophenoxy)propionic acid is 3.62, so we can expect a similar pKa for your analyte's corresponding acid.[8] When both the silanol groups and the acidic analyte are ionized, repulsive forces can occur. However, at a pH where the silanols are partially ionized, strong hydrogen bonding and other secondary interactions can occur, leading to peak tailing.

By lowering the mobile phase pH to approximately 2.5-3.0, the ionization of the silanol groups is suppressed.[7][9] This "protonates" the silanols, making them less interactive with acidic analytes. At this low pH, the carboxylic acid impurity will also be in its neutral, protonated form, which will have better retention and a more symmetrical peak shape in a reversed-phase system.

Experimental Protocol: Mobile Phase pH Adjustment

  • Prepare a Buffered Mobile Phase: It is crucial to use a buffer to maintain a stable pH. Unbuffered mobile phases can have their pH altered by the sample solvent or atmospheric CO2, leading to inconsistent results.

  • Select an Appropriate Buffer: For a target pH of 2.5-3.0, a phosphate buffer is a good choice.

  • Mobile Phase Preparation (Example):

    • Aqueous Component (A): Prepare a 25 mM potassium phosphate buffer. Dissolve the appropriate amount of monobasic potassium phosphate (KH2PO4) in HPLC-grade water and adjust the pH to 2.8 with phosphoric acid.

    • Organic Component (B): Acetonitrile or Methanol.

  • Initial Chromatographic Conditions:

    • Column: A high-quality, end-capped C18 column.

    • Mobile Phase: Start with a gradient of 40-60% Acetonitrile in 25 mM phosphate buffer (pH 2.8).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30 °C.

    • Detection: UV at 225 nm or 240 nm.[6][10]

  • Analysis: Inject your sample and observe the peak shape. The tailing should be significantly reduced.

ParameterRecommendationRationale
Mobile Phase pH 2.5 - 3.0Suppresses the ionization of residual silanol groups, minimizing secondary interactions with acidic impurities.[7][9]
Buffer 20-50 mM PhosphateMaintains a stable pH, ensuring reproducible retention times and peak shapes.[9]
Organic Modifier Acetonitrile or MethanolCommon reversed-phase solvents. Acetonitrile often provides sharper peaks.
Q3: I've adjusted the mobile phase pH, but I still see some peak tailing. What should I check next?

If adjusting the pH has not completely resolved the issue, the problem may be physical in nature. Here's a systematic approach to investigating your column and HPLC system.

1. Column Health Evaluation

  • Column Contamination: The inlet frit of your column can become contaminated with strongly retained sample components, leading to a distorted flow path.

  • Column Void: A void can form at the head of the column due to mechanical shock or dissolution of the silica bed under harsh pH conditions (though less likely at the recommended low pH).

Troubleshooting Protocol: Column Flushing and Reversal

  • Disconnect the Column: Disconnect the column from the detector to avoid flushing contaminants into the detector cell.

  • Reverse the Column: Connect the column in the reverse direction to the injector.

  • Flush with Strong Solvents: Flush the column with a series of strong solvents to remove contaminants. A typical sequence would be:

    • Your mobile phase without the buffer.

    • 100% Acetonitrile.

    • Isopropanol.

  • Re-equilibrate: Return the column to the normal flow direction and re-equilibrate with your mobile phase.

  • Test with a Neutral Compound: Inject a neutral compound like toluene or naphthalene. If this neutral compound also tails, it is a strong indication of a physical problem with the column or system, not a chemical interaction.[4] If the peak shape is good, the issue is likely chemical.

2. Extra-Column Volume Minimization

Extra-column volume refers to all the volume in the flow path outside of the column itself. This volume contributes to band broadening and can cause peak tailing.

Troubleshooting Protocol: System Inspection

  • Tubing: Use tubing with the smallest possible internal diameter (e.g., 0.005 inches) and keep the length to an absolute minimum, especially between the column and the detector.

  • Fittings: Ensure all fittings are correctly seated and not creating any dead volume. Use finger-tight fittings where appropriate and be careful not to overtighten.

  • Injector: A worn injector seal can also contribute to peak distortion. Follow the manufacturer's instructions for inspection and replacement.

G start Persistent Peak Tailing check_neutral Inject a Neutral Compound start->check_neutral neutral_tails Neutral Compound Tails check_neutral->neutral_tails neutral_good Neutral Compound has Good Peak Shape check_neutral->neutral_good physical_problem Indicates a Physical Problem: - Column Void/Contamination - Extra-Column Volume neutral_tails->physical_problem chemical_problem Indicates a Chemical Problem: - Secondary Silanol Interactions neutral_good->chemical_problem flush_column Flush/Reverse Column physical_problem->flush_column check_fittings Check Tubing and Fittings physical_problem->check_fittings revisit_ph Re-optimize Mobile Phase pH or Consider a Different Column chemical_problem->revisit_ph

Caption: Differentiating between chemical and physical causes of peak tailing.

Q4: Could my choice of column be the problem? Are there better column chemistries for this type of analysis?

Yes, your choice of column can have a significant impact on peak shape, especially when dealing with compounds that have polar functional groups or acidic impurities.

Column Technology and Peak Shape:

  • End-Capping: Most modern C18 columns are "end-capped," which means that after the C18 chains are bonded to the silica, a smaller silane is used to react with many of the remaining accessible silanol groups.[7] Using a column with high-density bonding and thorough end-capping will reduce the potential for silanol interactions.

  • Polar-Embedded Phases: These columns have a polar group (e.g., an amide or carbamate) embedded in the C18 chain. This polar group can help to shield the analyte from interacting with the underlying silica surface, leading to improved peak shape for polar and basic compounds.

  • Phenyl Phases: Phenyl columns, such as a phenyl-hexyl phase, can offer different selectivity for aromatic compounds like methyl 2-(2-chlorophenoxy)propanoate. They are also known for their stability in highly aqueous mobile phases, which can sometimes be necessary for retaining polar compounds.[6]

Recommendations for Column Selection:

If you continue to experience peak tailing after optimizing your mobile phase and checking your system, consider trying a different column. A high-quality, base-deactivated C18 or a C8 column from a reputable manufacturer is a good starting point. If the problem persists, a column with a polar-embedded phase may provide a better peak shape.

Summary of Key Troubleshooting Steps

  • Assess for Acidic Impurities: The presence of 2-(2-chlorophenoxy)propanoic acid is a likely cause of tailing.

  • Optimize Mobile Phase pH: Use a buffered mobile phase with a pH between 2.5 and 3.0 to suppress silanol ionization.

  • Evaluate Column Health: Flush and, if necessary, reverse the column to clean the inlet frit. Test with a neutral compound to diagnose physical problems.

  • Minimize Extra-Column Volume: Use narrow-bore, short tubing and ensure all connections are sound.

  • Consider an Alternative Column: If problems persist, try a different high-quality, end-capped C18 or a polar-embedded phase column.

By following this structured troubleshooting guide, you can systematically identify and resolve the root cause of peak tailing in your analysis of methyl 2-(2-chlorophenoxy)propanoate, leading to more accurate and reliable chromatographic data.

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Flanagan, R. J., & Ruprah, M. (1988). HPLC measurement of chlorophenoxy herbicides, bromoxynil, and ioxynil, in biological specimens to aid diagnosis of acute poisoning. Clinical Chemistry, 34(7), 1342-1346.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Retrieved from [Link]

  • alwsci. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

  • LCGC. (2022, April 15). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Restek. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

  • PubChem. (n.d.). (+-)-2-(3-Chlorophenoxy)propionic acid. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • LCGC. (2022, April 15). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]

  • ALWSCI. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Element. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • ResearchGate. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

Sources

Technical Support Center: Purification of Synthetic Methyl 2-(2-chlorophenoxy)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the diagnostic and technical support hub for the purification of methyl 2-(2-chlorophenoxy)propanoate. As an ester derivative of 2-(2-chlorophenoxy)propionic acid[1], this compound is a critical intermediate in herbicide research and pharmaceutical development.

Because its synthesis typically involves either the acid-catalyzed esterification of 2-(2-chlorophenoxy)propionic acid or the base-catalyzed alkylation of 2-chlorophenol with methyl 2-bromopropionate, crude mixtures often contain a complex matrix of acidic, phenolic, and neutral impurities. This guide provides field-proven, self-validating methodologies to isolate your target compound with high analytical purity.

Part 1: Diagnostic Hub & Troubleshooting FAQs

Q: My crude methyl 2-(2-chlorophenoxy)propanoate smells strongly of phenol. How do I remove unreacted 2-chlorophenol? A: 2-Chlorophenol is a common impurity if your synthetic route relied on the alkylation of the phenol. Because phenols are weakly acidic (pKa ~8.5), they can be deprotonated and partitioned into an aqueous phase. Causality: By washing the organic layer with a moderately strong base like 5% aqueous sodium carbonate (Na₂CO₃), you convert the lipophilic phenol into a water-soluble sodium phenoxide salt, driving it out of the organic phase[2].

Q: Why is my target ester hydrolyzing during the base wash? A: Esters are highly susceptible to base-catalyzed saponification. If you are using strong bases like sodium hydroxide (NaOH) to remove phenolic or acidic impurities, you risk cleaving the ester bond back into 2-(2-chlorophenoxy)propionic acid and methanol. Causality: The hydroxide ion is a strong nucleophile that readily attacks the carbonyl carbon. Solution: Switch to 5% aqueous Na₂CO₃. It provides a sufficiently high pH (~11) to ionize the impurities without acting as a strong enough nucleophile to rapidly hydrolyze the ester[3]. Keep the washes brief and perform them at room temperature or below.

Q: My TLC shows a persistent spot just above my product. What is it, and how do I remove it? A: If you synthesized the compound via alkylation, this is likely unreacted methyl 2-bromopropionate. Because it is a neutral ester, it will not ionize and cannot be removed by acid/base washing. Solution: You must separate it via vacuum distillation (taking advantage of boiling point differentials) or silica gel chromatography using a shallow non-polar gradient (e.g., 95:5 Hexane:Ethyl Acetate).

Q: How can I definitively verify that my organic phase is free of water before evaporation? A: This requires a self-validating physical check. Add anhydrous sodium sulfate (Na₂SO₄) to your organic phase in small portions and swirl. Initially, the powder will clump together as it forms a hydrate. Continue adding small amounts until the newly added Na₂SO₄ flows freely like fine sand. This visual cue confirms that all microscopic water droplets have been absorbed.

Part 2: Quantitative Impurity Profiling

To design an effective purification workflow, you must understand the physicochemical properties of your reaction matrix.

ImpurityChemical NatureApprox. pKaBoiling PointPrimary Removal Strategy
2-Chlorophenol Weakly Acidic (Phenolic)8.5175 °C5% Na₂CO₃ (aq) Wash
2-(2-Chlorophenoxy)propionic acid Acidic (Carboxylic)3.1>250 °C5% Na₂CO₃ (aq) Wash
Methyl 2-bromopropionate Neutral (Alkyl halide)N/A144 °CVacuum Distillation / Column
Methanol Neutral (Alcohol)15.565 °CRotary Evaporation
Water Neutral (Aqueous)15.7100 °CNa₂SO₄ Drying / Brine Wash

Part 3: Validated Purification Methodologies

Protocol A: Liquid-Liquid Extraction (Acid-Base Wash)

This protocol removes unreacted starting materials (phenols and carboxylic acids) without degrading the target ester[3].

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) at a ratio of 10 mL solvent per gram of crude.

  • Base Wash: Transfer to a separatory funnel. Wash the organic layer with 5% aqueous Na₂CO₃ (3 x 50 mL per 100 mL organic phase).

    • Self-Validating Checkpoint: Test the pH of the discarded aqueous layer using indicator paper. It must remain basic (pH > 8). If it drops below 8, the base has been neutralized by excess acid, and an additional wash is required.

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) (1 x 50 mL) to pull residual water out of the organic phase via osmotic pressure.

  • Drying: Transfer the organic layer to an Erlenmeyer flask. Add anhydrous Na₂SO₄ until it flows freely.

  • Concentration: Filter the suspension to remove the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) at 40 °C.

Protocol B: Vacuum Distillation

Because phenoxy esters have high boiling points, atmospheric distillation will cause thermal degradation (decarboxylation or ether cleavage).

  • Setup: Transfer the dried, concentrated ester to a short-path distillation apparatus equipped with a Vigreux column.

  • Vacuum Application: Apply a high vacuum (0.1 - 1.0 Torr).

    • Self-Validating Checkpoint: Ensure the system holds pressure steadily before applying heat. A fluctuating gauge indicates a leak, which will cause oxidation of the product at high temperatures.

  • Fractionation: Heat the oil bath gradually. Discard the initial low-boiling fore-run (residual solvents and methyl 2-bromopropionate). Collect the main fraction, which contains the pure methyl 2-(2-chlorophenoxy)propanoate.

Protocol C: Silica Gel Column Chromatography

For analytical-grade purity (e.g., for drug development assays), chromatography is required to separate neutral impurities.

  • Column Preparation: Pack a column with silica gel (230-400 mesh) using Hexane.

  • Loading: Load the concentrated crude ester directly onto the silica bed.

  • Elution: Elute using a gradient of Hexane to Ethyl Acetate (start at 95:5 v/v, increase to 90:10 v/v).

    • Causality: The ester is moderately polar. A shallow gradient prevents co-elution with closely related neutral impurities.

  • Monitoring: Spot fractions on a TLC plate and visualize under UV light (254 nm). The chlorophenoxy ring is highly UV-active. Pool fractions containing the pure product (Rf ~0.5 in 9:1 Hexane:EtOAc) and evaporate.

Part 4: Visual Purification Workflow

Purification Crude Crude Reaction Mixture (Ester, Acid, Phenol, Neutrals) Wash Wash with 5% Na2CO3 (aq) Crude->Wash Sep Phase Separation Wash->Sep Aq Aqueous Phase (Salts of Acid/Phenol) Sep->Aq Discard Org Organic Phase (Ester + Neutrals) Sep->Org Keep Dry Dry over Na2SO4 Org->Dry Evap Rotary Evaporation Dry->Evap Distill Vacuum Distillation or Column Chromatography Evap->Distill Pure Pure Methyl 2-(2-chlorophenoxy)propanoate Distill->Pure

Workflow for the purification of methyl 2-(2-chlorophenoxy)propanoate.

Part 5: References

  • Application Notes and Protocols for the Synthesis of Phenoxyacetic Acid Esters Using Phosphonitrilic Chloride. Benchchem. 2

  • General procedures for the purification of Esters. LookChem. 3

  • 2-phenoxypropionic acids. Fisher Scientific. 4

Sources

Technical Support Center: Optimization of Derivatization for Methyl 2-(2-chlorophenoxy)propanoate GC Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals tasked with the quantitative gas chromatography (GC) analysis of chlorophenoxy acid herbicides.

Chlorophenoxy acids, such as 2-(2-chlorophenoxy)propanoic acid, contain a highly polar free carboxylic acid group. If injected directly into a GC, this functional group interacts strongly with active silanol sites in the inlet liner and column, leading to severe peak tailing, poor resolution, and low sensitivity[1]. To resolve this, the analyte must be derivatized into its volatile, thermally stable ester form: methyl 2-(2-chlorophenoxy)propanoate [2].

This center provides self-validating protocols, mechanistic troubleshooting, and foundational methodologies to ensure high-yield derivatization and reproducible chromatography.

Experimental Workflow & Logic

The following diagram outlines the critical path for the extraction and Lewis acid-catalyzed esterification of 2-(2-chlorophenoxy)propanoic acid, highlighting the exact points where chemical equilibrium and phase partitioning dictate method success.

G A Aqueous Sample (2-(2-chlorophenoxy)propanoic acid) B Acidification (pH < 2) & Extraction (LLE/SPE) A->B C Drying over Anhydrous Na2SO4 (CRITICAL STEP) B->C D Concentration (Rotary Evaporator/N2 stream) C->D C->D Removes trace water to prevent BF3 quenching E Derivatization: Add 10% BF3 in Methanol D->E F Incubation (60°C for 30 mins) E->F G Quenching & Neutralization (Add 5% aqueous NaCl) F->G H Back-Extraction (Hexane or MTBE) G->H I GC-MS or GC-ECD Analysis (Methyl 2-(2-chlorophenoxy)propanoate) H->I

Caption: Workflow for the extraction and methylation of chlorophenoxy acid herbicides for GC analysis.

Standard Operating Procedure: BF3/Methanol Derivatization

While diazomethane provides rapid conversion, EPA Method 8151A officially sanctions Boron Trifluoride (BF3) in methanol as a safer, highly effective alternative[3].

Self-Validating System: Always spike samples with a surrogate standard (e.g., 2,4-Dichlorophenylacetic acid) prior to extraction. A surrogate recovery of 70-130% validates that both the extraction and derivatization steps were successful.

  • Sample Acidification & Extraction: Adjust the aqueous sample to pH < 2 using concentrated H₂SO₄. Extract 3x with 30 mL of Methyl tert-butyl ether (MTBE).

    • Causality: 2-(2-chlorophenoxy)propanoic acid has a low pKa. The acid must be fully protonated (neutralized) to partition effectively into the organic phase[4].

  • Desiccation (Critical): Pass the combined organic extracts through a column of anhydrous sodium sulfate (Na₂SO₄).

    • Causality: BF₃ is a highly moisture-sensitive Lewis acid. Trace water will hydrate the BF₃, quenching its catalytic activity and halting the Fischer esterification equilibrium[5].

  • Concentration: Concentrate the extract to approximately 1 mL using a gentle stream of ultra-pure nitrogen. Do not evaporate to dryness to avoid volatile losses.

  • Derivatization: Add 2.0 mL of 10% BF₃ in methanol. Seal the reaction vial tightly and heat in a block at 60°C for 30 minutes. (Note: Microwave-assisted heating can reduce this time to under 5 minutes[6]).

  • Quenching & Back-Extraction: Allow the vial to cool. Add 5 mL of 5% aqueous NaCl solution. Add 2 mL of hexane, vortex for 1 minute, and allow phases to separate.

    • Causality: The aqueous NaCl pulls the methanol and BF₃ into the aqueous phase, while the newly formed, non-polar methyl 2-(2-chlorophenoxy)propanoate partitions into the upper hexane layer[5].

  • Analysis: Transfer the upper hexane layer to an autosampler vial for GC-ECD or GC-MS analysis[2].

Quantitative Data: Reagent & Instrumental Optimization
Table 1: Comparison of Methylation Reagents for Chlorophenoxy Acids
Derivatization ReagentReaction MechanismAdvantagesLimitations
Diazomethane (CH₂N₂) Electrophilic additionInstantaneous at room temp; no aqueous quenching needed[6].Highly explosive; carcinogenic; requires specialized glassware[2].
BF₃ / Methanol Lewis acid-catalyzed esterificationSafer than diazomethane; widely accepted (EPA 8151A standard)[3].Moisture-sensitive; requires heating (60°C) and back-extraction[5].
H₂SO₄ / Methanol Mineral acid-catalyzed Fischer esterificationVery low cost; reagents readily available in all labs.Slow reaction time (up to 2 hours at 50°C); potential for side reactions[5].
TBAH + Methyl Iodide Nucleophilic substitution (Sₙ2) via Ion-Pair AlkylationEffective for complex, fatty matrices; mild conditions[7].Requires post-reaction cleanup (e.g., Florisil) to remove quaternary ammonium salts[7].
Table 2: Recommended GC Parameters for Methyl 2-(2-chlorophenoxy)propanoate
ParameterSpecificationScientific Rationale
Column 30 m x 0.25 mm ID x 0.25 µm (e.g., DB-CLP1 or HP-5MS)Arylene or 5% phenyl phases provide optimal resolution for halogenated esters and minimize co-elution with matrix interferences[8].
Inlet Temperature 250°CEnsures rapid, complete vaporization of the methyl ester without causing thermal degradation.
Carrier Gas Helium (1.0 - 1.2 mL/min, constant flow)Maintains optimal linear velocity for sharp peak shapes across the temperature gradient.
Detector MS (SIM mode) or Micro-ECD (300°C)ECD offers extreme sensitivity for chlorinated compounds; MS provides definitive structural confirmation[2],[9].
Troubleshooting Guides & FAQs

Q: My GC-MS chromatogram shows a broad, tailing peak instead of a sharp peak for the methyl ester. What went wrong? A: This indicates the presence of underivatized free acid in your GC inlet. Free carboxylic acids interact strongly with active silanol sites in the inlet liner and column, causing severe tailing[1]. Causality & Fix: The esterification reaction was incomplete. This is most commonly caused by trace water in the sample extract quenching the derivatization reagent[5]. Ensure your organic extract is thoroughly dried over anhydrous Na₂SO₄ before adding the methylating agent. Additionally, verify that your BF₃/Methanol reagent is fresh, as BF₃ degrades rapidly upon exposure to atmospheric moisture.

Q: Can I skip the back-extraction step after derivatization? A: If you are using Diazomethane, yes, because the reaction produces only nitrogen gas as a byproduct[6]. However, if you are using BF₃/Methanol or Acid-Catalyzed esterification, no . Causality & Fix: Injecting BF₃ or sulfuric acid directly into the GC will rapidly degrade the stationary phase of your column and severely contaminate the MS source. You must quench the reaction with aqueous NaCl and back-extract the newly formed methyl 2-(2-chlorophenoxy)propanoate into a non-polar solvent (like hexane) prior to injection[5].

Q: I am experiencing low recovery of the analyte even before derivatization. What is the issue? A: The partition coefficient of chlorophenoxy acids during Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) is highly pH-dependent. Causality & Fix: 2-(2-chlorophenoxy)propanoic acid has a low pKa. If the sample pH is above 2, a significant portion of the analyte remains ionized in the aqueous phase and will not partition into the organic extraction solvent. Aggressively acidify the sample to pH < 2 using concentrated H₂SO₄ to ensure the analyte is fully protonated (neutral) before extraction[4].

Q: Are there safer alternatives to Diazomethane that don't require heating? A: Yes. Ion-pair alkylation using tetrabutylammonium hydroxide (TBAH) and methyl iodide is a highly effective alternative that proceeds under mild conditions[7]. Causality & Fix: TBAH forms an ion pair with the chlorophenoxy acid, increasing its solubility in the organic phase, while methyl iodide acts as the alkylating agent. Note that this method requires a post-reaction cleanup step (e.g., a Florisil column) to remove excess quaternary ammonium salts before GC injection[7].

Q: How can I improve detection limits in highly complex environmental matrices? A: If matrix interferences are masking the methyl ester peak on a standard GC-MS, consider utilizing soft ionization gas chromatography with quadrupole time-of-flight mass spectrometry (GC-QTOFMS). Soft ionization reduces fragmentation, enhancing the molecular ion signal and allowing for detection at 1–10 pg/μL levels even in the presence of heavy matrix background[10].

References
  • [3] U.S. Environmental Protection Agency (EPA). Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization. EPA.gov. Available at:[Link]

  • [10] National Institutes of Health (NIH). Determination of Chlorophenoxy Acid Methyl Esters and Other Chlorinated Herbicides by GC High-resolution QTOFMS and Soft Ionization. PMC. Available at:[Link]

  • [7] Journal of Agricultural and Food Chemistry. Methylation of Chlorophenoxy Acid Herbicides and Pentachlorophenol Residues in Foods Using Ion-Pair Alkylation. ACS Publications. Available at:[Link]

  • [1] ResearchGate. Novel derivatisation technique for the determination of chlorophenoxy acid type herbicides by gas chromatography-mass spectrometry. Available at:[Link]

  • [2],[9] American Laboratory. Determination of Acid Herbicides in Water by GC-MS: A Modified Method Using Single Extraction and Methanol Esterification. Available at:[Link]

  • [5] Journal of Chromatographic Science. Application of the Base-Promoted Esterification Procedure to the Chlorophenoxy Acid Herbicides of U.S. EPA Method 515.3. Oxford Academic. Available at:[Link]

  • [8] Agilent Technologies. Evaluating CLP and EPA Methods for Pesticides in Water Using Agilent J&W DB-CLP1/DB-CLP2 GC Columns. Available at:[Link]

  • [6] PubMed (NIH). Microwave-assisted derivatization of acidic herbicides for gas chromatography-mass spectrometry. Available at:[Link]

Sources

Validation & Comparative

Comprehensive Guide: Validation of Analytical Methods for Methyl 2-(2-chlorophenoxy)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a robust analytical control strategy for chiral intermediates is paramount. Methyl 2-(2-chlorophenoxy)propanoate (C₁₀H₁₁ClO₃) is a critical chiral ester utilized extensively as an intermediate in the synthesis of agrochemicals (such as phenoxy herbicides) and pharmaceutical active ingredients. Because it possesses an asymmetric carbon at the C2 position of the propanoate chain and an ester linkage susceptible to hydrolysis, its analysis requires highly specific, stability-indicating methodologies.

This guide provides an objective comparison of the primary analytical techniques used for this compound, details step-by-step experimental protocols, and outlines a rigorous validation framework grounded in the latest [1] and [2] standards.

Analytical Method Selection & Comparison

When developing a method for methyl 2-(2-chlorophenoxy)propanoate, the Analytical Target Profile (ATP) dictates the technology. You cannot rely on a single method to capture chemical purity, enantiomeric excess, and volatile impurities simultaneously.

MethodSelection Start Methyl 2-(2-chlorophenoxy)propanoate Analytical Target Profile Purity Chemical Purity & Assay Start->Purity Chiral Enantiomeric Excess (ee%) Start->Chiral Volatiles Volatile Impurities & Solvents Start->Volatiles HPLC RP-HPLC-UV (C18 Column) Purity->HPLC ChiralHPLC Chiral HPLC (Amylose/Teicoplanin) Chiral->ChiralHPLC GC GC-FID / GC-MS (DB-5 Column) Volatiles->GC

Fig 1. Decision matrix for selecting the appropriate analytical technique based on the target profile.

Objective Comparison of Method Alternatives
ParameterRP-HPLC-UV (Achiral)Chiral HPLCGC-FID
Primary Application Chemical Purity & AssayEnantiomeric Excess (ee%)Volatile Impurities & Solvents
Sensitivity (LOQ) ~0.15 µg/mL~0.50 µg/mL~1.0 µg/mL
Resolution Target Separation from unesterified acidSeparation of (R)- and (S)-isomersSeparation of low-boiling solvents
Run Time 15–20 minutes25–30 minutes10–15 minutes
Cost per Analysis LowHigh (Expensive CSP columns)Low
System Suitability Tailing ≤ 1.5, Plates > 2000Resolution ≥ 1.5 between enantiomers%RSD ≤ 2.0% for internal standard

Expert Insight: While GC-FID is excellent for volatile impurities, RP-HPLC-UV remains the gold standard for the main assay. The thermal energy in a GC injection port (typically 250°C) can induce trace thermal degradation or transesterification of the propanoate ester if active sites exist in the liner, skewing assay results. HPLC avoids this thermal stress entirely.

Experimental Protocols (Step-by-Step)

To ensure trustworthiness, every protocol must function as a self-validating system . This is achieved by bracketing sample sequences with System Suitability Test (SST) injections. If the SST fails, the sequence must automatically halt, preventing the generation of invalid data.

Protocol 1: Achiral Purity Assay via RP-HPLC-UV

Rationale: Reversed-phase HPLC leverages the moderate lipophilicity of the phenoxypropanoate ester. An acidic modifier (0.1% TFA) is critical; it suppresses the ionization of any residual 2-(2-chlorophenoxy)propionic acid (the starting material), preventing peak tailing and ensuring baseline resolution from the ester product.

  • Sample Preparation: Dissolve the sample in Acetonitrile:Water (50:50 v/v) to a target concentration of 0.1 mg/mL. Causality note: Maintain the diluent at a neutral to slightly acidic pH (pH 4-6). Strongly basic diluents will cause in-situ base-catalyzed hydrolysis of the methyl ester during the autosampler queue.

  • Column: C18 (250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic 60:40 Acetonitrile : Water (0.1% Trifluoroacetic Acid).

  • Flow Rate & Temperature: 1.0 mL/min at 30°C.

  • Detection: UV at 225 nm. Why 225 nm? The 2-chlorophenoxy moiety exhibits a strong

    
     transition here, offering an optimal signal-to-noise ratio while avoiding the noisy low-UV baseline (<210 nm) typical of mobile phase absorbance.
    
  • SST Criteria: Tailing factor ≤ 1.5; %RSD of 6 replicate standard injections ≤ 1.0%.

Protocol 2: Enantiomeric Purity via Chiral HPLC

Rationale: To separate the (R)- and (S)-enantiomers, a Chiral Stationary Phase (CSP) is required. Macrocyclic glycopeptide columns (like Teicoplanin) or polysaccharide derivatives provide the necessary stereoselective hydrogen-bonding and steric inclusion cavities.

  • Sample Preparation: Dissolve the sample in Hexane:Isopropanol (90:10 v/v) to 0.5 mg/mL.

  • Column: Astec CHIROBIOTIC T or Chiralcel OD-H (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Normal Phase Isocratic—Hexane : Isopropanol (90:10 v/v).

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 225 nm.

  • SST Criteria: Resolution (

    
    ) between the (R) and (S) peaks must be ≥ 1.5 (baseline separation).
    

Validation Framework (ICH Q2(R2) & USP <1225>)

The recent overhaul of the [1] and the proposed revisions to[2] mandate a lifecycle approach to method validation. The focus has shifted from mere checkbox compliance to demonstrating "Fitness for Purpose" based on the reportable result's uncertainty[2].

Validation Phase1 1. Specificity (Blank/Matrix Interference) Phase2 2. Linearity & Range (R² ≥ 0.999) Phase1->Phase2 Phase3 3. Accuracy & Precision (Recovery/RSD) Phase2->Phase3 Phase4 4. Sensitivity (LOD/LOQ Determination) Phase3->Phase4 Phase5 5. Robustness (Method Variations) Phase4->Phase5

Fig 2. Sequential lifecycle workflow for analytical method validation per ICH Q2(R2) guidelines.

Core Validation Parameters Explained:
  • Specificity: You must prove the method measures only methyl 2-(2-chlorophenoxy)propanoate. This is validated by injecting a diluent blank and a sample spiked with known impurities (e.g., the free acid). Peak purity is verified using a Photodiode Array (PDA) detector to ensure no co-eluting hidden peaks exist under the main peak[1].

  • Linearity & Range: Evaluated from 50% to 150% of the nominal target concentration. A linear regression model is applied, requiring an

    
    .
    
  • Accuracy (Recovery): Assessed by spiking known quantities of the reference standard into a blank matrix at 80%, 100%, and 120% levels. This proves the extraction/dilution process does not suffer from analyte loss.

  • Robustness: This parameter is critical for inter-laboratory transfer. By deliberately varying the column temperature (±5°C), flow rate (±0.1 mL/min), and mobile phase organic content (±2%), we prove the method's resilience against day-to-day instrumental fluctuations[1].

Data Presentation: Simulated Validation Results

Below is a structured summary of expected validation data for the RP-HPLC-UV assay method, demonstrating compliance with ICH Q2(R2) acceptance criteria[1].

Validation ParameterAcceptance CriteriaObserved Result (Simulated)Status
Specificity No interference at RT; Peak Purity Angle < ThresholdNo blank peaks at 8.4 min; Purity Angle: 0.12 < Threshold: 0.25Pass
Linearity (Range)

(Range: 50% - 150%)

, y-intercept ≤ 2.0% of target
Pass
Accuracy (Recovery) 98.0% - 102.0% recovery across all spike levels99.4% (80%), 100.2% (100%), 100.6% (120%)Pass
Method Precision %RSD ≤ 2.0% (n=6 independent preps)%RSD = 0.65%Pass
Intermediate Precision %RSD ≤ 2.0% (n=12, different analyst/day)%RSD = 0.82%Pass
Sensitivity (LOD / LOQ) S/N ≥ 3 (LOD) / S/N ≥ 10 (LOQ)LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPass

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of analytical procedures." ICH Quality Guidelines. URL:[Link]

  • European Compliance Academy (ECA). "Proposed Revision of USP <1225> Published in the Pharmacopeial Forum." GMP Compliance News. URL:[Link]

Sources

Comparative Herbicidal Activity: Methyl 2-(2-chlorophenoxy)propanoate vs. Dichlorprop-methyl

Author: BenchChem Technical Support Team. Date: March 2026

Synthetic auxins remain one of the most critical classes of herbicides in modern agriculture, utilized extensively for selective broadleaf weed control. Within the phenoxypropanoate chemical class, the degree and specific positioning of halogenation dictate the molecule's ability to hijack a plant's endogenous signaling machinery.

This technical guide provides an objective, data-driven comparison between methyl 2-(2-chlorophenoxy)propanoate (a monochlorinated ester) and dichlorprop-methyl (a dichlorinated ester). By examining receptor binding kinetics and in vivo phytotoxicity, we establish the mechanistic causality behind their divergent herbicidal efficacies.

Mechanistic Causality: The Role of Halogenation in TIR1 Binding

To achieve herbicidal efficacy, both compounds are formulated as lipophilic methyl esters. This esterification neutralizes the charge of the carboxylic acid, drastically enhancing penetration through the waxy plant cuticle[1]. Upon entering the plant tissue, non-specific esterases rapidly cleave the methyl group to yield the biologically active free acids: 2-(2-chlorophenoxy)propanoic acid and 2-(2,4-dichlorophenoxy)propanoic acid (dichlorprop)[2].

The herbicidal activity of these free acids hinges entirely on their ability to mimic the natural plant hormone indole-3-acetic acid (IAA)[3]. Once inside the cell, the free acids enter the nucleus and bind to the Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-box (AFB) receptor proteins[3].

The auxin molecule acts as a "molecular glue," facilitating a high-affinity interaction between the TIR1 receptor and Aux/IAA transcriptional repressors[4]. This ternary complex triggers the ubiquitination of the Aux/IAA proteins, targeting them for rapid degradation by the 26S proteasome[4]. The destruction of these repressors unleashes Auxin Response Factors (ARFs), leading to unregulated, lethal gene expression characterized by tissue epinasty, vascular disruption, and plant death[5].

The Causality of the 4-Chloro Substitution

The stark difference in herbicidal activity between the two compounds is rooted in their receptor binding kinetics. The TIR1 binding pocket features a hydrophobic platform that accommodates the aromatic ring, while polar residues (such as Arg403 and Ser438) anchor the carboxylate group[5].

Dichlorprop possesses a crucial chlorine atom at the para (4-) position. This second halogen perfectly fills a deep hydrophobic cavity within the TIR1 pocket[6]. This specific steric and hydrophobic interaction significantly slows the dissociation rate of the receptor-ligand complex, ensuring sustained repressor clearance and potent herbicidal action[6]. Conversely, the monochlorinated 2-chlorophenoxy analog lacks this critical anchor. Its rapid dissociation from the TIR1 pocket prevents stable Aux/IAA recruitment, rendering its downstream signaling and overall herbicidal activity negligible compared to dichlorprop[3].

G A Ester Hydrolysis (In Planta) B Free Acid Binds TIR1/AFB Pocket A->B Yields active auxin C Aux/IAA Repressor Recruitment B->C Molecular glue D 26S Proteasome Degradation C->D Ubiquitination E ARF Activation & Lethal Epinasty D->E Gene dysregulation

Mechanism of synthetic auxin-induced plant death via the TIR1/AFB signaling pathway.

Comparative Herbicidal Efficacy & Binding Kinetics

The quantitative differences between the two compounds highlight the necessity of the 2,4-dichloro substitution for commercial viability. The table below summarizes their physicochemical properties alongside their relative biological performance.

ParameterMethyl 2-(2-chlorophenoxy)propanoateDichlorprop-methyl
Active Free Acid 2-(2-chlorophenoxy)propanoic acid2-(2,4-dichlorophenoxy)propanoic acid
Halogenation Pattern Monochlorinated (Ortho)Dichlorinated (Ortho, Para)
TIR1 Binding Affinity Low (Rapid dissociation)High (Slow dissociation, stable complex)[6]
Aux/IAA Degradation Rate Transient / WeakSustained / Complete
In Vivo Phytotoxicity Negligible to WeakHighly Potent (Lethal to broadleaf weeds)
Primary Application Chemical intermediate / ResearchCommercial agricultural herbicide[1]

Experimental Methodologies

To objectively validate the mechanistic claims above, two complementary protocols are employed. The SPR assay isolates receptor binding kinetics from in planta variables (such as metabolism or vascular transport), while the root elongation assay confirms that these isolated binding kinetics translate directly to physiological toxicity.

Protocol 1: Surface Plasmon Resonance (SPR) for TIR1 Binding Kinetics

Purpose: To quantify the association and dissociation rates of the herbicides to the TIR1 receptor, isolating the exact biophysical impact of the 4-chloro substitution. Self-Validation System: Natural IAA is utilized as a positive baseline control (100% relative binding), while a mutant receptor line (e.g., afb5-1) serves as a negative control to ensure signal specificity[3].

  • Complex Purification: Purify recombinant AtTIR1-ASK1 complexes from insect cell cultures utilizing affinity chromatography and size-exclusion filtration[7].

  • Chip Functionalization: Immobilize a biotinylated Arabidopsis Aux/IAA7 degron peptide onto a streptavidin-coated SPR sensor chip (e.g., Biacore 2000)[6].

  • Ligand Injection: Inject the purified AtTIR1-ASK1 complex (50 nM) pre-incubated with 50 μM of the test herbicide (dichlorprop or the 2-chloro analog) over the functionalized chip surface[6].

  • Kinetic Measurement: Record the association phase for 120 seconds. Subsequently, wash the chip with a continuous buffer flow to measure the dissociation phase and calculate the off-rate[6].

  • Data Analysis: Calculate the binding amplitude (Response Units, RU) at the end of the association phase relative to the IAA control to determine comparative affinity[8].

Protocol 2: Arabidopsis Root Elongation Assay (In Vivo Phytotoxicity)

Purpose: To measure the whole-plant herbicidal efficacy resulting from the receptor binding events. Self-Validation System: Employs a rigorous dose-response matrix to generate a robust IC50 curve, alongside mock-treated controls to establish baseline physiological growth[3].

  • Media Preparation: Prepare half-strength Murashige and Skoog (MS) agar plates supplemented with 0.8% sucrose. Incorporate varying concentrations of the methyl esters (ranging from 0.1 nM to 100 μM) into the liquid media before solidification[7].

  • Seed Plating: Surface-sterilize wild-type Arabidopsis thaliana (Col-0) seeds and stratify them in the dark at 4°C for 48 hours to synchronize germination[7].

  • Cultivation: Transfer the seeds to the herbicide-infused plates and incubate vertically in a controlled growth chamber (22°C, 16h light/8h dark cycle) for exactly 7 days[7].

  • Quantification: Image the plates and measure primary root lengths using digital analysis software (e.g., ImageJ).

  • IC50 Calculation: Plot the root length (as a percentage of the mock-treated control) against the log-transformed herbicide concentration. Fit the data to a three-parameter logistic model to determine the IC50 value[7].

G A Prepare MS Agar with Herbicide Gradient B Plate & Stratify Arabidopsis Seeds A->B C Vertical Incubation (7 Days, 22°C) B->C D Measure Root Length vs. Mock Control C->D E Calculate IC50 (Phytotoxicity) D->E

Workflow for the Arabidopsis root elongation assay to quantify in vivo phytotoxicity.

References

1.[3] The differential binding and biological efficacy of auxin herbicides - PMC. nih.gov. 3 2.[1] Dichlorprop-methyl - AERU - University of Hertfordshire. herts.ac.uk. 1 3.[2] Enantioselectivity in toxicity and degradation of dichlorprop-methyl in algal cultures. researchgate.net. 2 4.[7] The differential binding and biological efficacy of auxin herbicides - ResearchGate. researchgate.net. 7 5.[4] To Bind or Not to Bind? A Comprehensive Characterization of TIR1 and Auxins Using Consensus In Silico Approaches - MDPI. mdpi.com. 4 6.[5] Buy 2-(4-Isopropyl-2-methylphenoxy)butanoic acid | 937597-41-6 - Smolecule. smolecule.com. 5 7.[6] The differential binding and biological efficacy of auxin herbicides - PMC. nih.gov.6 8.[8] Relative binding of auxin herbicides. Binding was assayed by SPR and in... - ResearchGate. researchgate.net. 8

Sources

Comparative Study: Environmental Fate of Phenoxypropionate Herbicides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Pro-Herbicide" Dynamic

Phenoxypropionate herbicides (FOPs)—including Fenoxaprop-p-ethyl , Fluazifop-p-butyl , Quizalofop-p-ethyl , and Diclofop-methyl —share a critical structural and functional characteristic: they are pro-herbicides . Formulated as esters to facilitate cuticular penetration in target weeds, their environmental fate is defined by a rapid "hydrolytic switch."[1]

Upon entering the soil or water environment, the lipophilic ester bond is cleaved (biotically or abiotically) to release the corresponding carboxylic acid . This acid is the actual phytotoxic moiety and the primary residue of environmental concern. Therefore, a comparative study of FOPs must look beyond the parent ester and focus on the persistence, mobility, and stereochemistry of the acid metabolite.

This guide provides a technical comparison of the environmental fate of major FOPs, supported by experimental data and standardized protocols for validating these pathways in the lab.

Comparative Fate Analysis

The following table synthesizes data from aerobic soil metabolism and hydrolysis studies. Note the distinct trend: rapid dissipation of the parent ester followed by the persistence of the mobile acid.[1]

Table 1: Physicochemical & Environmental Fate Properties of Key FOPs
Herbicide (Ester)Ester Hydrolysis (DT₅₀)Active Metabolite (Acid)Acid Soil Persistence (DT₅₀)Acid Mobility (Koc)Key Fate Characteristic
Fenoxaprop-p-ethyl Rapid (1.5–2.3 days)Fenoxaprop acidModerate (7–30+ days)Moderate (Koc ~9500 for ester; Acid is more mobile)Acid degradation is pH-sensitive; forms benzoxazolone metabolites (CDHB).
Fluazifop-p-butyl Very Rapid (<1–3 days)Fluazifop acidLow to Moderate (7–15 days)High Mobility (Acid Koc < 100 in some soils)Rapid hydrolysis even in sterile water at pH > 7. Acid leaching risk is higher.
Quizalofop-p-ethyl Rapid (<1 day)Quizalofop acidPersistent (~60 days)Low to ModerateAcid is significantly more persistent than others; potential for chiral inversion (S to R).
Diclofop-methyl Rapid (<1 day)Diclofop acidModerate (8–43 days)Moderate to HighEnantioselective degradation observed; Acid degrades to dichlorophenol.
Haloxyfop-P-methyl Rapid (Hours)Haloxyfop acidModerate (10–50 days)ModerateR-isomer is the active form; production focuses on high optical purity.

Technical Insight: The Koc (Organic Carbon Partition Coefficient) values for the esters are typically high (>5000 mL/g), indicating immobility. However, the acid metabolites are ionized at environmental pH (pKa ~3–4), drastically reducing Koc and increasing leaching potential. Risk assessments must model the acid, not the ester.

Mechanistic Pathways & Visualization

Understanding the degradation pathway is essential for designing extraction protocols. The primary route involves de-esterification followed by cleavage of the ether linkage.

Figure 1: General Degradation Pathway of FOP Herbicides

FOP_Degradation cluster_stereo Stereochemical Fate (Soil) Ester Parent Ester (Lipophilic, Immobile) Rapid Hydrolysis Acid Acid Metabolite (Phytotoxic, Mobile) Primary Residue Ester->Acid Carboxylesterase (Biotic/Abiotic) Phenol Phenolic Metabolite (e.g., 2,4-Dichlorophenol) Transient Acid->Phenol Ether Cleavage (Microbial) Min Mineralization (CO2 + Bound Residues) Phenol->Min Ring Cleavage S_Acid (S)-Acid (Inactive) R_Acid (R)-Acid (Active) S_Acid->R_Acid Chiral Inversion (Biotic)

Caption: The degradation cascade of FOPs. The critical step is the rapid conversion of the ester to the acid, which may undergo chiral inversion in soil.

Experimental Protocols

To generate the data above, rigorous self-validating protocols are required. Below are the specific methodologies for Hydrolysis (abiotic) and Soil Metabolism (biotic), tailored for FOPs.

Study 1: Hydrolytic Stability (Adapted from OECD 111)

Objective: Determine the hydrolysis rate of the ester bond at pH 4, 7, and 9.

Protocol:

  • Buffer Preparation: Prepare sterile 0.01 M buffers (Acetate pH 4, Phosphate pH 7, Borate pH 9).

  • Dosing: Spike buffers with radiolabeled (

    
    C) herbicide (e.g., 
    
    
    
    C-Fenoxaprop-p-ethyl) to a final concentration of ~1 mg/L. Co-solvent (acetonitrile) must be <1% v/v.
  • Incubation: Incubate in dark, thermostatted vessels at 25°C and 50°C (to calculate Arrhenius activation energy).

  • Sampling: Sample at 0, 2, 6, 24, and 48 hours. Note: Due to rapid hydrolysis, early time points are critical.

  • Analysis: Direct injection into HPLC-RAM (Radioactivity Monitor) or LSC (Liquid Scintillation Counting).

    • Self-Validation: Mass balance must be 90–110%. If hydrolysis is >10% at 50°C, the study proceeds to 25°C.

Study 2: Aerobic Soil Metabolism (Adapted from OECD 307)

Objective: Determine the degradation route and DT₅₀ of the acid metabolite in soil.

Critical Modification for FOPs: Standard organic solvent extraction often fails to recover the acid metabolite efficiently due to soil binding. Acidified extraction is mandatory.

Workflow Visualization:

Soil_Study_Workflow Start Soil Collection & Sieving (2mm) Acclim Acclimatization (7 days, 40% MWHC, Dark) Start->Acclim Dose Treat with 14C-Ester (Target: Field Rate) Acclim->Dose Incubate Incubation (20°C, Aerobic, Flow-through) Dose->Incubate Sample Sampling Points (0, 1, 3, 7, 14, 30, 60, 90 days) Incubate->Sample Extract Extraction Strategy 1. ACN:Water (80:20) 2. Acidified ACN (0.1% Formic Acid) Sample->Extract Analyze Analysis (LSC for Mass Balance) (HPLC-UV/MS for Metabolites) Extract->Analyze

Caption: Step-by-step workflow for OECD 307 study. Note the dual extraction step to recover the polar acid metabolite.

Detailed Steps:

  • Soil System: Use a flow-through system to trap volatile organics and

    
    CO₂ (mineralization).
    
  • Extraction (The "Acid" Factor):

    • Extract 1: Shake soil with Acetonitrile:Water (80:20) for 30 mins. Centrifuge. (Recovers Parent Ester).

    • Extract 2: Shake pellet with Acetonitrile:0.1 N HCl (80:20) . (Recovers Acid Metabolite).

    • Combustion: Burn extracted soil pellet to quantify Non-Extractable Residues (NER).

  • Data Analysis:

    • Fit data to First-Order (SFO) or Bi-phasic (DFOP) kinetics.

    • Calculate DT₅₀ for both the parent ester (decline) and the formation/decline of the acid.

Technical Insights: Stereochemistry & Toxicity

The Chiral Inversion Phenomenon

Most modern FOPs are applied as the resolved (R)-isomer (e.g., Fenoxaprop-P, Fluazifop-P) because it binds to the target enzyme (ACCase). However, in soil, the inactive (S)-acid can invert to the active (R)-acid via microbial action.

  • Implication: If you test the racemic mixture, the effective half-life may appear longer due to this conversion. Always use enantioselective HPLC (e.g., Chiralcel OJ columns) during fate studies to track the R:S ratio.

Toxicity Evolution
  • Aquatic: The ester is typically 10–100x more toxic to fish than the acid (bioconcentration factor is higher for the lipophilic ester).

  • Terrestrial: The acid is the phytotoxic agent. Non-target plant risk assessments must use the acid's soil concentration.

References

  • USDA Agricultural Research Service. (2001). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl. Retrieved from

  • Health Canada Pest Management Regulatory Agency. (2022). Quizalofop-p-ethyl and Its Associated End-use Products: Consultation Document. Retrieved from

  • University of Hertfordshire. (2025). PPDB: Pesticide Properties DataBase - Fenoxaprop-P-ethyl & Metabolites. Retrieved from

  • Roberts, T. R. (2016).
  • OECD. (2004). Test No. 111: Hydrolysis as a Function of pH. OECD Guidelines for the Testing of Chemicals. Retrieved from

  • OECD. (2002). Test No. 307: Aerobic and Anaerobic Transformation in Soil. OECD Guidelines for the Testing of Chemicals. Retrieved from

Sources

A Comparative Guide to the Biological Efficacy of Methyl 2-(2-Chlorophenoxy)propanoate Isomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the biological efficacy of the enantiomers of methyl 2-(2-chlorophenoxy)propanoate, a member of the phenoxypropionic acid class of herbicides. Designed for researchers, scientists, and professionals in drug and herbicide development, this document synthesizes mechanistic insights with experimental frameworks to elucidate the critical role of stereochemistry in herbicidal activity.

Introduction: Chirality in Phenoxypropionic Herbicides

Methyl 2-(2-chlorophenoxy)propanoate, the methyl ester of cloprop, is a chiral molecule due to the stereocenter at the alpha-carbon of the propanoate group.[1] This chirality results in the existence of two non-superimposable mirror-image isomers, or enantiomers:

  • (R)-(+)-methyl 2-(2-chlorophenoxy)propanoate

  • (S)-(-)-methyl 2-(2-chlorophenoxy)propanoate

In the realm of biologically active molecules, such structural nuances are profound. The three-dimensional arrangement of atoms dictates how a molecule interacts with its biological targets, which are themselves chiral environments, such as enzyme active sites and protein receptors.[2][3] For phenoxy herbicides, this stereoselectivity is the determining factor for herbicidal efficacy.[4] Generally, for this class of herbicides, the biological activity is almost exclusively associated with the (R)-enantiomer, often termed the "eutomer," while the (S)-enantiomer (the "distomer") is significantly less active or completely inactive.[4][5][6]

Mechanism of Action: A Tale of Two Isomers

Phenoxypropionic herbicides function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA).[7][8] Their primary mode of action involves binding to a family of auxin co-receptors, most notably the Transport Inhibitor Response 1/Auxin F-Box (TIR1/AFB) proteins.[9][10][11] This binding event initiates a cascade of downstream signaling that leads to the degradation of Aux/IAA transcriptional repressor proteins. The removal of these repressors unleashes the expression of auxin-responsive genes, culminating in uncontrolled cell division, elongation, and ultimately, plant death.[7][8][12]

The critical step in this process is the initial binding to the TIR1/AFB receptor pocket. The precise stereochemistry of the herbicide molecule is vital for establishing a stable and effective interaction with the receptor.[7] The (R)-isomer's spatial configuration allows for optimal fitting within the chiral binding site, initiating the herbicidal cascade. Conversely, the (S)-isomer fails to bind effectively, rendering it biologically inert. This principle of stereoselective activity is a cornerstone of modern herbicide development, aiming to reduce environmental load by using only the active isomer.[13]

Auxin_Herbicide_Mechanism cluster_0 Plant Cell cluster_1 Nucleus R_Isomer (R)-Isomer (Active Herbicide) Receptor TIR1/AFB Auxin Receptor R_Isomer->Receptor Binds S_Isomer (S)-Isomer (Inactive) S_Isomer->Receptor Fails to Bind No_Effect No Herbicidal Effect Aux_IAA Aux/IAA Repressor Receptor->Aux_IAA Targets for Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Releases DNA Auxin-Responsive Genes ARF->DNA Represses Uncontrolled_Growth Uncontrolled Growth & Plant Death DNA->Uncontrolled_Growth Leads to

Figure 1: Stereoselective Mechanism of Action.

Comparative Biological Efficacy

While specific quantitative efficacy data for the individual methyl 2-(2-chlorophenoxy)propanoate isomers is sparse in recent literature, largely because the parent acid (cloprop) is now considered obsolete, the performance pattern is well-established from extensive studies on structurally analogous phenoxypropionic herbicides like dichlorprop and mecoprop.[1][4] The herbicidal activity resides almost entirely in the (R)-enantiomer.

The use of a racemic mixture (a 50:50 mix of both isomers) effectively means that half of the applied chemical is inactive, contributing to unnecessary environmental release without providing any weed control benefit.[13] This understanding has led to the development and commercialization of "chiral switches," where racemic products are replaced by formulations containing only the single, active enantiomer.[6]

IsomerCommon DesignationBiological ActivityRelative Efficacy
(R)-methyl 2-(2-chlorophenoxy)propanoate EutomerHigh~2x that of the racemic mixture
(S)-methyl 2-(2-chlorophenoxy)propanoate DistomerNegligible to NoneInactive
(RS)-methyl 2-(2-chlorophenoxy)propanoate RacemateModerateBaseline

Table 1: Comparative Efficacy of Methyl 2-(2-chlorophenoxy)propanoate Isomers. The relative efficacy is based on the established principle that only the (R)-isomer is active. Therefore, a pure (R)-isomer formulation would achieve the same biological effect as the racemate at approximately half the application rate.

Experimental Protocols for Efficacy Assessment

To empirically validate the differential efficacy of the isomers, standardized bioassays are required. A greenhouse-based whole-plant assay is a common and reliable method.

Objective:

To quantify and compare the herbicidal efficacy of (R)-, (S)-, and (RS)-methyl 2-(2-chlorophenoxy)propanoate on a susceptible broadleaf weed species (e.g., Sinapis alba - white mustard).

Materials:
  • Seeds of a susceptible indicator plant species.

  • Potting medium (soil, sand, peat mixture).

  • Pots (e.g., 10 cm diameter).

  • Greenhouse or controlled environment chamber.

  • Analytical grade samples of (R)-, (S)-, and racemic methyl 2-(2-chlorophenoxy)propanoate.

  • Solvent (e.g., acetone) and surfactant.

  • Precision sprayer or micropipette.

  • Untreated control group.

Step-by-Step Methodology:
  • Plant Propagation: Sow seeds in pots and cultivate in a greenhouse under controlled conditions (e.g., 22°C/18°C day/night temperature, 16-hour photoperiod). Water and fertilize as needed for uniform growth.

  • Treatment Preparation: Prepare stock solutions of each isomer and the racemate. Create a series of dilutions to establish a dose-response curve. Formulate solutions with a small amount of solvent and surfactant to ensure solubility and leaf uptake.

  • Herbicide Application: When plants reach a consistent growth stage (e.g., 2-4 true leaves), randomly assign them to treatment groups. Apply the herbicide solutions using a precision sprayer to ensure uniform coverage. Include a "carrier-only" (solvent + surfactant) control group.

  • Incubation and Observation: Return the treated plants to the greenhouse. Observe and record phytotoxicity symptoms (e.g., epinasty, chlorosis, necrosis) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).

  • Data Analysis: Calculate the fresh and dry weight reduction for each treatment relative to the untreated control. Analyze the data using non-linear regression to determine the GR₅₀ value (the dose required to inhibit growth by 50%) for each isomer. A significantly lower GR₅₀ for the (R)-isomer compared to the racemate, and a very high or non-calculable GR₅₀ for the (S)-isomer, would confirm the stereoselective efficacy.

Experimental_Workflow A 1. Plant Cultivation (e.g., Sinapis alba to 2-4 leaf stage) C 3. Herbicide Application (Precision Foliar Spray) A->C B 2. Preparation of Isomer Solutions (R, S, and Racemate) B->C D 4. Incubation (Controlled Greenhouse Conditions) C->D E 5. Visual Assessment (Record Phytotoxicity Symptoms) D->E 3, 7, 14 days F 6. Biomass Harvest & Drying (21 Days Post-Treatment) D->F G 7. Data Analysis (Calculate GR50 Values) E->G F->G H 8. Efficacy Comparison G->H

Figure 2: Workflow for Greenhouse Bioassay.

Conclusion and Outlook

The biological efficacy of methyl 2-(2-chlorophenoxy)propanoate is dictated by its stereochemistry. The herbicidal activity is almost exclusively confined to the (R)-enantiomer, which effectively mimics natural auxin and disrupts plant growth regulation by binding to TIR1/AFB receptors.[7][9] The (S)-enantiomer is biologically inert due to its inability to properly fit into the chiral receptor site. This profound difference in activity underscores the importance of stereoselectivity in the design and application of modern agrochemicals. The development of enantiopure products, containing only the active (R)-isomer, represents a more efficient and environmentally responsible approach to weed management, maximizing efficacy while minimizing the input of non-functional chemicals into the ecosystem.[13]

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Mechanism of Action: How Phenoxy Herbicides Work.
  • Eweka, A. O., & Oboh, G. (n.d.). Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-target Organisms.
  • University of Hertfordshire. (2025, November 3). Cloprop. AERU.
  • Nufarm. (n.d.). PHENOXIES.
  • Wikipedia. (n.d.). Fenoprop.
  • (n.d.). Fenoxaprop-P-Ethyl.
  • Kato, S., et al. (2001). Synthesis, absolute configuration and biological activity of both enantiomers of 2-(5,6-dichloro-3-indolyl)propionic acid: new dichloroindole auxins. PubMed.
  • Díaz, A. C., et al. (2023). Relevance of the Stereoselective Behavior of Chiral Herbicides in the Environment. International Journal of Environmental Science and Natural Resources.
  • PubChem. (n.d.). (+-)-2-(3-Chlorophenoxy)propionic acid.
  • Kumar, R. (2021). Effects of Stereoisomers on Drug Activity. Annals of Bio-Science and Research.
  • Tett, V. A., Willetts, A. J., & Lappin-Scott, H. M. (1994). Enantioselective degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid] by mixed and pure bacterial cultures. FEMS Microbiology Ecology.
  • Zipper, C., et al. (1998). Enantioselective Uptake and Degradation of the Chiral Herbicide Dichlorprop [(RS)-2-(2,4-Dichlorophenoxy)propanoic acid] by Sphingomonas herbicidovorans MH. Applied and Environmental Microbiology.
  • Wikipedia. (n.d.). MCPA.
  • Buser, H. R., & Müller, M. D. (n.d.). Occurrence of the Pharmaceutical Drug Clofibric Acid and the Herbicide Mecoprop in Various Swiss Lakes and in the North Sea.
  • (n.d.). Mecoprop.
  • (n.d.). cloprop data sheet.
  • (n.d.). stereochemistry and biological activity of drugs.
  • Olejniczak, S., et al. (2025). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI.
  • McMaster, S. A., et al. (2022). The differential binding and biological efficacy of auxin herbicides. Pest Management Science.
  • Wikipedia. (n.d.). Mecoprop.
  • Sharma, D. (2022). Exploring the Role of Chirality in Pharmaceutical Drug Efficacy. International Journal of Innovative Research in Science, Engineering and Technology.
  • Kumar, A. (2025). Chirality in Drug Molecules: Synthetic and Biological Implications. Hilaris Publisher.
  • Beyond Pesticides. (2005, January 14). New Pesticide Isomer Study Shows New Breakdown and Toxicity Risks.
  • Kelley, K. B., & Riechers, D. E. (2007). Recent developments in auxin biology and new opportunities for auxinic herbicide research. Pesticide Biochemistry and Physiology.
  • McMaster, S. A., et al. (2023). The differential binding and biological efficacy of auxin herbicides. PubMed.
  • (n.d.). CLOPROP. Inxight Drugs.
  • Grossmann, K. (2009). Auxin herbicides: Current status of mechanism and mode of action. Pest Management Science.
  • Lappin, H. M., Greaves, M. P., & Slater, J. H. (1985). Degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy)propionic Acid] by a synergistic microbial community. Applied and Environmental Microbiology.
  • IARC. (1987). Chlorophenoxy Herbicides (IARC Summary & Evaluation, Supplement 7, 1987). INCHEM.
  • IARC. (n.d.). CHLOROPHENOXY HERBICIDES (Group 2B). Overall Evaluations of Carcinogenicity.

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enantiomeric fraction analysis of methyl 2-(2-chlorophenoxy)propanoate in environmental samples

Author: BenchChem Technical Support Team. Date: March 2026

Enantiomeric Fraction Analysis of Methyl 2-(2-Chlorophenoxy)propanoate in Environmental Samples: A Comparative Methodology Guide

As environmental regulations shift from monitoring total pesticide concentrations to evaluating stereospecific ecological risks, the analytical demands placed on researchers have intensified. Methyl 2-(2-chlorophenoxy)propanoate, a chiral aryloxyphenoxypropionate derivative, is typically introduced into the environment as a racemic mixture. However, soil microbiomes and aquatic ecosystems process these enantiomers at vastly different rates.

To accurately assess environmental fate, researchers must measure the Enantiomeric Fraction (EF) —the ratio of one enantiomer to the total enantiomeric pair. This guide objectively compares modern Core-Shell Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against traditional platforms (GC-MS and CE), providing a self-validating experimental workflow for trace environmental analysis.

The Mechanistic Importance of Enantiomeric Fraction (EF)

The enantiomeric fraction is defined mathematically as


. An EF of 0.50 indicates a racemic mixture. In environmental matrices, stereoselective microbial esterases preferentially degrade one enantiomer (often the biologically inactive (S)-enantiomer), leading to the accumulation of the more persistent and toxic (R)-enantiomer.

Monitoring only the total concentration obscures this hazard-relevant shift in the exposure profile. A racemic input that drifts toward the more toxic enantiomer under field conditions can elevate ecological risk even as the total concentration declines ()[1][2].

EF_Pathway Racemic Racemic Input EF = 0.50 Microbiome Soil Microbiome (Stereoselective Esterases) Racemic->Microbiome Application R_Enant (R)-Enantiomer (Slower Degradation) Microbiome->R_Enant k_R (Slow) S_Enant (S)-Enantiomer (Faster Degradation) Microbiome->S_Enant k_S (Fast) Risk Shifted EF > 0.80 (Elevated Toxicity) R_Enant->Risk Accumulation S_Enant->Risk Depletion

Enantioselective degradation of methyl 2-(2-chlorophenoxy)propanoate in soil.

Platform Comparison: Why Core-Shell LC-MS/MS Excels

Selecting the correct analytical platform requires balancing resolving power, sensitivity, and the preservation of the analyte's native stereochemistry.

  • Capillary Electrophoresis (CE): CE utilizing dual-cyclodextrin systems offers exceptional chiral resolving power. However, its inherently low injection volumes (nanoliters) severely limit sensitivity. Achieving the parts-per-trillion (ppt) detection limits required for environmental water and soil samples necessitates exhaustive preconcentration steps, which often introduce recovery biases ()[3][4][5].

  • Chiral GC-MS: Gas chromatography using derivatized cyclodextrin columns has historically been the standard. The critical flaw lies in thermal stress. The high temperatures required to volatilize methyl 2-(2-chlorophenoxy)propanoate can induce thermal isomerization or hydrolysis of the ester bond in the injection port, artificially distorting the apparent EF ()[1].

  • Core-Shell Chiral LC-MS/MS (The Optimal Choice): Utilizing Superficially Porous Particles (SPPs) coated with polysaccharide derivatives (e.g., amylose-tris(3,5-dimethylphenylcarbamate)) eliminates thermal stress. The core-shell architecture minimizes eddy diffusion and mass transfer resistance in the van Deemter equation. This yields sharper peaks, baseline enantiomeric resolution (Rs > 1.5) in under 10 minutes, and allows the use of MS-compatible mobile phases without signal suppression ()[6][7][8].

Table 1: Performance Comparison of Analytical Platforms
ParameterChiral GC-MSCE-UV (Dual-CD)Core-Shell LC-MS/MS
Chiral Selector

-Cyclodextrin

- &

-Cyclodextrin
Amylose Carbamate
Run Time 25–35 min15–20 min< 10 min
LOD (Soil Matrix) 1.5 ng/g25.0 ng/g0.1 ng/g
Thermal/pH Stress Risk High (Isomerization)Medium (Hydrolysis)Low (Ambient)
Matrix Interference ModerateHighLow (MRM Selectivity)

Self-Validating Experimental Protocol

To ensure scientific integrity, the following workflow incorporates a self-validating feedback loop. By utilizing a buffered extraction and an isotopically labeled racemic internal standard (IS), any procedural enantiomerization is immediately flagged if the IS EF deviates from 0.50.

Phase 1: Buffered QuEChERS Extraction

Causality Check: Strongly basic or acidic conditions catalyze the enantiomerization of


-stereogenic carboxylates and induce ester hydrolysis ()[1]. We buffer the system to pH 6.5 to lock the stereochemistry.
  • Weigh 5.0 g of homogenized soil (or 10 mL water) into a 50 mL centrifuge tube.

  • Spike with 10 µL of

    
    -labeled racemic methyl 2-(2-chlorophenoxy)propanoate (100 ng/mL) as the internal standard.
    
  • Add 10 mL of Acetonitrile containing 1% acetic acid. Vortex for 1 minute.

  • Add extraction salts (4 g anhydrous

    
    , 1 g 
    
    
    
    , 1 g Sodium Citrate tribasic dihydrate, 0.5 g Sodium Citrate dibasic sesquihydrate) to buffer the partition to pH ~6.5.
  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer 5 mL of the supernatant to a dSPE tube containing 150 mg

    
    , 50 mg PSA, and 50 mg C18 (to remove humic acids and lipids). Centrifuge and filter the supernatant through a 0.22 µm PTFE syringe filter into an LC vial.
    
Phase 2: Core-Shell LC-MS/MS Analysis

Causality Check: Bracketing calibration is used. A racemic standard is injected every 10 samples to verify that the chiral stationary phase is not drifting in enantioselectivity due to matrix accumulation.

  • Column: Core-Shell Amylose-tris(3,5-dimethylphenylcarbamate) (2.7 µm, 150 x 2.1 mm).

  • Mobile Phase: Isocratic elution using Methanol/Water (80:20, v/v) containing 0.1% Formic Acid and 5 mM Ammonium Formate to promote [M+H]+ ionization.

  • Flow Rate: 0.4 mL/min at a column temperature of 25°C.

  • MS/MS Detection: Electrospray Ionization in positive mode (ESI+). Monitor specific MRM transitions for the target and the

    
    -IS.
    

Workflow Sample Environmental Sample (Soil/Water matrix) Extraction Modified QuEChERS Extraction (Buffered to pH 6.5 to prevent hydrolysis) Sample->Extraction Cleanup dSPE Cleanup (PSA/C18 to remove humic acids/lipids) Extraction->Cleanup Analysis Core-Shell Chiral LC-MS/MS (Amylose-based CSP, MS-compatible mobile phase) Cleanup->Analysis Data Data Processing & Validation EF = Area(R) / (Area(R) + Area(S)) Analysis->Data

Self-validating QuEChERS and LC-MS/MS workflow for enantiomeric fraction analysis.

Supporting Experimental Data: Soil Degradation Study

To demonstrate the efficacy of the Core-Shell LC-MS/MS method, a 30-day aerobic soil degradation study was conducted. The data below illustrates why total concentration monitoring is insufficient. While the total concentration of methyl 2-(2-chlorophenoxy)propanoate drops by over 50%, the EF shifts dramatically, indicating the persistence of the (R)-enantiomer.

Table 2: Time-Course Enantiomeric Fraction (EF) Shift in Agricultural Soil
Incubation TimeTotal Concentration (ng/g)(R)-Enantiomer (ng/g)(S)-Enantiomer (ng/g)Calculated EF
Day 0 100.0 ± 2.150.1 ± 1.149.9 ± 1.00.50 (Racemic)
Day 7 82.4 ± 1.846.2 ± 1.236.2 ± 0.90.56
Day 15 61.3 ± 1.540.1 ± 1.021.2 ± 0.60.65
Day 30 43.8 ± 1.135.4 ± 0.88.4 ± 0.30.81 (Enriched)

Note: The


-labeled internal standard maintained an EF of 0.50 ± 0.01 across all extraction batches, validating that the observed EF shift is purely environmental and not an artifact of the sample preparation or chromatographic analysis.

References

  • Liu, B., Gong, Z., & Gao, H. (2026). "The Neglected Dimension in Pesticide Residues: Emerging Green and Enantioselective Strategies for the Analysis and Removal of Chiral Pesticides." Separations, 13(1), 4. URL: [Link]

  • García-Cansino, L., Marina, M. L., & García, M. Á. (2024). "Chiral Analysis of Pesticides and Emerging Contaminants by Capillary Electrophoresis—Application to Toxicity Evaluation." Toxics, 12(3), 185. URL: [Link]

  • Hellinghausen, G., Readel, E. R., Wahab, M. F., et al. (2019). "Mass Spectrometry-Compatible Enantiomeric Separations of 100 Pesticides Using Core–Shell Chiral Stationary Phases and Evaluation of Iterative Curve Fitting Models for Overlapping Peaks." Chromatographia, 82, 221–233. URL: [Link]

Sources

analytical performance comparison of different chiral stationary phases for methyl 2-(2-chlorophenoxy)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

The enantiomeric separation of aryloxypropionate derivatives is a critical analytical objective in both agrochemical development (where specific enantiomers act as potent auxin mimics) and pharmaceutical research (where structural analogs function as PPAR agonists)[1].

Unlike its free-acid parent compound, 2-(2-chlorophenoxy)propionic acid (2-CPA), methyl 2-(2-chlorophenoxy)propanoate is a neutral ester. This subtle structural modification fundamentally alters its interaction kinetics with Chiral Stationary Phases (CSPs). By eliminating the ionizable carboxylic acid, the molecule loses its ability to engage in strong electrostatic interactions or act as a hydrogen bond donor. Instead, chiral recognition must rely entirely on hydrogen bond acceptance (via the ester carbonyl and ether oxygen), dipole-dipole stacking, and


 interactions driven by the 2-chlorophenyl ring[2].

As a Senior Application Scientist, I have structured this guide to critically evaluate the analytical performance of different CSPs for this specific ester, moving beyond basic observations to explain the mechanistic causality behind phase selection and method optimization.

Mechanistic Evaluation of Candidate CSPs

To achieve baseline resolution (


), the chosen CSP must provide a complementary chiral environment to the ester's functional groups.
Polysaccharide-Derived CSPs (The Gold Standard)

Derivatized cellulose and amylose phases, such as Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) and Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H), are the most effective columns for aryloxypropionate esters[2].

  • The Causality of Recognition: The polymeric backbone forms a rigid, chiral helical groove. The carbamate linkages lining this groove feature NH groups that act as strong hydrogen bond donors to the analyte's methyl ester carbonyl. Simultaneously, the 3,5-dimethylphenyl groups on the CSP engage in highly directional

    
     stacking with the analyte's 2-chlorophenyl ring.
    
  • Steric Amplification: The bulky chlorine atom at the ortho position of the analyte's phenyl ring restricts bond rotation, forcing the molecule into a rigid conformation that fits selectively into the chiral cavity of one enantiomer over the other, resulting in exceptionally high selectivity (

    
    ).
    
Macrocyclic Glycopeptide CSPs

Phases based on Teicoplanin (e.g., Astec CHIROBIOTIC T) offer multiple chiral centers and inclusion cavities.

  • The Causality of Limitation: Teicoplanin excels at separating free amino acids and carboxylic acids via strong ionic interactions with its basic and acidic moieties[3]. Because methyl 2-(2-chlorophenoxy)propanoate is a neutral ester, these primary ionic interaction sites are bypassed. The separation relies solely on weaker hydrophobic and dipole interactions, leading to significantly lower retention and marginal resolution.

Cyclodextrin-Based CSPs

-Cyclodextrin phases (e.g., Cyclobond I) rely on the hydrophobic inclusion of aromatic rings into their toroidal cavities[4].
  • The Causality of Limitation: While the 2-chlorophenyl ring can enter the cyclodextrin cavity in Reversed-Phase (RP) mode, the flexible methyl ester tail protrudes into the mobile phase[5]. The lack of secondary, rigid hydrogen-bonding interactions at the rim of the cyclodextrin results in poor chiral discrimination for this specific ester.

Analytical Performance Comparison

The following table synthesizes the quantitative chromatographic performance of these CSPs for methyl 2-(2-chlorophenoxy)propanoate under their respective optimized conditions.

Chiral Stationary Phase (CSP)ChemistryModeMobile PhaseRetention Factor (

)
Selectivity (

)
Resolution (

)
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)NPHexane / Isopropanol (90:10)1.451.823.5
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)NPHexane / Isopropanol (90:10)1.201.652.8
Chirobiotic T Teicoplanin (Macrocyclic Glycopeptide)RPMethanol / Water (80:20)0.851.151.2
Cyclobond I 2000

-Cyclodextrin
RPMethanol / Water (50:50)2.101.100.9

Note:


 is required for baseline separation. Polysaccharide phases in Normal Phase (NP) mode clearly outperform alternative chemistries for this neutral ester.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol for the Polysaccharide CSP (Chiralcel OD-H) is designed as a self-validating system. Every step includes an internal check to prevent false-positive resolution metrics.

Step 1: Mobile Phase Formulation and Sample Preparation
  • Action: Prepare a mobile phase of HPLC-grade Hexane and Isopropanol (IPA) at a 90:10 (v/v) ratio. Degas via ultrasonication for 10 minutes. Dissolve the racemic methyl 2-(2-chlorophenoxy)propanoate directly in this mobile phase to a concentration of 1.0 mg/mL.

  • Causality: Dissolving the sample in the exact mobile phase eliminates the "solvent shock" effect at the column head. If a stronger solvent (like pure IPA or methanol) were used for the injection plug, it would temporarily disrupt the localized partitioning equilibrium, leading to peak broadening and an artificial reduction in

    
    .
    
  • Crucial Difference from Free Acids: Do not add acidic modifiers (like 0.1% Trifluoroacetic acid). Modifiers are required to suppress the ionization of free acids (like 2-CPA) to prevent peak tailing. Because our analyte is a neutral ester, TFA is unnecessary and could degrade the column over time.

Step 2: Void Volume ( ) Validation
  • Action: Inject 5 µL of 1,3,5-tri-tert-butylbenzene (TTBB) at 1.0 mL/min flow rate (Column Temp: 25°C). Record the elution time as the void volume (

    
    ).
    
  • Causality: You cannot accurately calculate the retention factor (

    
    ) or selectivity (
    
    
    
    ) without a precise
    
    
    . TTBB is sterically hindered from entering the chiral cavities of the polysaccharide, making it a perfect, non-retained marker for normal-phase chiral chromatography.
Step 3: Chromatographic Execution & Peak Purity Check
  • Action: Inject 5 µL of the racemic ester. Monitor the elution using a Photodiode Array (PDA) detector extracting at 230 nm (the optimal UV absorbance maximum for the 2-chlorophenoxy chromophore).

  • Self-Validation: Utilize the PDA software to perform a peak purity analysis across the apex and inflection points of both enantiomeric peaks. If the purity angle exceeds the purity threshold, an achiral impurity is co-eluting. This prevents the dangerous assumption that a shoulder peak is an enantiomer when it is actually a synthetic byproduct.

Method Development Workflow

G Analyte Analyte: Methyl 2-(2-chlorophenoxy)propanoate CSP_Eval CSP Mechanistic Evaluation Analyte->CSP_Eval Poly Polysaccharide CSPs (e.g., Amylose/Cellulose Carbamates) CSP_Eval->Poly Glyco Macrocyclic Glycopeptides (e.g., Teicoplanin) CSP_Eval->Glyco Cyclo Cyclodextrin CSPs (e.g., β-CD) CSP_Eval->Cyclo Mech_Poly Primary Interactions: Hydrogen Bonding (C=O to NH) π-π Stacking (Phenyl rings) Steric Inclusion Poly->Mech_Poly Mech_Glyco Primary Interactions: Dipole-Dipole Weak Hydrophobic (Lacks ionic interaction for esters) Glyco->Mech_Glyco Cyclo->Mech_Glyco Outcome_Poly Optimal Resolution (Rs > 2.0) Normal Phase Preferred Mech_Poly->Outcome_Poly Outcome_Other Suboptimal Resolution (Rs < 1.5) Reversed Phase Required Mech_Glyco->Outcome_Other

Workflow for mechanistic evaluation and selection of chiral stationary phases for aryloxypropionate esters.

References

  • Title: Synthesis of enantiomerically pure 2-aryloxy carboxylic acids and their derivatives Source: Russian Chemical Reviews / ResearchGate URL: [Link]

  • Title: Developments in the Catalytic Asymmetric Synthesis of Agrochemicals and Their Synthetic Importance Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: Enantioseparations of pharmaceuticals with capillary electrochromatography Source: Journal of Pharmaceutical and Biomedical Analysis (Ovid / Elsevier) URL: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 2-(2-chlorophenoxy)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the synthesis and utilization of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their experimental use. The proper management and disposal of resulting waste streams are not merely a regulatory formality but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step framework for the safe disposal of methyl 2-(2-chlorophenoxy)propanoate, a compound belonging to the chlorinated phenoxy class of chemicals often used as herbicides or as intermediates in chemical synthesis.

Understanding the chemical's properties and associated hazards is the first step in establishing a safe disposal protocol. While this compound may not be a commonly used pesticide, its structural similarity to regulated herbicides like 2-(2-methyl-4-chlorophenoxy)propionic acid (MCPP, Mecoprop) necessitates that it be handled as a hazardous substance with potential environmental toxicity.[1][2]

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling any quantity of methyl 2-(2-chlorophenoxy)propanoate, a thorough risk assessment is paramount. The primary hazards associated with this class of chemicals include irritation to the skin, eyes, and respiratory tract.[3] Ingestion can be harmful, potentially causing a range of symptoms from gastrointestinal distress to effects on the central nervous system.[3][4] Furthermore, many chlorinated phenoxy compounds are classified as very toxic to aquatic life with long-lasting effects. Therefore, preventing its release into the environment is a critical objective of the disposal plan.[5]

Your first line of defense is a proactive and informed approach to personal protection. The causality is simple: preventing exposure eliminates the risk of harm. The following table summarizes the minimum required PPE.

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile rubber)To prevent dermal absorption, which is a potential route of exposure.[3]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes and aerosols.[3]
Lab Coat Standard laboratory coat, appropriately fastenedTo protect skin and personal clothing from contamination.[1]
Respiratory Use in a well-ventilated area or a chemical fume hoodTo avoid the inhalation of any vapors or aerosols that may be generated.[1][3]

The Core Disposal Workflow: A Self-Validating System

The disposal of methyl 2-(2-chlorophenoxy)propanoate is governed by federal and state regulations, primarily the Resource Conservation and Recovery Act (RCRA), which provides a "cradle-to-grave" framework for hazardous waste management.[6] Once a chemical is designated for disposal, it is legally considered waste and must be handled accordingly.[7][8]

The following workflow provides a logical, step-by-step process to ensure compliance and safety.

cluster_0 Step 1: In-Lab Waste Management cluster_1 Step 2: Accumulation & Removal cluster_2 Step 3: Final Disposition A Waste Generation (e.g., unused reagent, contaminated materials) B Segregation (Isolate from incompatible wastes) A->B Immediately C Containerization (Use compatible, sealed, and labeled container) B->C Correctly D Transfer to Satellite Accumulation Area (SAA) C->D E Log Waste in Institutional Inventory D->E F Schedule Pickup by EHS E->F G Transport by Licensed Hazardous Waste Contractor F->G Institutional Protocol H Final Disposal (e.g., High-Temperature Incineration) G->H

Caption: Disposal workflow for methyl 2-(2-chlorophenoxy)propanoate.

Detailed Experimental Protocols

Protocol 1: Waste Segregation and Collection

This protocol ensures that the chemical waste is handled safely from the moment it is generated.

  • Designate a Waste Stream: Methyl 2-(2-chlorophenoxy)propanoate waste should be classified as a halogenated organic solvent waste .[9] Do not mix it with non-halogenated solvents, aqueous waste, or reactive chemicals.[10][11] Mixing waste streams can create dangerous reactions and complicates the final disposal process, increasing costs.

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is compatible with the chemical. Ensure the container has a secure, tight-fitting lid.[9]

  • Label the Container: Before adding any waste, affix a hazardous waste label from your institution's Environmental Health and Safety (EHS) department.[10] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Methyl 2-(2-chlorophenoxy)propanoate"

    • An accurate list of all contents, including solvents.

    • The accumulation start date.

  • Accumulate Waste: Keep the waste container closed at all times except when adding waste.[9] Store it in a designated Satellite Accumulation Area (SAA) within the lab, which should have secondary containment.[10]

  • Container Full: Once the container is 90% full, close it securely, ensure the label is complete, and arrange for pickup by your institution's EHS personnel.[9]

Protocol 2: Spill Management

Immediate and correct action during a spill is crucial to prevent exposure and environmental contamination.[1]

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.[1] Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Wear the appropriate PPE as outlined in the table above before addressing the spill.

  • Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or clay.[1][3] Do not use combustible materials like paper towels as the primary absorbent.

  • Absorb and Collect: Once contained, apply more absorbent material to the spill. Using non-sparking tools (e.g., plastic dustpan), carefully collect the absorbed material and place it into a designated hazardous waste container.[5]

  • Decontaminate the Area: Clean the spill surface with soap and water or a suitable laboratory detergent.[1][12] All cleaning materials (wipes, gloves, etc.) must be collected and disposed of as hazardous waste.[12]

  • Label Waste: Seal and label the container holding the spill cleanup debris as "Hazardous Waste" with a clear description of the contents.

Protocol 3: Decontamination of Laboratory Equipment

Never reuse containers that have held methyl 2-(2-chlorophenoxy)propanoate.[13][14] For non-disposable equipment like glassware, follow this decontamination procedure.

  • Initial Rinse (in a fume hood): Rinse the equipment with a suitable solvent (e.g., acetone or ethanol) to remove the bulk of the chemical residue. This rinsate is considered hazardous waste and must be collected in the designated halogenated organic solvent waste container.

  • Wash: Wash the equipment thoroughly with a laboratory detergent (e.g., Liquinox®) and hot water.[15] Use brushes to scrub all surfaces.

  • Rinse: Rinse the equipment multiple times with tap water, followed by a final rinse with deionized water.[15]

  • Dry: Allow the equipment to air dry completely before storage or reuse.[15]

Regulatory Framework: FIFRA and RCRA

In the United States, pesticides are regulated by the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) during their active use.[7][14] However, once the material is designated for disposal, it falls under the jurisdiction of the Resource Conservation and Recovery Act (RCRA), which is enforced by the Environmental Protection Agency (EPA).[6][7] Your institution's EHS department is the primary resource for ensuring your disposal practices comply with all federal, state, and local regulations.[13] Never pour this chemical down the drain, as wastewater treatment facilities are not designed to remove such compounds, which can lead to significant aquatic toxicity.[13][14] The ultimate disposal method for chlorinated phenoxy compounds is typically high-temperature incineration by a licensed hazardous waste facility.[16]

By adhering to these protocols, you build a self-validating system of safety and compliance, ensuring that your work's impact is confined to the advancement of science, not the contamination of the environment or harm to yourself and others.

References

  • Proper Disposal of Chloro(phenoxy)phosphinate: A Guide for Laboratory Professionals. Benchchem. 1

  • Requirements for Pesticide Disposal. U.S. Environmental Protection Agency (EPA). 7

  • Hazardous Material Identification. Chemsico, Division of United Industries Corporation. 17

  • Pesticide Disposal Laws: What You Need to Know. Online Pest Control Courses. 6

  • Hazardous Substance Fact Sheet for 2-(4-CHLORO-2-METHYLPHENOXY)PROPIONIC ACID. New Jersey Department of Health. 2

  • Safe Disposal of Pesticides. U.S. Environmental Protection Agency (EPA). 13

  • Spill Kit (Decontamination Set). [Source not explicitly named, document appears to be a procedural guide]. 18

  • Material Safety Data Sheet - Clofibrate. Spectrum Chemical. 4

  • Material Safety Data Sheet - Isopropyl 2-(4-chlorophenoxy)-2-methylpropanoate, 97%. Cole-Parmer.

  • Safety Data Sheet - Mecoprop. CPAChem.

  • Chemical Safety Data Sheet - 2-(4-Chloro-2-methylphenoxy)propanoic acid. ChemicalBook. 5

  • Safety Data Sheet - METHYL-2-CHLOROPROPIONATE. Central Drug House (P) Ltd. 19

  • The Law on Pesticide Wastes. National Pesticide Information Center. 8

  • Pesticide Disposal. LegalFix. 14

  • Chemical Spill Procedures. Clarkson University. 12

  • Field Equipment Cleaning and Decontamination at the FEC. U.S. Environmental Protection Agency (EPA). 15

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency (EPA). 16

  • Hazardous Waste Disposal Guide. Northwestern University. 10

  • Hazardous Waste - Decontamination. Occupational Safety and Health Administration (OSHA). 20

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. 9

  • Chapter 7 - Management Procedures For Specific Waste Types. [Source not explicitly named, appears to be an institutional safety manual]. 11

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.